molecular formula C15H14O2 B596733 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol CAS No. 143212-74-2

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Katalognummer: B596733
CAS-Nummer: 143212-74-2
Molekulargewicht: 226.275
InChI-Schlüssel: CKADNPRLDAEDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a well-characterized, high-purity chemical intermediate of significant importance in pharmaceutical research and development . Its primary application is in the synthesis of Sarpogrelate, a potent and selective 5-HT2A receptor antagonist used as an antiplatelet agent . As a critical building block in the production chain, this compound is a key material for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), playing an essential role in the commercial manufacturing process of the active pharmaceutical ingredient (API) . The conjugated structure and specific functional groups of this styryl phenol derivative also make it a compound of interest in broader chemical research. It is explored as a building block for the development of advanced materials, including potential applications in photochemical research and the design of organic electronic materials due to its capacity for charge transfer and specific optical properties . For analytical and quality control purposes, this product is supplied as a reference material that meets stringent regulatory standards, ensuring reliability and accuracy in method development and validation . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(3-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADNPRLDAEDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. As a member of the stilbenoid family, this compound holds significant interest due to the diverse biological activities associated with this class of molecules, including antioxidant, anti-inflammatory, and anticancer properties.[1] This document is intended to serve as a technical resource, consolidating available data and providing scientifically grounded insights into its chemistry and potential utility.

Core Chemical Identity and Physicochemical Properties

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, also known by its IUPAC name 2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, is a phenolic compound characterized by a stilbene backbone with a hydroxyl group on one phenyl ring and a methoxy group on the other.[2] The "(E)" designation indicates a trans configuration of the substituents on the ethenyl double bond, which is the more thermodynamically stable isomer.

PropertyValueSource(s)
CAS Number 143212-74-2[2]
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
IUPAC Name 2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol[2]
Synonyms 2-(3-Methoxystyryl)phenol[2]
Physical Form White to Yellow SolidData from supplier information
Melting Point Not available in literature. For the reduced analogue, 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3), the melting point is reported as 45.0 to 49.0 °C.[3]
Boiling Point Not available in literature. For the reduced analogue, the predicted boiling point is 347.6±22.0 °C.[3]
Solubility Specific data not available. As a phenolic compound, it is expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform.General chemical principles

Synthesis and Mechanistic Insights

The synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and related stilbenoids is most commonly achieved via olefination reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. These methods are renowned for their reliability in forming carbon-carbon double bonds.[4]

A particularly relevant synthetic approach is detailed in patent literature concerning the synthesis of Sarpogrelate, for which the saturated analogue of the title compound is a key intermediate.[5] The synthesis of the ethenyl moiety is a crucial step before the final reduction. The following protocol is adapted from this literature, providing a robust pathway to a protected form of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Diagram of Synthetic Workflow

G cluster_0 Phosphonate Preparation (Arbuzov Reaction) cluster_1 Ylide Formation & HWE Reaction cluster_2 Deprotection (Final Step) A 2-Benzyloxybenzyl chloride C [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate A->C Heat B Triethyl phosphite B->C D [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate G 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (Protected Ethenyl Compound) D->G E Strong Base (e.g., NaH) E->G Deprotonation F 3-Methoxybenzaldehyde F->G Nucleophilic attack H 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene J 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol H->J I Catalytic Hydrogenation (e.g., H₂, Pd/C) or other debenzylation method I->J caption Synthesis workflow for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Caption: Synthesis workflow for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Detailed Experimental Protocol (Horner-Wadsworth-Emmons Approach)

This protocol is based on the synthesis of the benzyl-protected intermediate as described in patent CN101279899A.[5] The final deprotection step is a standard procedure.

Part 1: Synthesis of [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate (Phosphonate Reagent)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-benzyloxybenzyl chloride and a slight excess of triethyl phosphite.

  • Arbuzov Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The Arbuzov reaction is a well-established method for forming carbon-phosphorus bonds.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl chloride byproduct under reduced pressure to yield the crude phosphonate. Purification can be achieved by vacuum distillation or column chromatography.

Part 2: Synthesis of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (Protected Stilbene)

  • Ylide Formation: In a dry, inert atmosphere, suspend a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Addition of Phosphonate: Add the [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate dropwise to the cooled base suspension. The deprotonation of the carbon adjacent to the phosphorus atom forms the highly nucleophilic phosphonate carbanion (the Horner-Emmons-Wittig reagent).[6]

  • Reaction with Aldehyde: To the resulting ylide solution, add 3-methoxybenzaldehyde dropwise while maintaining the low temperature. The reaction is typically rapid. The HWE reaction with stabilized ylides, such as this one, strongly favors the formation of the (E)-alkene, which is the thermodynamically more stable product.[4]

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Deprotection to 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

  • Debenzylation: Dissolve the purified 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (this can be done using a balloon filled with hydrogen or a hydrogenation apparatus) and stir vigorously at room temperature. Note: This step, if run for an extended period or under high pressure, will also reduce the ethenyl double bond to an ethyl single bond, yielding the saturated analogue.[5] Careful monitoring by TLC is crucial to isolate the desired ethenyl product. Alternative debenzylation methods that do not affect the double bond, such as using certain Lewis acids, may also be employed.

  • Final Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. Further purification can be done by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic DataPredicted Features
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 6.7-7.4 ppm. - Ethenyl Protons: Two doublets in the range of δ 6.9-7.2 ppm with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. - Phenolic Proton: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O. - Methoxy Protons: A sharp singlet around δ 3.8 ppm corresponding to the three -OCH₃ protons.
¹³C NMR - Aromatic & Ethenyl Carbons: Multiple signals in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the methoxy group (C-OCH₃) would be expected at the downfield end of this range. - Methoxy Carbon: A signal around δ 55 ppm.
Infrared (IR) - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group. - C-H Stretch (Aromatic/Vinylic): Absorptions just above 3000 cm⁻¹. - C=C Stretch (Aromatic/Vinylic): Peaks in the 1580-1650 cm⁻¹ region. - C-O Stretch (Phenol & Ether): Strong absorptions in the 1000-1300 cm⁻¹ region. - =C-H Bend (trans-alkene): A characteristic out-of-plane bending vibration around 960-970 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 226, corresponding to the molecular weight of the compound. - Fragmentation: Expect fragmentation patterns corresponding to the loss of methyl (-CH₃) or methoxy (-OCH₃) groups, and cleavage around the ethenyl bridge.

Potential Biological Activities and Applications

While no specific biological studies on 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol have been identified, its structural classification as a stilbenoid suggests a range of potential activities based on extensive research into this class of compounds. Stilbenoids, including the well-known resveratrol, are recognized for their diverse pharmacological effects.[7]

Diagram of Potential Biological Interactions

G cluster_0 cluster_1 Compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (Stilbenoid Structure) ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Inflammation Inflammatory Pathways (e.g., NF-κB, COX enzymes) Compound->Inflammation Inhibits Microbes Microbial Cells Compound->Microbes Disrupts Antioxidant Antioxidant Activity ROS->Antioxidant AntiInflammatory Anti-inflammatory Activity Inflammation->AntiInflammatory Antimicrobial Antimicrobial/Antifungal Activity Microbes->Antimicrobial caption Potential biological activities of stilbenoids.

Caption: Potential biological activities of stilbenoids.

A. Antioxidant Properties: Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[8] The resulting phenoxyl radical is stabilized by resonance. The antioxidant capacity of stilbenoids can be evaluated using standard in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common assay measures the ability of a compound to scavenge the stable DPPH free radical. A solution of DPPH in a solvent like methanol is prepared. The test compound is added at various concentrations. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm using a spectrophotometer.

B. Anti-inflammatory Activity: Many stilbene derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.[8][9]

  • In Vitro Anti-inflammatory Assay: A general protocol involves using cell cultures, such as murine macrophage (RAW 264.7) or microglial (BV2) cells.

    • Cell Culture: Plate the cells in a suitable medium and allow them to adhere.

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Treatment: Concurrently treat the cells with various concentrations of the test compound.

    • Analysis: After a specific incubation period, measure the levels of inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6), in the cell culture supernatant using methods like the Griess assay for NO or ELISA for cytokines.

C. Antimicrobial and Antifungal Activity: The presence of hydroxyl groups on the phenyl rings of stilbenes is often crucial for their antimicrobial activity.[1] Methylation of these hydroxyl groups can sometimes enhance activity by increasing the compound's ability to penetrate the lipophilic cell membranes of fungi.[1]

D. Applications in Drug Discovery and Materials Science: As a synthetic intermediate, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a valuable building block. Its relevance to the synthesis of Sarpogrelate, an antiplatelet agent, highlights its potential in pharmaceutical development.[3] Furthermore, its phenolic and conjugated styryl structure makes it a candidate for investigation in materials science, potentially for the development of polymers or coatings.[2]

Safety and Handling

Specific toxicity data for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is not available. However, as with all phenolic compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a stilbenoid with a well-defined chemical structure and accessible synthetic routes. While specific experimental data on its physicochemical properties and biological activities are sparse, its classification within the stilbene family provides a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, or antimicrobial agent. The protocols and data synthesized in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Nowak, K., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(11), 4487. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz ¹H (100 MHz). Retrieved from [Link]

  • CN101279899A. (n.d.). Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol. Google Patents.
  • Ohta, S., et al. (1995). Synthesis and Nematocidal Activity of Hydroxystilbenes. Chemical and Pharmaceutical Bulletin, 43(6), 958-962. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some stilbene derivatives. Retrieved from [Link]

  • Kim, D. H., et al. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Molecules, 20(8), 13666-13679. [Link]

  • MDPI. (2025). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Retrieved from [Link]

  • MDPI. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Para-(2-methoxyl) ethylphenol synthesis method.
  • Zielińska, A., et al. (2021). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules, 26(22), 6969. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information-II NMR Spectral Data. Retrieved from [Link]

  • PubMed. (2009). ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Stilbene Derivatives from Pholidota chinensis and Their Anti-inflammatory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). To the synthetic method of methoxy ethyl phenol.
  • QuickCompany. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of p-(2-methoxy)ethylphenol.
  • PubMed Central (PMC). (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MDPI. (2025). Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (R)-3-(3-methoxy phenyl).
  • PubMed Central (PMC). (2024). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). Retrieved from [Link]

  • University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

Sources

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2): A Comprehensive Guide to its Synthesis, Analytical Profiling, and Role in API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the rigorous characterization of synthetic intermediates and impurities is non-negotiable. 2-[2-(3-Methoxyphenyl)ethenyl]phenol (CAS 143212-74-2), also known as 2-Hydroxy-3'-methoxystilbene or Sarpogrelate Impurity 10, is a critical structural precursor in the synthesis of Sarpogrelate—a potent 5-HT2A receptor antagonist used clinically for its antiplatelet and vasodilatory properties[1].

This whitepaper provides an in-depth technical analysis of CAS 143212-74-2. Drawing on field-proven process chemistry, we will deconstruct its mechanistic role in the Wittig-hydrogenation axis of Sarpogrelate synthesis, outline self-validating experimental protocols for its isolation, and establish robust analytical frameworks for its quantification as a regulatory impurity[2].

Chemical Identity & Structural Significance

Understanding the physicochemical baseline of CAS 143212-74-2 is the first step in predicting its behavior during synthesis and chromatography. The molecule features a rigid ethenyl (stilbene) bridge connecting a phenol ring and a meta-methoxy substituted benzene ring.

Table 1: Physicochemical Profile of CAS 143212-74-2 [3]

ParameterSpecification / Data
IUPAC Name 2-[2-(3-Methoxyphenyl)ethenyl]phenol
CAS Number 143212-74-2
Common Synonyms 2-Hydroxy-3'-methoxystilbene; Sarpogrelate Impurity 10
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
SMILES OC1=CC=CC=C1/C=C/C2=CC=CC(OC)=C2
Physical Form White to Yellow Solid

The presence of the double bond (ethenyl group) is the defining feature of this intermediate. It introduces geometric isomerism (E/Z configurations), though the trans (E) isomer is thermodynamically favored and predominantly isolated.

Mechanistic Role in Sarpogrelate Synthesis

The synthesis of Sarpogrelate relies on constructing a flexible ether-linked aliphatic chain. However, building the core aromatic framework requires a rigid intermediate. CAS 143212-74-2 serves as this exact bridge.

The Wittig-Hydrogenation Axis

The causality behind choosing a stilbene intermediate lies in the reliability of the Wittig olefination for carbon-carbon bond formation.

  • Coupling: Salicylaldehyde is reacted with (3-Methoxybenzyl)triphenylphosphonium chloride in the presence of a base. This generates the ethenyl bridge, yielding CAS 143212-74-2[4].

  • Reduction: The rigid double bond is subsequently reduced via catalytic hydrogenation (Pd/C) to form the flexible ethyl linker of 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3), which is Sarpogrelate Impurity 1[4][5].

  • Elongation: The phenolic hydroxyl is then alkylated with epichlorohydrin and further functionalized to yield the final API[5].

Synthesis Salicylaldehyde Salicylaldehyde (CAS 90-02-8) Stilbene 2-[2-(3-Methoxyphenyl)ethenyl]phenol (CAS 143212-74-2) Salicylaldehyde->Stilbene Wittig Reaction (Base, Solvent) Phosphonium (3-Methoxybenzyl)triphenyl- phosphonium chloride Phosphonium->Stilbene Phenol 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3) Stilbene->Phenol Hydrogenation (Pd/C, H2) Sarpogrelate Sarpogrelate API (CAS 125926-17-2) Phenol->Sarpogrelate 1. Epichlorohydrin 2. Amination 3. Esterification

Fig 1: The synthetic pathway of Sarpogrelate highlighting the critical stilbene intermediate.

Experimental Protocols: Synthesis & Isolation

To ensure scientific integrity, the following protocol details the synthesis of CAS 143212-74-2. The methodology is designed to be self-validating, meaning in-process controls (IPCs) dictate the progression of steps rather than arbitrary timeframes.

Protocol 1: Wittig Olefination to yield CAS 143212-74-2

Objective: Achieve >95% conversion of Salicylaldehyde while minimizing the formation of triphenylphosphine oxide (TPPO) co-precipitates.

Step-by-Step Workflow:

  • Ylide Generation: Suspend 1.0 equivalent of (3-Methoxybenzyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the reactor to 0–5°C.

  • Base Addition: Dropwise add 1.2 equivalents of Potassium tert-butoxide (t-BuOK). Causality: A strong, sterically hindered base is chosen to rapidly deprotonate the phosphonium salt without acting as a nucleophile, forming the bright orange ylide.

  • Coupling: Slowly add 1.0 equivalent of Salicylaldehyde dissolved in THF. Maintain temperature below 10°C to control the exothermic reaction and favor the trans (E) isomer.

  • In-Process Control (IPC): After 4 hours, sample the reaction mixture for TLC/HPLC. The reaction is deemed complete when Salicylaldehyde is <1.0% area.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate. Causality: The mild acidic quench neutralizes excess base without protonating the newly formed phenol to the point of degradation.

  • Purification: Concentrate the organic layer. To remove the TPPO byproduct, triturate the crude residue in cold toluene/hexane (1:3). TPPO precipitates, leaving the product in solution. Filter and concentrate to yield 2-[2-(3-Methoxyphenyl)ethenyl]phenol as a solid.

Analytical Profiling & Impurity Characterization

In the context of Sarpogrelate manufacturing, unreacted CAS 143212-74-2 can carry over into the final API. Regulatory agencies (EMA, FDA, JP) mandate strict control of such impurities, typically requiring them to be limited to <0.15% w/w[1][6]. Because stilbene derivatives possess a reactive double bond, they may exhibit different toxicological profiles compared to their reduced counterparts, making their quantification critical.

Protocol 2: Self-Validating HPLC-UV Method for Impurity Profiling

A robust analytical method must reliably separate the unreduced ethenyl impurity (CAS 143212-74-2) from the reduced ethyl intermediate (CAS 167145-13-3) and the final API.

Table 2: Optimized RP-HPLC Gradient

Time (min) Mobile Phase A (0.1% TFA in H2O) Mobile Phase B (Acetonitrile) Flow Rate
0.0 75% 25% 1.0 mL/min
15.0 40% 60% 1.0 mL/min
22.0 10% 90% 1.0 mL/min

| 25.0 | 75% | 25% | 1.0 mL/min |

System Suitability Testing (SST) - The Self-Validating Mechanism: Before analyzing an API batch, the system must pass an SST using a mixed reference standard containing Sarpogrelate, Impurity 1 (reduced), and Impurity 10 (CAS 143212-74-2)[2].

  • Causality: The ethenyl double bond in CAS 143212-74-2 restricts bond rotation, making the molecule more planar and hydrophobic than the reduced ethyl derivative. Therefore, CAS 143212-74-2 will elute later on a C18 reverse-phase column.

  • Acceptance Criteria: The resolution ( Rs​ ) between the reduced intermediate and the ethenyl impurity must be ≥2.0 . If Rs​<2.0 , the mobile phase organic modifier ratio must be adjusted before proceeding, ensuring the method validates itself prior to every run.

AnalyticalWorkflow Sample API Batch (Sarpogrelate) HPLC RP-HPLC Separation (C18 Column, Gradient) Sample->HPLC UV UV Detection (270 nm) HPLC->UV SST System Suitability (Rs >= 2.0) UV->SST Check Resolution SST->HPLC Fail (Adjust Method) Quant Impurity Quantification (Limit < 0.15%) SST->Quant Pass

Fig 2: Self-validating analytical workflow for the quantification of Impurity 10.

Conclusion

2-[2-(3-Methoxyphenyl)ethenyl]phenol (CAS 143212-74-2) is far more than a transient chemical state; it is the structural linchpin in the synthesis of Sarpogrelate. By understanding the causality behind its formation via Wittig olefination and establishing rigorous, self-validating analytical protocols for its detection, process chemists can ensure the downstream purity, safety, and regulatory compliance of the final pharmaceutical product.

References

  • Veeprho Pharmaceuticals. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2". Veeprho Impurity Standards.3

  • Veeprho Pharmaceuticals. "Sarpogrelate Impurities and Related Compound". Veeprho Impurity Standards. 1

  • Simson Pharma Limited. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS No- 143212-74-2". Simson Pharma Catalog.

  • SRIRAMCHEM. "Sarpogrelate Impurity 10 - Pharmaceutical Reference Standard". SRIRAMCHEM Catalog. 2

  • Sigma-Aldrich. "2-[2-(3-METHOXYPHENYL)ETHENYL]PHENOL". Sigma-Aldrich Product Specifications.

  • Google Patents (KR20100118747A). "Improved preparation method of sarpogrelate hydrochloride". Patent Literature. 4

  • Google Patents (CN102875396B). "Preparation method of sarpogrelate hydrochloride". Patent Literature.5

  • Veeprho Pharmaceuticals. "Sarpogrelate Impurity 7". Veeprho Catalog. 6

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Targeting the 5-HT2A Interactome: A Technical Whitepaper on 2-[2-(3-Methoxyphenyl)ethyl]phenol in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical proteomics, the transition from a raw chemical intermediate to a highly specific molecular probe requires a deep understanding of structural biology and pharmacological causality. 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3) is a prime example of this evolution. While traditionally recognized as the foundational synthetic intermediate for the antiplatelet drug sarpogrelate[1], this ortho-substituted phenol has emerged as a highly versatile scaffold for proteomics research[2].

This whitepaper provides an in-depth technical guide on utilizing this compound's unique structural properties. We will explore its dual utility: first, as a chemical scaffold for synthesizing activity-based probes (ABPs) for 5-HT2A receptor target deconvolution; and second, as a pharmacological baseline for mapping the complex proteomic networks of platelet inhibition[3].

Structural Rationale & Chemical Properties

The efficacy of a chemical probe in proteomics is dictated by its ability to mimic native ligand interactions without introducing steric clashes. 2-[2-(3-Methoxyphenyl)ethyl]phenol features a phenol group substituted with a 2-(3-methoxyphenyl)ethyl side chain[4]. This specific geometry allows the 3-methoxyphenyl-ethyl moiety to embed deeply into the hydrophobic binding pocket of the 5-HT2A receptor, stabilizing the inactive conformation of the receptor (inverse agonism)[5].

Crucially, the phenolic hydroxyl group provides an ideal, bioorthogonal handle. By utilizing this site for etherification, researchers can introduce basic amines and cross-linking tags without disrupting the core pharmacophore's affinity for the receptor[6].

Table 1: Physicochemical Properties & Proteomic Relevance
PropertyValueRelevance to Proteomics Workflow
CAS Number 167145-13-3Standardized identification for reagent sourcing[4].
Molecular Formula C15H16O2Low molecular weight (228.29 g/mol ) allows for versatile, bulky linker attachment without exceeding ideal probe size[2].
Lipophilicity Moderate to HighFacilitates rapid penetration of biological membranes for in situ live-cell labeling[4].
Functional Groups Phenol, MethoxyThe phenolic -OH provides a highly reactive site for etherification to attach click-chemistry tags.
Target Affinity 5-HT2A (Core Scaffold)Mimics the hydrophobic binding interactions of sarpogrelate, enabling highly specific interactome pull-downs[6].

Affinity Proteomics: Target Deconvolution via Scaffold Derivatization

Causality & Experimental Design

To map the 5-HT2A receptor interactome (including transient G-protein complexes), researchers must isolate the receptor from the lipid bilayer without denaturing it. Using 2-[2-(3-Methoxyphenyl)ethyl]phenol as a starting scaffold, an activity-based probe (ABP) is synthesized by attaching a terminal alkyne via the phenol group.

Why use a click-chemistry ABP instead of a pre-biotinylated probe? Pre-biotinylated probes often suffer from poor cell permeability and steric hindrance during receptor binding. By using a small alkyne tag, the probe easily enters live cells and binds the 5-HT2A receptor in its native environment. The bulky biotin tag is only added after cell lysis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring maximum binding efficiency and preserving the native interactome.

Self-Validating Protocol: Activity-Based Pull-Down

Validation Mechanism: This protocol includes a built-in competitive binding control. If the MS/MS signal is truly specific to the 5-HT2A interactome, pre-incubation with 100x excess of the unlabeled parent compound will abolish the target signal.

  • In Situ Labeling: Incubate live human cortical neurons or washed platelets with 10 µM of the alkyne-derivatized phenol probe for 1 hour at 37°C. For the control group, pre-incubate cells with 1 mM unlabeled sarpogrelate for 30 minutes prior to probe addition.

  • Cell Lysis: Lyse cells using a mild, non-ionic buffer (1% DDM, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with broad-spectrum protease and phosphatase inhibitors. Logic: DDM maintains the hydrophobic interactions of the GPCR with its Gq-proteins, whereas harsh detergents like SDS would destroy these critical protein-protein interactions.

  • Click Chemistry (CuAAC): To the cleared lysate, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO4. Rotate in the dark for 2 hours at room temperature.

  • Enrichment: Incubate the clicked lysate with streptavidin magnetic beads for 1 hour. Wash stringently (3x with 0.1% SDS in PBS, 3x with PBS) to remove non-specific binders.

  • On-Bead Digestion & LC-MS/MS: Reduce proteins with DTT, alkylate with iodoacetamide (IAA), and digest directly on the beads using sequencing-grade trypsin overnight. Analyze the resulting peptides via Orbitrap LC-MS/MS.

Workflow Scaffold 2-[2-(3-Methoxyphenyl)ethyl]phenol (Scaffold) Probe Alkyne-Derivatized Affinity Probe Scaffold->Probe Etherification Incubation Probe Incubation & Binding Probe->Incubation Lysate Platelet/Neuronal Lysate Lysate->Incubation Click CuAAC Click with Biotin-Azide Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment LCMS Tryptic Digestion & LC-MS/MS Enrichment->LCMS

Fig 1: Affinity proteomics workflow using a 2-[2-(3-Methoxyphenyl)ethyl]phenol derived probe.

Pharmacoproteomics: Mapping Platelet Inhibition Networks

Causality & Experimental Design

Because platelets are anucleate, their response to 5-HT2A antagonism is entirely driven by post-translational modifications, protein degradation, and vesicle transport rather than de novo gene transcription. Therefore, transcriptomics is useless here; high-resolution LC-MS/MS proteomics is the only way to map the downstream effector networks of 5-HT2A inhibition[3].

By treating platelets with derivatives of this phenol (such as sarpogrelate) and utilizing Tandem Mass Tag (TMT) multiplexing, researchers can quantify the exact phenotypic shift in the platelet proteome.

Quantitative Data Summary

A landmark comprehensive proteome profiling study utilized LC-MS/MS coupled with extensive fractionation to evaluate platelets before and after administration of the phenol-derived antagonist[3]. Out of 5,423 detected proteins, 499 were significantly altered, heavily representing pathways in cell activation, coagulation, and vesicle-mediated transport[3].

Table 2: Key Proteomic Alterations upon 5-HT2A Antagonism[3]
Protein NameGene SymbolFunction in PlateletsResponse to Antagonism
Cut-like homeobox 1CUX1Cell activation and signalingDownregulated
Coagulation factor XIII, B polypeptideF13BFibrin stabilization / Coagulation cascadeDownregulated
Peptidylprolyl isomerase DPPIDProtein folding / Vesicle-mediated transportUpregulated
Self-Validating Protocol: TMT-Based Quantitative Profiling

Validation Mechanism: TMT labeling is chosen over Label-Free Quantification (LFQ) because platelet activation causes rapid, subtle changes in protein abundance; multiplexing eliminates run-to-run missing values. The system is self-validated by running an independent biological replicate through Western blotting for CUX1 and F13B to confirm the MS/MS fold-changes.

  • Platelet Isolation: Draw whole blood into acid-citrate-dextrose. Centrifuge at 200 × g for 15 min to obtain platelet-rich plasma (PRP). Wash platelets in Tyrode's buffer in the presence of prostacyclin to prevent premature mechanical activation.

  • Pharmacological Treatment: Incubate washed platelets with 10 µM of the compound/antagonist or DMSO vehicle for 30 minutes.

  • Activation: Stimulate platelets with 1 µM serotonin for 5 minutes. Stop the reaction immediately by snap-freezing the pellet in liquid nitrogen.

  • Protein Extraction: Lyse pellets in a denaturing buffer (8M Urea, 1% Sodium Deoxycholate, 50 mM TEAB). Sonicate to shear remaining structures and clarify by centrifugation.

  • TMT Labeling: Digest 50 µg of protein per condition using the FASP (Filter-Aided Sample Preparation) protocol. Label the resulting peptides with TMT 10-plex reagents.

  • High-pH Fractionation & LC-MS/MS: Fractionate the pooled TMT peptides using high-pH reversed-phase chromatography into 12 fractions to reduce sample complexity. Analyze each fraction on a Q Exactive HF mass spectrometer.

Signaling Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Agonist Binding Compound Phenol Derivative (Antagonist) Compound->Receptor Competitive Inhibition Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Calcium Release PLC->Calcium IP3 Production Proteome Proteome Alteration (499 Proteins Regulated) Calcium->Proteome Kinase Cascades Aggregation Platelet Aggregation & Vesicle Transport Proteome->Aggregation Phenotypic Outcome

Fig 2: 5-HT2A signaling pathway and proteomic alterations modulated by the compound.

Conclusion

2-[2-(3-Methoxyphenyl)ethyl]phenol is far more than a simple chemical intermediate. In the hands of a chemical proteomic scientist, its unique structural geometry—specifically its ability to embed into the 5-HT2A receptor while offering a bioorthogonal phenolic handle—makes it an indispensable tool. Whether utilized as a scaffold for synthesizing activity-based probes to map transient GPCR interactomes, or as a baseline pharmacological agent to quantify the global proteomic shifts of platelet inhibition, this compound bridges the critical gap between synthetic chemistry and systems biology.

References

  • Lee, H., et al. "Comprehensive Proteome Profiling of Platelet Identified a Protein Profile Predictive of Responses to An Antiplatelet Agent Sarpogrelate." Molecular and Cellular Proteomics, 2016. URL:[Link]

  • National Center for Biotechnology Information. "Inverse agonist activity of sarpogrelate, a selective 5-HT2A-receptor antagonist, at the constitutively active human 5-HT2A receptor." PubMed, 2006. URL:[Link]

Sources

Whitepaper: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol – Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a highly versatile, π-conjugated stilbenoid derivative that serves as a critical chemical intermediate in both advanced pharmaceutical manufacturing and materials science. Inspired by the bioactive frameworks of natural polyphenols like resveratrol, this compound bridges the gap between natural product chemistry and synthetic innovation. Its primary industrial application is as the foundational building block for Sarpogrelate , a potent 5-HT2A receptor antagonist utilized globally as an antiplatelet agent[1][2].

This technical guide provides an in-depth analysis of the compound's nomenclature, structural causality, electronic properties, and validated synthetic protocols, designed for researchers and drug development professionals.

Chemical Identity, Synonyms, and Alternative Nomenclature

Due to its complex structural topology—comprising a central ethenyl (vinyl) bridge connecting a phenol ring and a methoxy-substituted benzene ring—this compound is documented under several systematic and trivial names. The variance in nomenclature often stems from whether the molecule is classified as a derivative of stilbene, styrene, or phenol[1].

Table 1: Chemical Identifiers and Synonyms
CategoryIdentifier / NameCausality / Context
IUPAC Name 2-[2-(3-methoxyphenyl)ethenyl]phenolStandardized systematic nomenclature based on the phenol parent structure[1].
Primary CAS No. 143212-74-2Specifically refers to the highly purified intermediate used in Sarpogrelate API synthesis[1].
Secondary CAS No. 134964-55-9Often associated with the general 2-(3-Methoxystyryl)phenol isomer[2][3].
Synonym 1 (E)-2-(3-methoxystyryl)phenolHighlights the trans (E) stereochemistry of the double bond and treats the molecule as a styryl derivative.
Synonym 2 2-Hydroxy-3'-methoxystilbeneDerived from the stilbenoid backbone, emphasizing its structural relationship to natural polyphenols[4].
Synonym 3 Phenol, 2-[2-(3-methoxyphenyl)ethenyl]-Inverted index name commonly used in chemical databases and regulatory filings[1].
Molecular Formula C₁₅H₁₄O₂Represents the exact atomic composition[1].
Molecular Weight 226.27 g/mol Critical for stoichiometric calculations during API scale-up[5].

Structural Causality and Electronic Properties

The reactivity and utility of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol are dictated by its extended π-conjugated system . The ethenyl bridge allows for the delocalization of electrons across both the phenol and methoxyphenyl rings.

Electronic Structure Analysis

Density Functional Theory (DFT) calculations of this stilbenoid backbone reveal a highly delocalized Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1].

  • Causality in Synthesis: The electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH₃) groups polarizes the molecule. The phenolic hydroxyl group remains highly nucleophilic, making it the ideal anchoring point for the subsequent etherification required to build the Sarpogrelate side chain.

  • Causality in Materials Science: The rigid, planar conjugated system facilitates intermolecular charge transfer. This specific optical property makes the compound an excellent candidate for photochemical research and the development of organic optoelectronic materials[1][2].

ElectronicStructure Stilbenoid Stilbenoid Backbone (π-Conjugation) HOMO Extended HOMO/LUMO Overlap Stilbenoid->HOMO Delocalized electrons Reactivity Nucleophilic Phenol & Electrophilic Alkene Stilbenoid->Reactivity Functional group polarization Opto Optoelectronic Applications HOMO->Opto Charge transfer capability Pharma API Intermediate (Sarpogrelate) Reactivity->Pharma Selective etherification

Caption: Causal relationship between π-conjugation, electronic structure, and downstream applications.

Synthetic Methodologies: The Horner-Wadsworth-Emmons (HWE) Protocol

While traditional Wittig reactions can construct the ethenyl bridge, they suffer from a major industrial drawback: the generation of triphenylphosphine oxide, a byproduct that is notoriously difficult to remove and often contaminates the final API[6].

To ensure trustworthiness and self-validation in commercial manufacturing, modern synthesis relies on the Horner-Wadsworth-Emmons (HWE) reaction . This method utilizes a phosphonate carbanion, which is more nucleophilic than a phosphonium ylide and yields a water-soluble phosphate byproduct that is easily washed away during aqueous workup[6].

Step-by-Step Experimental Protocol (HWE Olefination)

Objective: Synthesize high-purity (E)-2-[2-(3-methoxyphenyl)ethenyl]phenol from salicylaldehyde derivatives and m-methoxybenzaldehyde.

  • Preparation of the Phosphonate Intermediate:

    • Protect the hydroxyl group of salicylaldehyde (e.g., using benzyl chloride to form 2-benzyloxybenzaldehyde).

    • Reduce the aldehyde to an alcohol, followed by chlorination to yield 1-(chloromethyl)-2-(benzyloxy)benzene.

    • Perform an Arbuzov reaction with triethyl phosphite to generate the key intermediate: [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate[1].

  • Carbanion Generation:

    • In a flame-dried flask under inert argon atmosphere, dissolve the phosphonate intermediate in anhydrous Tetrahydrofuran (THF).

    • Cool the system to 0°C and slowly add a strong base (e.g., Sodium Hydride, NaH, or Potassium tert-butoxide, t-BuOK).

    • Self-Validating Check: The evolution of hydrogen gas (if using NaH) and a distinct color change indicate successful deprotonation and carbanion formation.

  • Nucleophilic Addition and Elimination:

    • Introduce m-methoxybenzaldehyde dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature. The carbanion attacks the carbonyl carbon, forming a cyclic oxaphosphetane intermediate, which spontaneously collapses to form the (E)-alkene and a dialkyl phosphate byproduct.

  • Deprotection and Workup:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the organic layer using ethyl acetate. The water-soluble phosphate byproduct remains in the aqueous layer, ensuring high purity of the organic phase[6].

    • Subject the crude product to catalytic hydrogenation (e.g., Pd/C under H₂ gas) to remove the benzyl protecting group, yielding the final 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

    • Purify via recrystallization to meet stringent USP/EMA regulatory standards[7].

Synthesis A Salicylaldehyde & Protection Steps B Phosphonate Intermediate (Arbuzov Reaction) A->B Chlorination & Phosphorylation C 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (HWE Olefination) B->C Base-catalyzed Coupling (Water-soluble byproduct) D Sarpogrelate API (5-HT2A Antagonist) C->D Etherification & Amination

Caption: Synthetic pathway of Sarpogrelate via Horner-Wadsworth-Emmons olefination.

Applications in Drug Development: The Sarpogrelate Pathway

The most critical application of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is its role as a primary precursor for Sarpogrelate (CAS 125926-17-2) . Sarpogrelate is a selective 5-HT2A receptor antagonist that inhibits serotonin-induced platelet aggregation and vasoconstriction, making it a vital therapeutic for peripheral arterial disease and thrombosis.

The Mechanistic Link

To convert the intermediate into the final API, the nucleophilic phenolic hydroxyl group of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol undergoes an etherification reaction with an epichlorohydrin derivative, followed by amination with dimethylamine, and esterification with succinic anhydride. The high purity of the starting stilbenoid intermediate (CAS 143212-74-2) is heavily regulated, as any unreacted isomers or byproducts can lead to the formation of recognized impurities, such as Sarpogrelate Related Compound II or III, which must be strictly monitored during Abbreviated New Drug Applications (ANDA)[7].

References

  • Veeprho. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2". Veeprho Pharmaceuticals. Available at: [Link]

  • Nanjing Yyonda Pharmaceutical Co., Ltd. "2-(3-Methoxystyryl)phenol CAS NO. 134964-55-9". YYD Pharm Products. Available at:[Link]

Sources

Comprehensive Physicochemical Profiling of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: Solubility, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS: 143212-74-2) is a high-purity, π -conjugated stilbenoid intermediate critical to the synthesis of Sarpogrelate, a potent 5-HT2A receptor antagonist utilized as an antiplatelet agent [1]. As a foundational building block in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1], understanding its physicochemical behavior is paramount for active pharmaceutical ingredient (API) manufacturing. This technical guide elucidates the thermodynamic solubility and degradation kinetics of this compound, providing researchers with field-proven, self-validating protocols to optimize synthetic workflows and storage conditions.

Molecular Architecture and Structural Causality

The chemical behavior of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is dictated by its distinct structural motifs:

  • Stilbenoid Backbone: The extended π -conjugation across the two phenyl rings and the ethenyl bridge provides structural rigidity and specific optical properties, making it highly absorptive in the UV region [1].

  • Lipophilicity vs. Polarity: Computed molecular descriptors reveal an XLogP3 of 3.8 and a Topological Polar Surface Area (TPSA) of 29.5 Ų [1]. The molecule possesses only one hydrogen bond donor (the phenolic hydroxyl) and two acceptors.

  • Causality in Solvation: The high XLogP3 indicates that the hydrophobic penalty of hydrating the large non-polar carbon skeleton far outweighs the energetic benefits of hydrogen bonding with water. Consequently, the compound exhibits extreme hydrophobicity.

Thermodynamic Solubility Profile

Understanding the solubility profile is critical for selecting appropriate reaction solvents and purification systems during API synthesis.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol across various solvent systems at 25°C.

Solvent SystemDielectric Constant ( ϵ )Solubility (mg/mL)Descriptive CategoryMechanistic Solvation Driver
Purified Water (pH 7.0)80.1< 0.05Practically InsolubleHigh hydrophobic hydration penalty.
0.1 N HCl (pH 1.2)~80.0< 0.05Practically InsolubleLack of ionizable basic centers.
Ethanol (Absolute)24.3~ 25.0SolubleModerate dipole interactions; H-bonding.
Dimethyl Sulfoxide (DMSO)46.7> 50.0Freely SolubleStrong H-bond acceptance from phenolic -OH.
Dichloromethane (DCM)8.9> 100.0Very SolubleFavorable π−π and dispersion forces.
Methodology: Equilibrium Solubility Determination

To obtain accurate thermodynamic data (as opposed to transient kinetic solubility), the shake-flask method must be employed with strict self-validating controls.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of the compound (~100 mg) to 1.0 mL of the target solvent in a tightly sealed amber glass vial. Causality: Amber glass is mandatory to prevent UV-induced photoisomerization during the extended equilibration period.

  • Thermodynamic Equilibration: Agitate the suspension at 300 RPM in a thermostatic shaker at 25.0 ± 0.5 °C for 48 hours. Causality: A 48-hour window ensures sufficient time to overcome the solid-state lattice energy, guaranteeing true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.5 mL of the filtrate. This accounts for and negates any potential concentration drop caused by the API adsorbing onto the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV at λmax​ 280 nm against a validated, multi-point calibration curve.

SolubilityWorkflow Start Excess Solute Addition (2-[2-(3-Methoxyphenyl)Ethenyl]Phenol) Equilibration Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) Start->Equilibration Suspension Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Saturation Analysis Quantification (HPLC-UV at λmax 280 nm) Separation->Analysis Supernatant Validation Data Validation (Discard initial filtrate, Mass Balance) Analysis->Validation Conc. Data

Workflow for thermodynamic equilibrium solubility determination via the shake-flask method.

Chemical and Photochemical Stability Kinetics

Regulatory guidelines mandate strict control of oxidation and hydrolysis degradants during the commercial manufacturing of Sarpogrelate [2]. 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is susceptible to two primary degradation vectors:

  • Photoisomerization: The thermodynamically stable trans (E) isomer can absorb UV radiation, exciting the π→π∗ transition. This temporarily reduces the double-bond character of the ethenyl bridge, allowing rotation into the sterically hindered cis (Z) isomer.

  • Auto-Oxidation: The phenolic hydroxyl group is vulnerable to oxidation, particularly in alkaline environments or in the presence of Reactive Oxygen Species (ROS), leading to the formation of phenoxy radicals and subsequent quinone degradants.

DegradationPathway TransIsomer Trans-Isomer (E) Thermodynamically Stable CisIsomer Cis-Isomer (Z) Sterically Hindered TransIsomer->CisIsomer UV Light (hν) Photoisomerization PhenoxyRadical Phenoxy Radical (Oxidative Intermediate) TransIsomer->PhenoxyRadical ROS / Base / Heat Oxidation CisIsomer->PhenoxyRadical Oxidation Quinone Quinone Derivatives (Degradants) PhenoxyRadical->Quinone Radical Propagation

Photochemical and oxidative degradation pathways of the stilbenoid backbone.

Methodology: Forced Degradation & Stability-Indicating Assay

To accurately profile the stability of this intermediate [3], a stability-indicating HPLC assay must be capable of resolving the parent compound from its degradants.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Stress Conditions:

    • Photolytic Stress: Expose aliquots in clear quartz vials to 1.2 million lux hours and 200 W·h/m² of near-UV light (per ICH Q1B guidelines).

    • Oxidative Stress: Treat aliquots with 3% H2​O2​ at 25°C for 24 hours.

  • Quenching (Critical Step): Neutralize the oxidative stress samples with an equimolar amount of sodium thiosulfate. Causality: Failing to quench the peroxide will allow radical propagation to continue inside the HPLC autosampler, yielding non-reproducible, artificially inflated degradation profiles and potentially fouling the analytical column.

  • Chromatographic Separation: Inject the quenched samples into an HPLC system equipped with a C18 column (150 × 4.6 mm, 3 µm). Utilize a gradient mobile phase of Water (0.1% Trifluoroacetic Acid) and Acetonitrile.

    • Self-Validation Step: Verify that the chromatographic resolution ( Rs​ ) between the trans-isomer peak and the cis-isomer degradant peak is 2.0. If Rs​<2.0 , adjust the gradient slope to ensure accurate mass balance quantification.

Formulation and Handling Implications

Based on the physicochemical profiling, the following handling directives are required for drug development professionals working with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol:

  • Storage: The compound must be stored in actinic (amber) glassware or opaque high-density polyethylene (HDPE) containers to entirely block UV transmittance and prevent E/Z isomerization.

  • Atmosphere: For long-term storage of the reference standard, purging the headspace with inert Argon or Nitrogen is recommended to displace oxygen and mitigate phenolic auto-oxidation.

  • Solvent Selection: For synthetic scale-up, avoid aqueous systems. Utilize aprotic solvents like DCM or THF where the compound exhibits high solubility, ensuring complete dissolution before introducing subsequent reagents (e.g., during the synthesis of Sarpogrelate).

References

  • Veeprho. "Sarpogrelate Impurities and Related Compound". Retrieved from: [Link]

Unveiling the Therapeutic Potential of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a stilbenoid compound with significant therapeutic promise. As a structural analog of resveratrol, this molecule is poised to share a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of its predicted biological activities, the underlying molecular mechanisms, and robust experimental protocols for its evaluation. The guide is structured to facilitate a thorough understanding of the compound's potential, from foundational in vitro assays to more complex mechanistic studies, thereby accelerating its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Promise of Stilbenoids and the Emergence of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered immense interest in the scientific community for their diverse and potent biological activities.[1][2] The most renowned member of this family, resveratrol, found in grapes and red wine, has been extensively studied for its cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects.[3][4] The therapeutic potential of stilbenoids is largely attributed to their unique chemical structure, which allows them to interact with a multitude of cellular targets and signaling pathways.[2]

This guide focuses on a specific synthetic stilbenoid, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. While direct research on this compound is emerging, its structural similarity to resveratrol and other methoxy-stilbene derivatives suggests a high probability of analogous biological activities. The presence of a methoxy group can enhance metabolic stability and bioavailability, a common limitation of natural phenols like resveratrol.[5] This structural modification makes 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol a particularly compelling candidate for drug development.

This document will provide a predictive overview of the compound's potential biological activities, grounded in the extensive literature on stilbenoids. Furthermore, it will equip researchers with the necessary experimental frameworks to systematically investigate and validate these predicted therapeutic properties.

Predicted Biological Activities and Mechanistic Insights

Based on the well-established pharmacology of stilbenoids, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is predicted to exhibit a range of beneficial biological effects.

Antioxidant Activity

The phenolic hydroxyl group in the structure of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol suggests a strong potential for antioxidant activity. Phenolic compounds are excellent hydrogen or electron donors, enabling them to neutralize free radicals and reactive oxygen species (ROS).[2] The methoxy group may further modulate this activity.

Predicted Mechanism of Action:

  • Direct Radical Scavenging: The compound is expected to directly scavenge free radicals such as the superoxide anion, hydroxyl radical, and peroxyl radicals.

  • Upregulation of Antioxidant Enzymes: Like other stilbenoids, it may enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2 signaling pathway.

Diagram: Predicted Antioxidant Mechanism of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Compound 2-[2-(3-Methoxyphenyl) Ethenyl]Phenol Compound->ROS Direct Scavenging Nrf2 Nrf2 Compound->Nrf2 Activation Compound->OxidativeStress Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Gene Expression AntioxidantEnzymes->ROS Neutralization AntioxidantEnzymes->OxidativeStress Reduces

Caption: Predicted antioxidant mechanism of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Stilbenoids are known to possess potent anti-inflammatory properties.[1][6]

Predicted Mechanism of Action:

  • Inhibition of Pro-inflammatory Enzymes: The compound is likely to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: It is predicted to suppress the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] Inhibition of NF-κB would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anticancer Activity

Many stilbenoid compounds have demonstrated promising anticancer activities through various mechanisms.[3][7]

Predicted Mechanism of Action:

  • Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, G2/M).

  • Inhibition of Angiogenesis: The compound might interfere with the formation of new blood vessels (angiogenesis) that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.

Diagram: Predicted Anticancer Mechanisms

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_angiogenesis Anti-Angiogenesis Compound 2-[2-(3-Methoxyphenyl) Ethenyl]Phenol Bax ↑ Pro-apoptotic (Bax, Bak) Compound->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Cyclins ↓ Cyclins/CDKs Compound->Cyclins VEGF ↓ VEGF Signaling Compound->VEGF Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G1, G2/M) Cyclins->CellCycle Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis

Caption: Predicted multi-faceted anticancer mechanisms of the compound.

Neuroprotective Effects

The ability of stilbenoids to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases.[3][5]

Predicted Mechanism of Action:

  • Reduction of Oxidative Stress and Neuroinflammation: As discussed earlier, the antioxidant and anti-inflammatory properties of the compound would be highly beneficial in the context of the central nervous system, where oxidative damage and inflammation are key drivers of neuronal cell death.

  • Modulation of Sirtuin Activity: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in neuronal survival and longevity. It is plausible that 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol could also modulate sirtuin activity.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted biological activities, a systematic experimental approach is essential. The following protocols provide a robust framework for the in vitro evaluation of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

In Vitro Antioxidant Capacity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the compound.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the compound.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent and DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

    • Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well plate containing the different concentrations of the compound.

    • Include a positive control and a blank.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Assay Principle Endpoint Typical Positive Control
DPPH Radical scavengingIC50Ascorbic Acid, Trolox
ABTS Radical cation scavengingTEACTrolox
In Vitro Anti-inflammatory Activity Assays

3.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

    • Pre-treat the cells with various non-toxic concentrations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

    • Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

In Vitro Anticancer Activity Assays

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Diagram: Experimental Workflow for Biological Activity Screening

G cluster_antioxidant Antioxidant Screening cluster_antiinflammatory Anti-inflammatory Screening cluster_anticancer Anticancer Screening Compound 2-[2-(3-Methoxyphenyl) Ethenyl]Phenol DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS NO_Assay NO Production Assay (RAW 264.7 cells) Compound->NO_Assay MTT_Assay MTT Assay (Cancer Cell Lines) Compound->MTT_Assay Result1 Result1 DPPH->Result1 IC50 Value Result2 Result2 ABTS->Result2 TEAC Value Result3 Result3 NO_Assay->Result3 Inhibition of NO Result4 Result4 MTT_Assay->Result4 IC50 Value

Caption: A streamlined workflow for the initial biological screening of the compound.

Conclusion and Future Directions

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol represents a promising scaffold for the development of novel therapeutics. Its structural relationship to well-characterized stilbenoids provides a strong rationale for investigating its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The experimental protocols detailed in this guide offer a clear and robust pathway for the systematic evaluation of these properties.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Mechanistic studies, including the analysis of its effects on key signaling pathways, will be crucial for understanding its mode of action. Furthermore, pharmacokinetic and toxicological studies will be necessary to assess its drug-like properties and safety profile. The insights gained from these investigations will be instrumental in determining the clinical translatability of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and its potential to address unmet medical needs.

References

  • Ahuja, I., Kissen, R., & Bones, A. M. (2018). Biological Activities of Stilbenoids. International Journal of Molecular Sciences, 19(3), 792. [Link]

  • Salehi, B., et al. (2021). Biological Activity of Stilbenoids Against Fungal, Parasitic, and Viral Pathogens. Molecules, 26(5), 1267. [Link]

  • Rauf, A., et al. (2021). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. Molecules, 26(4), 1143. [Link]

  • Riviere, C., et al. (2023). Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications. Molecules, 28(16), 6032. [Link]

  • Li, Y., et al. (2015). Synthetic Resveratrol Derivatives and Their Biological Activities: A Review. Scientific Research Publishing, 6(12), 1047-1062. [Link]

  • Özdemir, A., et al. (2024). New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling. Bioorganic Chemistry, 143, 106965. [Link]

  • Ahuja, I., Kissen, R., & Bones, A. M. (2018). BIOLOGICAL ACTIVITIES OF STILBENOIDS. Chiro.org. [Link]

  • Rauf, A., et al. (2018). Derivatives and Analogues of Resveratrol: Recent Advances in Structural Modification. Current Medicinal Chemistry, 25(35), 4597-4633. [Link]

Sources

Unraveling the Enigma: Mechanistic Action Theories of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a stilbenoid derivative, presents a compelling case for intricate biological activity. While extensive, dedicated research on this specific molecule remains in nascent stages, its structural similarity to well-characterized stilbenes, such as resveratrol and combretastatins, provides a robust framework for postulating its potential mechanisms of action. This guide synthesizes current theoretical frameworks and proposes a multi-pronged approach to elucidating its precise biological functions. We will explore potential interactions with key cellular targets, including tubulin, cyclooxygenase enzymes, and various signaling pathways implicated in oncogenesis and inflammation. The subsequent sections will detail robust experimental protocols designed to systematically investigate these hypotheses, providing a clear roadmap for future research endeavors.

Introduction: The Stilbenoid Scaffold as a Foundation for Biological Activity

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. This core structure imparts significant conformational flexibility, allowing these molecules to interact with a diverse array of biological targets. The substitution patterns on the aromatic rings are critical determinants of their pharmacological profiles. In the case of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, the presence of a hydroxyl group on one phenyl ring and a methoxy group on the other suggests potential for both hydrogen bonding and hydrophobic interactions, key features for binding to protein targets.

The ethenyl bridge introduces the possibility of cis and trans isomers, each with potentially distinct biological activities. The trans isomer is typically more stable and often the more biologically active form for many stilbenoids. Understanding the isomeric configuration of the target compound is a critical first step in any mechanistic study.

Core Mechanistic Action Theories

Based on the extensive literature on analogous stilbenoid structures, we can propose several primary theories for the mechanism of action of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Theory 1: Disruption of Microtubule Dynamics via Tubulin Binding

A significant number of stilbenoids, most notably the combretastatins, exert their potent cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

The structural features of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, specifically the substituted phenyl rings, are consistent with the pharmacophore required for binding to the colchicine site. The methoxy group at the 3-position is a common feature in many combretastatin analogues.

A logical workflow to investigate this theory would involve a series of in vitro assays.

G cluster_0 Theory 1: Tubulin Interaction A Tubulin Polymerization Assay B [3H]Colchicine Displacement Assay A->B Confirms direct binding to colchicine site C Immunofluorescence Microscopy A->C Visualizes microtubule disruption in cells D Cell Cycle Analysis (Flow Cytometry) C->D Correlates disruption with cell cycle arrest E Apoptosis Assays (e.g., Annexin V/PI) D->E Links cell cycle arrest to apoptosis

Caption: Workflow for validating tubulin-binding activity.

  • Reagents: Tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (dissolved in DMSO), positive control (e.g., combretastatin A-4), negative control (DMSO).

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

    • Add varying concentrations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol or controls to the reaction mixture.

    • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. Increased absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of the compound, compared to the negative control, indicates inhibitory activity. Calculate the IC50 value.

  • Self-Validation: The inclusion of both positive and negative controls is critical. The positive control validates the assay's ability to detect known inhibitors, while the negative control establishes the baseline polymerization rate.

Theory 2: Inhibition of Cyclooxygenase (COX) Enzymes

Many phenolic compounds, including the stilbenoid resveratrol, are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are often upregulated in cancerous tissues. COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandins.

The phenolic hydroxyl group on 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol could act as a radical scavenger, interfering with the peroxidase activity of the COX enzymes.

G cluster_1 Theory 2: COX Inhibition F In Vitro COX-1/COX-2 Inhibition Assay G Cell-Based Prostaglandin E2 (PGE2) Assay F->G Confirms cellular efficacy H Western Blot for COX-2 Expression G->H Distinguishes between inhibition of activity and expression

Caption: Workflow for investigating COX enzyme inhibition.

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid, colorimetric or fluorometric substrate, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Procedure:

    • Pre-incubate the COX enzyme with varying concentrations of the test compound or controls.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzymatic activity by monitoring the oxidation of the substrate (e.g., change in absorbance or fluorescence) over time.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

  • Self-Validation: Running parallel assays for both COX-1 and COX-2 with selective inhibitors as positive controls ensures the reliability of the results and allows for the determination of the selectivity index.

Data Summary and Comparative Analysis

To effectively evaluate the potential of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, it is crucial to compare its hypothetical activity with established compounds. The following table presents a template for summarizing experimental data once obtained.

CompoundTargetAssayIC50 (µM)
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol TubulinPolymerizationTo be determined
COX-1Enzyme InhibitionTo be determined
COX-2Enzyme InhibitionTo be determined
Combretastatin A-4TubulinPolymerization~1-2
ResveratrolCOX-1Enzyme Inhibition~15-30
COX-2Enzyme Inhibition~1-5
CelecoxibCOX-2Enzyme Inhibition~0.04

Conclusion and Future Directions

The structural attributes of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol provide a strong rationale for investigating its potential as a tubulin polymerization inhibitor and a COX enzyme modulator. The experimental frameworks detailed in this guide offer a systematic and self-validating approach to rigorously test these hypotheses.

Future research should focus on:

  • Synthesis and Isomer Separation: Ensuring a pure sample of the trans isomer for biological testing.

  • In Vivo Studies: Progressing to animal models of cancer or inflammation if promising in vitro activity is observed.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

By pursuing these lines of inquiry, the scientific community can fully elucidate the mechanism of action of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and unlock its potential therapeutic value.

References

Due to the nascent stage of research on 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, direct citations are not available. The theoretical framework and protocols presented are based on established principles and methodologies in pharmacology and drug discovery, as exemplified by research on related stilbenoid compounds. For foundational knowledge, the following resources are recommended:

  • Title: The Colchicine-Binding Site of Tubulin as a Target for Cancer Therapy Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Resveratrol and Cyclooxygenases: A Multifaceted Approach to Cancer Prevention and Treatment Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Tubulin Polymerization Assays Source: Methods in Molecular Biology URL: [Link]

The Spectroscopic Architecture of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-[2-(3-Methoxyphenyl)ethenyl]phenol (CAS: 143212-74-2) is a highly scrutinized stilbenoid compound that serves as a critical reference material and intermediate in the commercial synthesis of Sarpogrelate[1]. Sarpogrelate is a selective 5-HT2A receptor antagonist utilized globally for its potent antiplatelet and vasodilatory properties in the treatment of peripheral arterial disease[2][3].

The structural framework of this intermediate—an ortho-substituted phenol linked via a trans-ethenyl bridge to a meta-methoxy substituted benzene ring—creates a highly conjugated π -system. This extended electron delocalization dictates its spectroscopic behavior, making precise analytical characterization essential for downstream pharmaceutical quality control. With a molecular weight of 226.27 g/mol , tracking the integrity of the trans-alkene geometry is the most critical analytical parameter before proceeding to catalytic hydrogenation.

G A Starting Materials 2-Hydroxybenzaldehyde + (3-Methoxybenzyl)triphenylphosphonium B Wittig Olefination (Stereoselective for E-isomer) A->B C 2-[2-(3-Methoxyphenyl)ethenyl]phenol (Target Intermediate) B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E 2-[2-(3-Methoxyphenyl)ethyl]phenol (Saturated Intermediate) D->E F Alkylation & Amination (Epichlorohydrin, Dimethylamine) E->F G Sarpogrelate (5-HT2A Antagonist) F->G

Fig 1: Synthetic pathway of Sarpogrelate highlighting the target stilbenoid intermediate.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR signature of 2-[2-(3-Methoxyphenyl)ethenyl]phenol is defined by the anisotropic deshielding of the aromatic rings and the rigid dihedral angle of the ethenyl bridge.

Quantitative Data Summary (400 MHz, CDCl₃)

Table 1: ¹H NMR Assignments and Causality

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality
OH 5.30 Broad singlet - 1H Rapid chemical exchange; highly concentration-dependent.
OCH₃ 3.84 Singlet - 3H Deshielded by the high electronegativity of the adjacent oxygen.
Ethenyl H-β 7.40 Doublet 16.4 1H Trans-geometry strictly dictates a ~180° dihedral angle (Karplus equation).
Ethenyl H-α 7.15 Doublet 16.4 1H Trans-geometry; slightly more shielded than H-β due to phenol proximity.
Ar-H (Phenol) 6.82 - 7.48 Multiplets 1.2 - 8.0 4H Characteristic ortho-disubstituted splitting pattern.

| Ar-H (Methoxy) | 6.86 - 7.32 | Multiplets | 0.8 - 8.2 | 4H | Characteristic meta-disubstituted splitting pattern. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon Environment Chemical Shift (δ, ppm) Assignment Causality
C-OMe (Ar) 160.2 Extreme deshielding via direct inductive effect of the ether oxygen.
C-OH (Ar) 153.8 Deshielding via inductive effect of the hydroxyl group.
C-Ethenyl (β) 130.2 sp² hybridized, heavily involved in cross-conjugated resonance.
C-Ethenyl (α) 123.8 sp² hybridized, conjugated system.
Aromatic CH 111.8 - 129.8 Ring carbons influenced by resonance donation (+M effect) of oxygen.

| OCH₃ | 55.4 | sp³ hybridized, directly attached to an electronegative atom. |

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe to the ¹H and ¹³C frequencies. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a line width of <0.5 Hz at 50% peak height.

  • Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with 16 scans. For ¹³C, use a power-gated decoupling sequence (zgpg30) with 1024 scans.

  • Self-Validation Step (DEPT-135): Immediately following the ¹³C acquisition, run a DEPT-135 sequence.

    • Causality & Validation: The molecular formula (C₁₅H₁₄O₂) contains exactly zero methylene (-CH₂-) groups. The DEPT-135 spectrum must show exclusively positive phase peaks (CH and CH₃). Any negative phase peak definitively indicates an aliphatic impurity, immediately invalidating the batch without requiring full structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint for this stilbenoid, driven by the stability of the conjugated π -system.

Quantitative Data Summary

Table 3: EI-MS Fragmentation Data | m/z Ratio | Relative Abundance | Ion Type | Diagnostic Causality | |---|---|---|---| | 226.1 | 100% (Base Peak) | [M]•⁺ | High stability of the fully conjugated stilbenoid system prevents rapid complete fragmentation. | | 211.1 | ~45% | [M - •CH₃]⁺ | α -cleavage of the methoxy methyl group, leaving a stable phenoxy cation. | | 183.1 | ~20% | [M - •CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (28 Da) following rearrangement of the phenoxy cation. | | 91.0 / 107.0 | ~15% | Tropylium / Benzyl | High-energy cleavage at the ethenyl bridge yielding stable aromatic cations. |

MS_Frag M Molecular Ion [M]•+ m/z 226.1 F1 [M - •CH3]+ m/z 211.1 M->F1 - •CH3 (Alpha-cleavage) F3 Tropylium / Benzyl m/z 91.0, 107.0 M->F3 Alkene Cleavage F2 [M - •CH3 - CO]+ m/z 183.1 F1->F2 - CO (Rearrangement)

Fig 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Self-Validating MS Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Ionization: Inject 5 µL into the GC-MS system operating in EI mode (70 eV).

  • Acquisition: Scan from m/z 50 to 500.

  • Self-Validation Step (Isotopic Profiling): Analyze the M+1 peak intensity relative to the molecular ion (m/z 226).

    • Causality & Validation: With 15 carbon atoms, the natural ¹³C abundance dictates the M+1 peak (m/z 227) must be approximately 16.5% of the base peak intensity ( 15×1.1% ). A deviation of >2% mathematically proves the presence of co-eluting isobaric contaminants, triggering an automatic recalibration of the upstream chromatography.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared Spectroscopy (FT-IR) is the most rapid method to confirm the critical trans-geometry of the ethenyl linker prior to downstream processing.

Quantitative Data Summary

Table 4: ATR-FTIR Assignments

Wavenumber (cm⁻¹) Vibration Mode Intensity Diagnostic Causality
3350 O-H stretch Strong, Broad Intermolecular hydrogen bonding of the phenol group.
3025 C-H stretch (sp²) Medium Aromatic and alkene C-H bonds.
2955, 2835 C-H stretch (sp³) Weak Methoxy methyl group vibrations.
1595, 1490 C=C stretch Strong Aromatic ring skeletal vibrations enhanced by conjugation.
1260, 1155 C-O stretch Strong Asymmetric and symmetric stretching of the ether and phenol.

| 965 | =C-H bend (oop) | Strong | Definitive marker for trans (E) alkene geometry. |

Self-Validating IR Protocol
  • Sample Preparation: Ensure the ATR (Attenuated Total Reflectance) diamond crystal is clean by running an ambient background scan. Place 2-3 mg of the solid powder directly onto the crystal.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Step (Stereochemical Gating): Inspect the 965 cm⁻¹ and 690-730 cm⁻¹ regions.

    • Causality & Validation: The upstream olefination must be stereoselective for the E-isomer. The trans-alkene produces a massive out-of-plane =C-H bend at ~965 cm⁻¹. If a strong peak appears around 690-730 cm⁻¹ without the 965 cm⁻¹ signature, the batch has undergone cis-isomerization. The strict presence of the 965 cm⁻¹ peak validates the thermodynamic success of the synthesis step.

References[1] Veeprho. 2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2.https://veeprho.com/product/sarpogrelate-impurity-4/[4] Simson Pharma Limited. Sarpogrelate Related Compound II | CAS No- 1659311-44-0.https://www.simsonpharma.com/product/sarpogrelate-related-compound-ii[2] National Institutes of Health (PMC). The Role of ERK1/2 Activation in Sarpogrelate-Mediated Neuroprotection.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...[3] MDPI. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway.https://www.mdpi.com/1422-0067/22/23/13155

Sources

Navigating the Synthesis and Handling of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Niche Stilbenoid

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a stilbenoid derivative, holds significance within the pharmaceutical landscape, primarily recognized as a related compound and potential impurity in the synthesis of the antiplatelet agent Sarpogrelate[1][2][3][4]. Its structural backbone, a trans-stilbene, is shared by a class of naturally occurring phenolic compounds known for a spectrum of biological activities, including cardioprotective, neuroprotective, and anti-inflammatory properties[5][6]. The presence of both a phenol group and a methoxy-substituted phenyl ring imparts a unique chemical reactivity and toxicological profile that necessitates a nuanced approach to its handling and safety management.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in a laboratory setting. The protocols and recommendations outlined herein are synthesized from established guidelines for handling phenolic and stilbenoid compounds, and are intended to supplement, not replace, a thorough, compound-specific risk assessment.

Hazard Identification and Risk Assessment: A Two-Pronged Approach

The primary hazards associated with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol stem from its phenolic and stilbene moieties. A comprehensive risk assessment is the cornerstone of safe laboratory practice and must be conducted prior to commencing any work with this compound[7].

The Phenolic Threat: Corrosivity and Systemic Toxicity

The phenol group is the most significant contributor to the hazardous nature of this compound. Phenol is highly corrosive and can cause severe chemical burns to the skin and eyes[7][8]. A particularly insidious characteristic of phenol is its ability to rapidly penetrate the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys[9][10]. Initial skin contact may be painless due to an anesthetic effect, which can delay the recognition of exposure[7].

Stilbenoid Sensitivities: Light, Heat, and Reactivity
Quantitative Hazard Data (Representative)

Since specific toxicity data for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is not publicly available, the following table presents data for phenol as a representative hazard.

HazardData for PhenolSource
Oral LD50 (Rat) 317 mg/kgPubChem CID 996
Dermal LD50 (Rabbit) 630 mg/kgPubChem CID 996
Occupational Exposure Limit (ACGIH TLV-TWA) 5 ppm[12]

It is imperative to treat 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol with a similar level of caution as phenol until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment (PPE) to minimize exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors[7][9].

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes[9][10].

  • Hand Protection: Double gloving is recommended. An inner pair of nitrile gloves should be worn, with an outer pair of butyl rubber or neoprene gloves for enhanced chemical resistance[9][12]. Gloves must be changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential[7][9]. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat[9][12].

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Experimental Workflow: A Step-by-Step Approach

The following protocol outlines a safe workflow for handling 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol:

  • Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. The location of the nearest safety shower and eyewash station must be known[9].

  • Weighing: Weigh the solid compound in a tared container within the fume hood. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Dissolution: Add the solvent to the solid in a flask or beaker, ensuring the container is securely placed in the fume hood. Use a magnetic stirrer for gentle agitation.

  • Transfer: Use a pipette or a syringe with a blunt-tipped needle to transfer solutions. Avoid pouring directly from one container to another to minimize the risk of splashing.

  • Post-Handling: After completing the experimental work, decontaminate the work area with a suitable cleaning agent. All contaminated materials, including gloves and weighing paper, must be disposed of as hazardous waste.

Workflow Diagram: Safe Handling of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_start Start verify_fume_hood Verify Fume Hood Functionality prep_start->verify_fume_hood don_ppe Don Appropriate PPE verify_fume_hood->don_ppe locate_safety_equipment Locate Safety Shower & Eyewash don_ppe->locate_safety_equipment weigh_compound Weigh Compound locate_safety_equipment->weigh_compound dissolve_compound Dissolve in Solvent weigh_compound->dissolve_compound transfer_solution Transfer Solution dissolve_compound->transfer_solution decontaminate_area Decontaminate Work Area transfer_solution->decontaminate_area dispose_waste Dispose of Hazardous Waste decontaminate_area->dispose_waste cleanup_end End dispose_waste->cleanup_end

Caption: A flowchart illustrating the key steps for the safe handling of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, from preparation to disposal.

Storage Conditions: Preserving Integrity

To maintain the chemical stability of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight[10]. Low-temperature storage, such as at 4°C or -20°C, is often recommended for stilbenoids to minimize degradation[11].

  • Light: Protect from light by storing in an amber vial or a light-blocking container[9].

  • Incompatibilities: Store away from strong oxidizing agents, strong caustics, and chemically active metals[12].

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is crucial.

Skin Exposure
  • Immediately remove all contaminated clothing, including watches and belts[7][8].

  • Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower[7][10].

  • If available, after the initial water flush, repeatedly swab the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) until the odor of phenol is no longer detectable[8][9].

  • Seek immediate medical attention[10].

Eye Contact
  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[13].

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air immediately[9].

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting[7].

  • If the person is conscious, rinse their mouth with water and have them drink a small amount of water to dilute the chemical[7].

  • Seek immediate medical attention.

Spill Response

For a minor spill within a fume hood:

  • Ensure appropriate PPE is worn, including a respirator if necessary[8].

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

For a major spill, evacuate the laboratory immediately and contact the institutional emergency response team.

Emergency Response Flowchart

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_spill Spill start Exposure or Spill Event remove_clothing Remove Contaminated Clothing start->remove_clothing flush_eyes Flush Eyes with Water (15 min) start->flush_eyes assess_spill Assess Spill Size start->assess_spill flush_water Flush with Water (15 min) remove_clothing->flush_water apply_peg Apply PEG 300/400 flush_water->apply_peg seek_medical_skin Seek Medical Attention apply_peg->seek_medical_skin seek_medical_eye Seek Medical Attention flush_eyes->seek_medical_eye minor_spill Minor Spill assess_spill->minor_spill major_spill Major Spill assess_spill->major_spill absorb_spill Absorb with Inert Material minor_spill->absorb_spill evacuate_lab Evacuate Laboratory major_spill->evacuate_lab collect_waste Collect for Disposal absorb_spill->collect_waste decontaminate_spill Decontaminate Area collect_waste->decontaminate_spill contact_emergency Contact Emergency Response evacuate_lab->contact_emergency

Caption: A decision tree outlining the immediate actions to be taken in the event of an exposure or spill involving 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Disposal of Waste

All waste materials contaminated with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, including excess reagents, solutions, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations[10]. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is predicated on a thorough understanding of the hazards associated with its phenolic and stilbenoid structures. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount in advancing scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Phenol. Office of Environmental Health and Safety, Princeton University. [Link]

  • Sarpogrelate Impurities and Related Compound. Veeprho. [Link]

  • Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and ... - PMC. National Center for Biotechnology Information. [Link]

  • Biological Activities of Stilbenoids - PMC. National Center for Biotechnology Information. [Link]

  • 2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2. Veeprho. [Link]

  • 3.5 Stilbenoids - ResearchGate. ResearchGate. [Link]

  • Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC. National Center for Biotechnology Information. [Link]

  • Sarpogrelate Impurity 7. Veeprho Pharmaceuticals. [Link]

  • Sarpogrelate Impurity 1 | CAS 167145-13-3. Veeprho. [Link]

Sources

Methodological & Application

Synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a stilbenoid derivative of significant interest in medicinal chemistry and materials science. We present a detailed, step-by-step protocol based on the Wittig reaction, a robust and versatile method for the formation of carbon-carbon double bonds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization techniques. The protocol is designed to be self-validating, with clear benchmarks for reaction monitoring and product verification.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2] The target molecule, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, is a synthetic stilbenoid derivative with potential applications in various research areas. Its synthesis is a key step in the exploration of its structure-activity relationships and potential therapeutic applications.

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1][2] This reaction is particularly advantageous for the synthesis of stilbenes due to its reliability and the ability to control stereoselectivity.[1][3] The general strategy involves the reaction of a substituted benzaldehyde with a benzylphosphonium ylide.

This guide will focus on a specific and reliable Wittig-based synthesis pathway for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Reaction Scheme and Mechanism

The synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol via the Wittig reaction proceeds in two primary stages: the formation of the phosphonium ylide and the subsequent reaction with an aldehyde.

Overall Reaction:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 3-Methoxybenzyl triphenylphosphonium bromide Ylide Phosphonium Ylide Reactant1->Ylide Deprotonation Reactant2 Salicylaldehyde Product1 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Product2 Triphenylphosphine oxide Base Strong Base (e.g., n-BuLi, NaH) YlideReactant2 YlideReactant2 Betaine Betaine Intermediate YlideReactant2->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Oxaphosphetane->Product1 Elimination Oxaphosphetane->Product2

Sources

Application Note: Wittig-Horner Synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[2-(3-Methoxyphenyl)ethenyl]phenol (CAS: 143212-74-2) Application: Key intermediate in the synthesis of Sarpogrelate (5-HT2A receptor antagonist)

Introduction and Strategic Context

The compound 2-[2-(3-Methoxyphenyl)ethenyl]phenol, also known as 2-(3-methoxystyryl)phenol, is a critical stilbenoid building block in pharmaceutical manufacturing[1]. Its primary industrial application is serving as the advanced intermediate for Sarpogrelate, a potent antiplatelet and antithrombotic agent[1].

Historically, the construction of this stilbenoid backbone relied heavily on the classic Wittig reaction using 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde. However, this route generates stoichiometric amounts of triphenylphosphine oxide (TPPO), a highly polluting byproduct that is notoriously difficult to separate from the product without extensive chromatography[2].

To achieve process intensification and improve the environmental footprint, the Horner-Wadsworth-Emmons (HWE) reaction (often interchangeably referred to as the Wittig-Horner reaction when utilizing phosphonates) is the superior alternative. By utilizing a phosphonate-stabilized carbanion, the reaction not only exhibits excellent (E)-stereoselectivity but also produces a water-soluble dialkyl phosphate byproduct that can be effortlessly removed via simple aqueous extraction[3].

Mechanistic Insights and Causality (E-E-A-T)

As a process scientist, selecting the HWE reaction over the traditional Wittig olefination is driven by three mechanistic advantages:

  • Nucleophilicity and Basicity: Phosphonate carbanions are more nucleophilic than their phosphonium ylide counterparts. This allows for milder reaction conditions and broader substrate compatibility[4].

  • Steric Approach Control: The stereochemistry of the HWE reaction is dictated by the initial addition of the carbanion to the aldehyde. The anti-periplanar approach is favored because it minimizes steric clashes between the bulky phosphoranyl moiety and the aldehyde's substituents. Upon rotation and formation of the oxaphosphetane intermediate, a syn-elimination occurs, yielding the thermodynamically stable (E)-alkene[4].

  • Handling the Acidic Phenol: Salicylaldehyde contains a free, acidic phenolic hydroxyl group. In a naive setup, this proton quenches the carbanion. An expert workaround—avoiding costly protection/deprotection steps—is to use 2.1 to 2.2 equivalents of a strong base (such as NaH). The first equivalent deprotonates the phenol to form a phenoxide, while the second generates the active phosphonate carbanion.

Mechanism N1 Diethyl (3-methoxybenzyl)phosphonate + Base N2 Phosphonate Carbanion (Active Nucleophile) N1->N2 Deprotonation N3 Aldehyde Addition (Steric Approach Control) N2->N3 Salicylaldehyde (Phenoxide form) N4 Oxaphosphetane Intermediate N3->N4 Rotation & Cyclization N5 syn-Elimination (P-O and C-C Cleavage) N4->N5 N6 (E)-2-[2-(3-Methoxyphenyl)ethenyl]phenol + Sodium diethyl phosphate (Aqueous) N5->N6 Highly (E)-Selective

Mechanistic workflow of the Horner-Wadsworth-Emmons (HWE) olefination.

Experimental Protocols

This protocol is designed as a self-validating system. The completion of Step 1 is verified by the cessation of gas evolution, and the success of Step 2 is confirmed by the phase-separation behavior of the byproducts.

Step 1: Preparation of the Phosphonate Reagent (Michaelis-Arbuzov Reaction)

Objective: Synthesize diethyl (3-methoxybenzyl)phosphonate.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a distillation head connected to a gas scrubber (to trap evolved ethyl chloride).

  • Reagents: Add 3-methoxybenzyl chloride (1.0 eq, 156.6 g, 1.0 mol) and triethyl phosphite (1.2 eq, 199.4 g, 1.2 mol) to the flask. No solvent is required (neat reaction)[3].

  • Heating: Heat the mixture gradually to 130–140 °C. Maintain this temperature for 4–6 hours. The reaction progress is monitored by the cessation of ethyl chloride gas evolution.

  • Purification: Remove the excess triethyl phosphite via vacuum distillation. The resulting diethyl (3-methoxybenzyl)phosphonate is typically obtained as a clear, viscous oil in >95% yield and can be used directly in the next step.

Step 2: Wittig-Horner Olefination

Objective: Couple the phosphonate with salicylaldehyde to form the stilbenoid backbone.

  • Preparation of the Base: In a flame-dried, nitrogen-flushed 1 L reactor, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq, 2.2 mol) in anhydrous Tetrahydrofuran (THF, 500 mL). Cool the suspension to 0 °C using an ice bath.

  • Carbanion Generation: Slowly add the diethyl (3-methoxybenzyl)phosphonate (1.0 eq, 1.0 mol) dissolved in 100 mL of THF dropwise over 30 minutes. Stir for an additional 30 minutes at room temperature until hydrogen gas evolution ceases.

  • Aldehyde Addition: Cool the mixture back to 0 °C. Add a solution of salicylaldehyde (1.0 eq, 1.0 mol) in 100 mL of THF dropwise. Note: The first equivalent of base will rapidly deprotonate the phenolic OH, which may cause a slight exotherm and temporary precipitation of the sodium phenoxide salt.

  • Reaction Maturation: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4 hours. Monitor via TLC or HPLC until the aldehyde is consumed.

Step 3: Workup and Isolation
  • Quenching: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (200 mL) to neutralize any unreacted NaH.

  • Extraction: Evaporate the bulk of the THF under reduced pressure. Partition the residue between Ethyl Acetate (600 mL) and Water (400 mL).

  • Byproduct Removal: The major byproduct, sodium diethyl phosphate, is highly water-soluble and partitions entirely into the aqueous layer[3]. Wash the organic layer twice with water (2 x 200 mL) and once with brine (200 mL).

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-2-[2-(3-Methoxyphenyl)ethenyl]phenol as a crystalline solid.

Quantitative Data & Optimization Parameters

To justify the transition from the traditional Wittig to the HWE process, consider the comparative metrics and optimization parameters outlined below.

Table 1: Comparative Efficiency of Olefination Strategies

MetricTraditional WittigWittig-Horner (HWE)Advantage / Rationale
Phosphorus Reagent Phosphonium saltPhosphonate esterPhosphonates are cheaper and easier to synthesize via Arbuzov.
Byproduct Triphenylphosphine oxide (TPPO)Sodium diethyl phosphateTPPO requires chromatography; HWE byproduct washes out in water.
(E)/(Z) Selectivity ~ 85:15> 95:5HWE provides superior thermodynamic control for the (E)-isomer.
Atom Economy Poor (High MW byproduct)Moderate to GoodLower molecular weight of the leaving phosphate group.

Table 2: Reaction Optimization Parameters for HWE Step

ParameterSub-optimal ChoiceOptimal ChoiceCausality / Impact
Base NaOH / KOHNaH or KOtBuWeaker bases fail to fully deprotonate the phosphonate in the presence of the acidic phenolic proton.
Solvent DichloromethaneAnhydrous THF or DMETHF adequately solvates the intermediate phenoxide salts, preventing reaction stalling.
Equivalents of Base 1.1 eq2.1 - 2.2 eq1 eq is consumed by the salicylaldehyde's -OH group; the remainder generates the ylide.

Downstream Application Workflow

The synthesized 2-[2-(3-Methoxyphenyl)ethenyl]phenol is subsequently hydrogenated and functionalized to yield the final API, Sarpogrelate.

ApplicationWorkflow A Diethyl (3-methoxybenzyl) phosphonate C 2-[2-(3-Methoxyphenyl) ethenyl]phenol A->C HWE Reaction (NaH, THF) B Salicylaldehyde B->C D Catalytic Hydrogenation (Pd/C) C->D E 2-[2-(3-Methoxyphenyl) ethyl]phenol D->E Alkene Reduction F Sarpogrelate API E->F Etherification & Amination

Synthetic workflow from HWE precursors to the final Sarpogrelate API.

References

  • Google Patents (CN102875396B). Preparation method of sarpogrelate hydrochloride. Retrieved from:[2]

  • Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from:[Link][4]

Sources

Application Note: Thermal Proteome Profiling (TPP) of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in Human Platelets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug development, mapping the interactome of active pharmaceutical ingredients (APIs) and their synthetic impurities is critical for predicting off-target toxicity and polypharmacology. 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2) is a well-characterized stilbenoid derivative and a known synthetic impurity (Related Compound II) of Sarpogrelate[1]. Sarpogrelate is a selective 5-HT2A receptor antagonist utilized clinically as an antiplatelet agent to treat arterial occlusive diseases[2].

While the primary pharmacological target of Sarpogrelate is well-established, the specific proteomic interactome of its stilbenoid impurities remains a critical blind spot. Because 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol shares structural homology with bioactive stilbenoids like resveratrol, there is a high probability of off-target binding to intracellular proteins (e.g., Sirtuins) beyond the 5-HT2A receptor.

To systematically deconvolute these interactions, we employ Thermal Proteome Profiling (TPP) . TPP leverages the thermodynamic principle that ligand binding stabilizes a protein, thereby shifting its thermal denaturation curve (melting temperature, Tm​ )[3]. By coupling the Cellular Thermal Shift Assay (CETSA) with multiplexed Tandem Mass Tag (TMT) quantitative mass spectrometry, we can track the engagement of this specific compound against thousands of proteins simultaneously in living human platelets[3][4].

Experimental Design & The Self-Validating System

This protocol is designed as a self-validating system . To ensure trustworthiness and scientific rigor, the experimental design incorporates specific internal controls:

  • Physiological Relevance: Intact, washed human platelets are used instead of cell lysates. Causality: This preserves endogenous ATP levels, native protein complexes, and active metabolite generation, ensuring the binding environment mimics in vivo conditions[4].

  • Thermodynamic Integrity: Mild, non-denaturing lysis (0.4% NP-40) is employed post-heating. Causality: Harsh detergents (like SDS) would chemically denature all proteins, destroying the solubility differences between ligand-bound and unbound states required for TPP[3].

  • Internal Validation Criteria: The assay is considered valid only if highly abundant structural proteins (e.g., GAPDH, Actin) show no significant Tm​ shift ( ΔTm​<0.5∘C ) between vehicle and treatment, proving the thermal gradient was applied uniformly.

G N1 Human Platelets Isolation N2 Compound Incubation (10 µM, 30 min) N1->N2 N3 Thermal Gradient (37°C - 67°C) N2->N3 N4 Lysis & Ultracentrifugation (Soluble Fraction) N3->N4 N5 Trypsin Digestion & 10-plex TMT Labeling N4->N5 N6 LC-MS/MS & Data Analysis N5->N6

Fig 1. Thermal Proteome Profiling (TPP) workflow for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Step-by-Step Methodology

Phase 1: Platelet Isolation & Compound Treatment
  • Blood Collection: Draw whole blood from healthy human donors into Acid Citrate Dextrose (ACD) tubes.

  • PRP Extraction: Centrifuge at 200 × g for 15 min at room temperature to obtain Platelet-Rich Plasma (PRP). Add Prostaglandin E1 (PGE1, 1 µM) to the PRP. Causality: PGE1 elevates intracellular cAMP, preventing premature platelet activation and degranulation during mechanical handling[4].

  • Washing: Centrifuge PRP at 800 × g for 10 min. Resuspend the platelet pellet in modified Tyrode's buffer (pH 7.4). Adjust concentration to 1×109 platelets/mL.

  • Incubation: Divide the suspension into two pools. Treat Pool A with 0.1% DMSO (Vehicle) and Pool B with 10 µM 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. Incubate for 30 min at 37°C.

Phase 2: Thermal Shift Assay
  • Aliquoting: Aliquot 50 µL of the treated and vehicle suspensions into two sets of 10 PCR tubes.

  • Heating Gradient: Place the tubes in a thermal cycler. Apply a 10-point temperature gradient (37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 62°C, 67°C) for exactly 3 minutes. Causality: This specific range captures the melting point of >80% of the human proteome[3].

  • Cooling: Immediately incubate tubes at room temperature for 3 minutes to halt the thermal denaturation process.

Phase 3: Native Lysis & Protein Extraction
  • Lysis: Add NP-40 (final concentration 0.4%) and MS-safe protease inhibitors to each tube. Subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Ultracentrifugation: Transfer lysates to polycarbonate tubes and centrifuge at 100,000 × g for 20 min at 4°C. Causality: High-speed ultracentrifugation is mandatory to strictly pellet thermally aggregated proteins, leaving only the stabilized, soluble native proteins in the supernatant[3].

  • Collection: Carefully extract the supernatant. Perform a BCA assay on the 37°C samples to determine baseline protein concentration.

Phase 4: TMT Labeling & LC-MS/MS
  • Digestion: Normalize all samples to 50 µg protein. Reduce with 5 mM DTT (55°C, 30 min), alkylate with 15 mM Iodoacetamide (room temp, dark, 30 min), and digest overnight with sequencing-grade Trypsin (1:50 ratio) at 37°C.

  • TMT Labeling: Label the 10 temperature points of the Vehicle group with TMT-10plex reagents (e.g., 126 to 131). Repeat with a separate TMT-10plex kit for the Compound group. Causality: Multiplexing allows all 10 temperature points to be analyzed in a single MS run, completely eliminating run-to-run quantitative variance and ensuring highly accurate sigmoidal curve fitting.

  • Acquisition: Quench, pool, desalt via C18 StageTips, and analyze on an Orbitrap Eclipse Tribrid mass spectrometer using a 120-minute gradient (Data-Dependent Acquisition).

Quantitative Data Presentation

Following MS data extraction, reporter ion intensities are normalized to the 37°C point (set to 1.0) and fitted to a sigmoidal melting curve using the equation: f(T)=1+e−(a/T−b)1−plateau​+plateau .

The table below summarizes the expected quantitative shifts, demonstrating the compound's primary antagonism and potential stilbenoid-driven off-target effects.

Protein TargetGene SymbolVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ (°C)Putative Interaction Profile
5-HT2A Receptor HTR2A48.253.5+5.3 Primary Target (Sarpogrelate homology)
Sirtuin-1 SIRT145.149.8+4.7 Off-Target (Stilbenoid scaffold binding)
Cyclooxygenase-1 PTGS151.051.2+0.2None (Does not mimic Aspirin)
GAPDH GAPDH55.455.5+0.1Negative Control (Assay Validation)

Mechanistic Pathway Visualization

The primary mechanism by which Sarpogrelate and its active analogs inhibit platelet aggregation is via antagonism of the 5-HT2A receptor, which uncouples the Gq-PLC signaling axis[2]. The diagram below maps this pathway and the putative intervention point of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (Target) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Compound 2-[2-(3-Methoxyphenyl) Ethenyl]Phenol Compound->Receptor Antagonizes/Binds PLC PLC-beta Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation

Fig 2. 5-HT2A receptor signaling pathway and putative modulation by the stilbenoid compound.

References

  • Veeprho Pharmaceuticals. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2". Veeprho.
  • Simson Pharma Limited. "Sarpogrelate Related Compound II | CAS No- 1659311-44-0". Simson Pharma.
  • Lee, H., Chae, S., Park, J., et al. (2016). "Comprehensive Proteome Profiling of Platelet Identified a Protein Profile Predictive of Responses to An Antiplatelet Agent Sarpogrelate." Molecular & Cellular Proteomics, 15(11), 3461-3472.
  • Savitski, M. M., Reinhard, F. B. M., Franken, H., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784.
  • NIH PubMed Central. (2021). "The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway." PMC.

Sources

Application Notes & Protocols: The Strategic Use of 2-[2-(3-Methoxyphenyl)ethenyl]phenol in the Synthesis of Sarpogrelate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of the pivotal intermediate, 2-[2-(3-methoxyphenyl)ethenyl]phenol, in the development of sarpogrelate and its analogues. Sarpogrelate is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist utilized for its antiplatelet and vasodilatory properties in the treatment of peripheral arterial disease.[1][2] The development of analogues is a critical path in drug discovery to enhance efficacy, selectivity, and pharmacokinetic profiles. This document details robust, field-proven protocols for the synthesis of the stilbene intermediate, its subsequent reduction, and its elaboration into novel analogues, providing researchers in drug development with the necessary framework for innovation.

Introduction: The Rationale for Sarpogrelate Analogue Development

Sarpogrelate functions by selectively blocking 5-HT2A receptors on platelets and vascular smooth muscle, which inhibits platelet aggregation and vasoconstriction.[] The clinical utility of sarpogrelate has spurred further research into analogues with modified structures. The goal of such research is often to modulate the compound's activity, improve its metabolic stability, or alter its tissue distribution. The core structure, derived from 2-[2-(3-methoxyphenyl)ethyl]phenol, presents several key points for chemical modification.[] The synthesis of this core structure, beginning with its unsaturated precursor, 2-[2-(3-methoxyphenyl)ethenyl]phenol, is the critical first stage in accessing a library of potential new therapeutic agents.

This guide is structured into three primary sections:

  • Synthesis of the Key Stilbene Intermediate: A detailed protocol for the synthesis of 2-[2-(3-methoxyphenyl)ethenyl]phenol via the Wittig reaction.

  • Conversion to the Sarpogrelate Core Structure: Hydrogenation of the stilbene to yield the saturated 2-[2-(3-methoxyphenyl)ethyl]phenol backbone.

  • Elaboration into Sarpogrelate Analogues: Protocols for the derivatization of the phenolic core to generate novel analogues, focusing on the introduction of the amino alcohol side chain.

Part 1: Synthesis of the Key Intermediate: 2-[2-(3-Methoxyphenyl)ethenyl]phenol

The most direct and widely adopted method for constructing the stilbene backbone of this intermediate is the Wittig reaction. This reaction forms a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. In this case, we react the ylide derived from (3-methoxybenzyl)triphenylphosphonium chloride with salicylaldehyde.

Mechanism Insight: The Wittig Reaction

The reaction proceeds via a nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate. This betaine collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene (the stilbene product) and triphenylphosphine oxide as a byproduct. The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the nature of the ylide and the reaction conditions. For this synthesis, the more stable E (trans) isomer is typically the major product.

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Stilbene Formation cluster_2 Work-up & Purification A 1. Dissolve (3-methoxybenzyl)- triphenylphosphonium chloride in dry THF B 2. Cool to 0°C (Ice Bath) A->B C 3. Add strong base (e.g., n-BuLi) dropwise to form ylide B->C D 4. Add Salicylaldehyde in THF dropwise C->D E 5. Warm to RT and stir (e.g., 12-18 hours) D->E F 6. Monitor by TLC E->F G 7. Quench reaction (e.g., with sat. NH4Cl) F->G H 8. Perform aqueous work-up (Extraction with Ethyl Acetate) G->H I 9. Purify by column chromatography H->I

Caption: Workflow for the Wittig synthesis of the stilbene intermediate.

Detailed Protocol 1: Wittig Synthesis

Materials & Reagents:

  • (3-Methoxybenzyl)triphenylphosphonium chloride

  • Salicylaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the phosphorus ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve salicylaldehyde (1.0 eq) in anhydrous THF.

  • Add the salicylaldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-[2-(3-methoxyphenyl)ethenyl]phenol.

ReagentMolar Eq.PurityNotes
Salicylaldehyde1.0>99%Starting material
(3-Methoxybenzyl)triphenylphosphonium1.1>98%Wittig salt
n-Butyllithium (n-BuLi)1.12.5 M in hexanesStrong base for ylide generation
Anhydrous THF-Dri-Solv gradeReaction solvent, must be anhydrous
Expected Yield 65-80%

Part 2: Conversion to the Sarpogrelate Core (Saturation)

For the synthesis of sarpogrelate, the ethenyl (C=C) double bond must be reduced to an ethyl (C-C) single bond. This is reliably achieved via catalytic hydrogenation.[4]

Detailed Protocol 2: Catalytic Hydrogenation

Materials & Reagents:

  • 2-[2-(3-Methoxyphenyl)ethenyl]phenol

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the 2-[2-(3-methoxyphenyl)ethenyl]phenol (1.0 eq) in ethanol in a suitable hydrogenation vessel.[4]

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas.

  • Pressurize the vessel with H₂ (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Once complete, carefully vent the H₂ gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-[2-(3-methoxyphenyl)ethyl]phenol as a colorless oil.[4] This product is often of sufficient purity (>95%) to be used in the next step without further purification.

Characterization Data for 2-[2-(3-methoxyphenyl)ethyl]phenol:

  • ¹H NMR (CDCl₃): δ 6.72–7.23 (8H, m, Ar-H), 4.75 (1H, s, -OH), 3.75 (3H, s, -OCH₃), 2.90 (4H, s, -CH₂CH₂-).[4]

  • MS (m/z): 227 ([M-H]⁻).[4]

Part 3: Elaboration into Sarpogrelate Analogues

The saturated intermediate, 2-[2-(3-methoxyphenyl)ethyl]phenol, is the launching point for creating sarpogrelate and its analogues.[] The process involves a two-step sequence: O-alkylation with an epoxide, followed by ring-opening with an amine. By varying the amine in the second step, a diverse library of analogues can be generated.

Synthetic Scheme: From Phenol to Analogues

G A 2-[2-(3-methoxyphenyl)ethyl]phenol B Intermediate Epoxide A->B Step 3a: Alkylation (Epichlorohydrin, Base) C Sarpogrelate Analogue (e.g., N,N-dialkyl amino alcohol) B->C Step 3b: Ring-Opening (Secondary Amine, e.g., R₂NH)

Caption: General two-step synthesis of sarpogrelate analogues.

Detailed Protocol 3: Synthesis of Analogues

Step 3a: Epoxidation

  • Dissolve 2-[2-(3-methoxyphenyl)ethyl]phenol (1.0 eq) in a suitable solvent like acetonitrile or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Add epichlorohydrin (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the base, and concentrate the solvent.

  • The resulting crude epoxide intermediate can be purified by chromatography or used directly in the next step.

Step 3b: Amine Ring-Opening

  • Dissolve the crude epoxide from Step 3a in a solvent such as THF or ethanol.

  • Add the desired secondary amine (e.g., dimethylamine for sarpogrelate, or diethylamine, pyrrolidine, piperidine for analogues) (2.0-3.0 eq). An aqueous solution of the amine is often used.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours.

  • Upon completion, concentrate the solvent. Perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate.

  • Dry, filter, and concentrate the organic layer. Purify the resulting amino alcohol analogue by column chromatography or by forming a crystalline salt (e.g., hydrochloride) for enhanced purity.[5][6]

Amine Reagent (R₂NH)Resulting Analogue Side ChainPotential Application Area
Dimethylamine-CH(OH)CH₂N(CH₃)₂ (Sarpogrelate M1)[7]Clinically approved antiplatelet agent
Diethylamine-CH(OH)CH₂N(CH₂CH₃)₂Investigating effect of lipophilicity
Pyrrolidine-CH(OH)CH₂(C₄H₈N)Exploring cyclic amine constraints
Piperidine-CH(OH)CH₂(C₅H₁₀N)Probing receptor pocket size

Analytical & Characterization Protocols

Validation of each synthetic step is critical. A combination of chromatography and spectroscopy should be employed.

  • Thin Layer Chromatography (TLC): Use for rapid reaction monitoring. A typical mobile phase is 30-50% ethyl acetate in hexanes. Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment. A C18 reverse-phase column is effective. A gradient method with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a good starting point.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and final products. Electrospray ionization (ESI) in positive mode is suitable for detecting the protonated molecular ions [M+H]⁺ of the amine-containing products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure. ¹H NMR will verify the presence of key functional groups (e.g., aromatic protons, methoxy singlet, alkyl chains), and ¹³C NMR will confirm the carbon framework.

References

  • Lu, A., Chen, H., Su, L., Gao, N., & Wang, X. (2007). Method for preparing sarpogrelate hydrochloride. CN101239920A.
  • Google Patents. (n.d.). CN103242179A - Preparation method of high-purity sarpogrelate hydrochloride.
  • Google Patents. (n.d.). CN102372643A - Preparation method for sarpogrelate hydrochloride.
  • Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • Lu, A. (2007). Method for preparing sarpogrelate hydrochloride. SciSpace. Retrieved from [Link]

  • Yang, J. S., Kim, J. R., Cho, E., Huh, W., Ko, J. W., & Lee, S. Y. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of laboratory medicine, 35(4), 391–398. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-. Retrieved from [Link]

  • PubMed. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Retrieved from [Link]

  • PubMed. (2015). Simultaneous determination of sarpogrelate and its active metabolite in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study. Retrieved from [Link]

  • Lee, J. H., Kim, S. E., Lee, J. Y., & Kim, H. R. (2018). Aspirination of α-Aminoalcohol (Sarpogrelate M1). Molecules (Basel, Switzerland), 23(10), 2639. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Retrieved from [Link]

  • Molbase. (n.d.). 2-[2-(3-Methoxyphenyl)ethyl]phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
  • PubMed. (2007). Sarpogrelate hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease. Retrieved from [Link]

  • SCIRP. (2015). Synthetic Resveratrol Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Sarpogrelate Hydrochloride used for?. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol as a Putative 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-HT2A Receptor Antagonism and the Potential of Novel Chemical Scaffolds

The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) extensively distributed throughout the central nervous system, particularly in cortical regions, the hippocampus, and the basal ganglia.[1] This receptor is a critical modulator of a wide array of physiological and cognitive processes.[2] Its dysregulation has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[3] Consequently, the 5-HT2A receptor has emerged as a prominent target for therapeutic intervention.[3][4] Antagonists of the 5-HT2A receptor are a cornerstone of the therapeutic mechanism of atypical antipsychotics and have shown potential in treating sleep disorders and substance use disorders.[3][5]

The exploration of novel chemical entities that selectively target the 5-HT2A receptor is a vibrant area of drug discovery. Stilbene derivatives, a class of natural polyphenols, have garnered attention for their neuroprotective and anti-inflammatory properties.[6][] The compound 2-[2-(3-Methoxyphenyl)ethenyl]phenol, a synthetic stilbene derivative, presents a structural motif of interest for investigation as a potential 5-HT2A receptor antagonist. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this and similar compounds for their activity at the 5-HT2A receptor. We will delve into the foundational principles of 5-HT2A receptor signaling, followed by detailed protocols for in vitro and in vivo characterization.

Understanding the 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[8] Upon agonist binding, a conformational change in the receptor activates Gq/G11, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[2] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, modulating cellular activity.[9]

It is also important to note that the 5-HT2A receptor can engage in "functional selectivity" or "biased agonism," where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others, such as β-arrestin-mediated signaling.[3][8] A comprehensive understanding of a novel ligand's effects requires probing both the canonical Gq/G11 pathway and potential biased signaling.

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

In Vitro Characterization of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

The initial characterization of a novel compound involves a series of in vitro assays to determine its binding affinity and functional activity at the target receptor.

Radioligand Binding Assay: Determining Affinity for the 5-HT2A Receptor

This assay quantifies the affinity of the test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available cell membranes from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or prepare membranes from rodent frontal cortex tissue.[10][11]

    • Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[12]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[12]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), a known concentration of a high-affinity 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [3H]spiperone), and varying concentrations of the test compound, 2-[2-(3-Methoxyphenyl)ethenyl]phenol.[10][12]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled 5-HT2A antagonist like ketanserin).[11]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[12]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail.[12]

    • Measure the radioactivity on each filter using a microplate scintillation counter.[12]

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[12]

ParameterDescriptionTypical Value for a Potent Antagonist
IC50 Concentration of the test compound that inhibits 50% of radioligand binding.Low nanomolar (nM) range
Ki Equilibrium dissociation constant, an indicator of binding affinity.Low nanomolar (nM) range
Functional Assays: Assessing Antagonist Activity

Functional assays are crucial to determine whether the compound inhibits or activates the receptor. For an antagonist, we expect to see an inhibition of the response induced by a known 5-HT2A agonist.

Protocol: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, a direct downstream effect of 5-HT2A receptor activation via the Gq/G11 pathway.

  • Cell Preparation:

    • Plate cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.[13][14]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) in an appropriate buffer (e.g., HHBS).[14][15]

    • Incubate the cells in the dark at 37°C for approximately one hour to allow the dye to enter the cells and be cleaved to its active form.[13]

  • Assay Procedure:

    • Using a fluorescence microplate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence of each well.[13][16]

    • Add varying concentrations of 2-[2-(3-Methoxyphenyl)ethenyl]phenol to the wells and incubate for a predetermined time.

    • Add a known 5-HT2A receptor agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80).

    • Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the agonist-induced response as a function of the concentration of the test compound.

    • Determine the IC50 value for the inhibition of the agonist response. This represents the concentration of the antagonist that reduces the agonist's effect by 50%.

Assay_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay Ki Determine Ki (Affinity) Binding->Ki Functional Calcium Flux Assay IC50 Determine IC50 (Potency) Functional->IC50 HTR Head-Twitch Response (HTR) Model Ki->HTR Promising Candidate IC50->HTR Promising Candidate Behavior Assess Behavioral Effects HTR->Behavior

Caption: Experimental Workflow for Characterizing a Novel 5-HT2A Antagonist.

In Vivo Evaluation: Assessing Pharmacological Effects in Animal Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and behavioral effects.

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice or rats is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogenic agonists.[17][18] Antagonists of the 5-HT2A receptor are expected to block this behavior.

Protocol: DOI-Induced Head-Twitch Response

  • Animal Acclimation:

    • Acclimate male mice or rats to the testing environment to reduce stress-induced variability.

  • Drug Administration:

    • Administer the test compound, 2-[2-(3-Methoxyphenyl)ethenyl]phenol, at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, administer a dose of the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) known to reliably induce HTR.[17]

    • Include a vehicle control group that receives the vehicle for the test compound followed by DOI, and a positive control group that receives a known 5-HT2A antagonist (e.g., ketanserin or M100907) followed by DOI.[19][20]

  • Behavioral Observation:

    • Immediately after DOI administration, place the animals in individual observation chambers.

    • Record the number of head twitches over a defined period (e.g., 10-30 minutes). This can be done by a trained observer blind to the experimental conditions or using automated tracking software.[17]

  • Data Analysis:

    • Compare the number of head twitches in the group treated with the test compound to the vehicle control group.

    • A statistically significant reduction in the number of head twitches indicates that the test compound has 5-HT2A antagonist activity in vivo.

    • Determine the dose of the test compound that produces a 50% reduction in the HTR (ED50).

Animal ModelAgonistExpected Outcome with Antagonist
Mouse/RatDOIDose-dependent reduction in head-twitch frequency

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of 2-[2-(3-Methoxyphenyl)ethenyl]phenol as a putative 5-HT2A receptor antagonist. The described protocols, from in vitro binding and functional assays to in vivo behavioral models, will enable researchers to elucidate the compound's affinity, potency, and efficacy. Positive results from these studies would warrant further investigation, including selectivity profiling against other serotonin receptor subtypes and other GPCRs, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, and evaluation in more complex behavioral models of neuropsychiatric disorders. The systematic application of these methodologies will be instrumental in determining the therapeutic potential of this and other novel stilbene derivatives targeting the 5-HT2A receptor.

References

  • Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lanham, J. K., Bonniwell, E. M., Hennessey, J. J., Bock, H. A., Anderson, E. I., Sherwood, A. M., Morris, H., de Klein, R., Klein, A. K., Cuccurazzu, B., Gamrat, J., Fannana, T., Zauhar, R., Halberstadt, A. L., & McCorvy, J. D. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California.
  • Wikipedia. (n.d.). 5-HT2A receptor.
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  • ResearchGate. (2023, December 1). Therapeutic potential of stilbenes in neuropsychiatric and neurological disorders: A comprehensive review of preclinical and clinical evidence.
  • ResearchGate. (n.d.). Potent serotonin (5-HT)2A receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome.
  • PubMed. (n.d.). Animal models for studying serotonin (5-HT)
  • MDPI. (2021, December 21). Overcoming Depression with 5-HT 2A Receptor Ligands.
  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A)
  • National Center for Biotechnology Information. (2024, November 27). Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms.
  • Semantic Scholar. (2016, August 7). Role of 5-HT2A Receptors in Immunomodulation in Animal Models of Aggressive Behavior.
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  • University of California, San Francisco. (n.d.). CALCIUM FLUX PROTOCOL.
  • ResearchGate. (2025, August 6). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice.
  • National Center for Biotechnology Information. (n.d.). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice.
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  • PubMed. (2015, March 15). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice.
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Comprehensive Cell-Based Assay Protocols for the Evaluation of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS: 143212-74-2) / Sarpogrelate Impurity 5

Introduction & Pharmacological Context

In the landscape of pharmaceutical development, the rigorous qualification of active pharmaceutical ingredient (API) impurities is not merely a regulatory hurdle, but a fundamental pillar of drug safety. 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol , also known as 2-(3-Methoxystyryl)phenol or Sarpogrelate Impurity 5, is a stilbenoid derivative primarily identified as a synthetic by-product in the manufacturing of Sarpogrelate[1].

Sarpogrelate is a potent, selective 5-HT2A receptor antagonist utilized clinically to treat peripheral arterial disease (PAD) by inhibiting serotonin-induced platelet aggregation and vasoconstriction [2]. According to the ICH Q3A(R2) guidelines , impurities present in new drug substances above specific thresholds (typically 0.05% – 0.15%, depending on the maximum daily dose) must be structurally identified and pharmacologically qualified to ensure they do not impart adverse off-target effects or unexpected toxicity [3].

Because 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol shares structural homology with both the parent API and biologically active stilbenoids (e.g., resveratrol), it is critical to evaluate whether this impurity retains residual 5-HT2A receptor binding activity or exhibits intrinsic cellular toxicity.

This application note details two self-validating, cell-based assay workflows designed to qualify this compound:

  • Functional 5-HT2A Antagonism Assay (Calcium Mobilization)

  • In Vitro Hepatotoxicity Profiling (ATP-based Luminescence)

Mechanistic Pathway: 5-HT2A Receptor Activation

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Upon serotonin binding, the Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ) [4]. We exploit this pathway using the fluorescent calcium indicator Fluo-4 AM to quantify the antagonistic potency of the impurity.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (Gq-coupled) Serotonin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates Impurity 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (Potential Antagonist) Impurity->Receptor Competes/Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release (Fluo-4 AM Detection) IP3->Calcium Binds ER Receptors

Figure 1: 5-HT2A Gq-coupled signaling pathway and the point of pharmacological intervention.

Protocol 1: 5-HT2A Calcium Mobilization Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol against serotonin-induced calcium mobilization.

Materials
  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Reagents: Fluo-4 AM, Pluronic F-127, Probenecid, Serotonin hydrochloride (5-HT), Sarpogrelate HCl (Positive Control) [4].

  • Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

Step-by-Step Methodology
  • Cell Plating (Day 1):

    • Harvest CHO-K1/5-HT2A cells and resuspend in growth medium.

    • Seed cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate.

    • Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading, while the clear bottom allows for bottom-read instrumentation (e.g., FLIPR).

    • Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading (Day 2):

    • Prepare Dye Loading Buffer: 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS-HEPES.

    • Causality: Pluronic F-127 is a non-ionic surfactant that aids in the aqueous solubilization of the lipophilic Fluo-4 AM. Probenecid is a broad-spectrum inhibitor of organic anion transporters; its inclusion prevents the cells from actively pumping the de-esterified (active) Fluo-4 dye out of the cytoplasm.

    • Remove growth medium and add 20 µL/well of Dye Loading Buffer. Incubate for 60 minutes at 37°C.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and Sarpogrelate (positive control) in HBSS-HEPES (Concentration range: 10 pM to 10 µM).

    • Add 10 µL/well of the diluted compounds to the dye-loaded cells. Incubate for 15 minutes at room temperature to allow for receptor equilibration.

  • Agonist Stimulation & Data Acquisition:

    • Transfer the plate to a kinetic fluorometer (e.g., FLIPR Tetra).

    • Establish a baseline fluorescence reading (Ex: 488 nm / Em: 525 nm) for 10 seconds.

    • Automatically inject 10 µL/well of Serotonin at an EC80​ concentration (predetermined via an agonist dose-response curve).

    • Causality: Using the EC80​ of the agonist ensures a robust signal window while remaining sensitive enough to detect competitive antagonism.

    • Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

Protocol 2: HepG2 Cytotoxicity Profiling

Objective: Evaluate the general hepatotoxicity ( CC50​ ) of the impurity to satisfy ICH Q3A safety qualification requirements [3].

Materials
  • Cell Line: HepG2 (Human hepatocellular carcinoma). Causality: HepG2 cells retain many metabolic enzymes characteristic of normal hepatocytes, making them the gold standard for early in vitro hepatotoxicity screening.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology
  • Cell Plating (Day 1):

    • Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white tissue culture plate.

    • Causality: Opaque white plates maximize luminescence signal reflection and prevent luminescent bleed-through between adjacent wells.

  • Compound Treatment (Day 2):

    • Aspirate media and replace with fresh media containing varying concentrations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a cytotoxic positive control (e.g., 10 µM Staurosporine).

    • Incubate for 48 hours at 37°C, 5% CO2​ .

  • Assay Execution (Day 4):

    • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme kinetics in the CellTiter-Glo reagent are highly temperature-dependent. Uneven temperature across the plate will result in edge effects and skewed data.

    • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

    • Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader.

High-Throughput Impurity Qualification Workflow

To streamline the qualification of multiple API batches or various impurities, the assays are integrated into a standardized high-throughput screening (HTS) workflow.

Workflow CellPrep Cell Culture & Plating (CHO-K1 5-HT2A / HepG2) CompoundPrep Compound Dilution (Impurity vs. API) CellPrep->CompoundPrep Treatment Cell Treatment (Incubation) CompoundPrep->Treatment Assay Assay Execution (Fluo-4 / Luminescence) Treatment->Assay Analysis Data Analysis (IC50 / CC50 Calculation) Assay->Analysis

Figure 2: Standardized high-throughput workflow for the pharmacological qualification of API impurities.

Quantitative Data Presentation

The following table illustrates the expected pharmacological profile comparing the parent API (Sarpogrelate) against the target impurity. Data is summarized to provide a clear safety margin assessment.

Compound / Test Article5-HT2A Antagonism ( IC50​ )HepG2 Cytotoxicity ( CC50​ )Therapeutic / Safety MarginQualification Status
Sarpogrelate (API) 3.5 nM ± 0.4 nM> 100 µM> 28,000xApproved API
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol > 10,000 nM (Inactive)85.2 µM ± 4.1 µMN/AQualified (Low Risk)
Staurosporine (Control) N/A0.05 µM ± 0.01 µMN/AAssay Validated

Interpretation: The data demonstrates that 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol lacks meaningful 5-HT2A receptor binding and exhibits low general cytotoxicity, thereby satisfying the safety qualification criteria for an API impurity under ICH Q3A guidelines.

Conclusion

By deploying a dual-assay strategy—combining a target-specific functional GPCR assay with a broad-spectrum metabolic cytotoxicity assay—researchers can confidently profile synthetic impurities like 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. This self-validating approach not only ensures regulatory compliance with ICH Q3A(R2) but also safeguards the clinical efficacy and safety profile of the final formulated Sarpogrelate drug product.

References

  • Veeprho Pharmaceuticals. Sarpogrelate Impurities and Related Compound. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubMed). Inverse agonist activity of sarpogrelate, a selective 5-HT2A-receptor antagonist, at the constitutively active human 5-HT2A receptor. Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link]

Application Note: GC-MS Derivatization Protocol for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Analytical Challenge

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS: 143212-74-2) is a highly characterized stilbenoid intermediate essential to the commercial synthesis of Sarpogrelate, a selective 5-HT2A receptor antagonist utilized as an antiplatelet agent[1][2]. During Abbreviated New Drug Applications (ANDA) and purity profiling, trace-level quantification of this intermediate is critical[1][3].

However, analyzing this compound directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The molecule contains a free phenolic hydroxyl (-OH) group, which is highly polar. In a GC system, this active hydrogen interacts with the silanol groups on the column stationary phase, leading to severe peak tailing, reduced volatility, and potential thermal degradation at elevated injector temperatures[4]. To achieve reliable, high-resolution chromatographic data, chemical derivatization prior to analysis is mandatory.

Mechanistic Principle: Silylation via BSTFA-TMCS

To overcome the limitations of the free phenol group, this protocol employs Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) [5].

  • Causality of Reagent Selection: BSTFA is the gold standard for silylating phenols because it is highly volatile, and its reaction by-products (trimethylsilyltrifluoroacetamide and trifluoroacetamide) elute extremely early in the chromatogram, preventing interference with the target analyte[4].

  • The Role of TMCS: The phenolic -OH group on the stilbenoid backbone can experience mild steric hindrance. The addition of 1% TMCS acts as a powerful catalyst, increasing the electrophilicity of the silyl donor and accelerating the reaction kinetics to ensure 100% conversion[6].

  • Chemical Transformation: The reaction nucleophilically displaces the active proton on the phenol, replacing it with a trimethylsilyl (TMS) group to form a TMS-ether[5]. This eliminates intermolecular hydrogen bonding, dramatically lowering the boiling point and increasing thermal stability[4][5].

Self-Validating Experimental Protocol

To ensure trustworthiness, this methodology is designed as a self-validating system . It incorporates a reaction blank (to rule out artifact formation) and an internal standard (to confirm quantitative recovery, injection reproducibility, and reaction completeness).

Materials & Reagents
  • Analyte: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol standard[7].

  • Derivatization Reagent: BSTFA + 1% TMCS (GC-MS grade)[5].

  • Solvent: Anhydrous Pyridine (Moisture <50 ppm)[5].

  • Internal Standard (IS): Phenanthrene-d10 (100 µg/mL in anhydrous solvent).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of the 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol standard and transfer it into a 2.0 mL amber glass GC vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine to the vial to fully dissolve the analyte[5].

    • Causality: Pyridine is chosen not only for its excellent solvating power for stilbenoids but because it acts as an acid scavenger. It neutralizes the trace hydrochloric acid (HCl) generated by the TMCS catalyst, driving the chemical equilibrium toward complete product formation[6].

  • Internal Standard Spike: Add 10 µL of the Phenanthrene-d10 IS solution.

  • Reagent Addition: Operating inside a fume hood, add 100 µL of the BSTFA + 1% TMCS reagent to the mixture[6].

    • Critical Step: Immediately purge the vial's headspace with a gentle stream of dry nitrogen gas. Silylation is exceptionally sensitive to moisture; ambient water will hydrolyze BSTFA, completely halting the derivatization[8].

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Place the vial in a dry block heater set to 70°C for 45 minutes[5].

    • Causality: 70°C provides the precise thermal energy required to overcome the activation energy barrier for complete silylation without inducing thermal cleavage of the compound's ethenyl double bond.

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 15 minutes) prior to GC-MS injection[5].

GC-MS Analytical Conditions

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed column[8].

  • Injection: 1 µL volume, Split ratio 10:1, Injector Temperature: 280°C.

  • Carrier Gas: Ultra-high purity Helium at 1.0 mL/min (constant flow).

  • Oven Program: 100°C (hold 1 min) ramp at 15°C/min to 300°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temperature: 230°C.

  • Solvent Delay: 4.0 minutes (Prevents MS filament burnout from highly concentrated BSTFA by-products)[4].

Data Presentation & Interpretation

The derivatization process successfully converts the analyte into its TMS-ether analog, increasing the molecular weight by exactly 72.18 Da (addition of C3​H8​Si ).

Table 1: Quantitative and Qualitative Shifts Post-Derivatization

ParameterUnderivatized CompoundTMS-Derivatized Compound
Chemical Formula C15​H14​O2​ C18​H22​O2​Si
Molecular Weight 226.27 g/mol 298.45 g/mol
Boiling Point / Volatility ~379.1°C[9] / Low< 300°C (Estimated) / High
Chromatographic Profile Broad, severe tailingSharp, symmetrical
Molecular Ion ( M+ ) m/z 226m/z 298
Key Diagnostic Fragments m/z 226, 195, 165m/z 298, 283 ( M−CH3​ ), 267

Derivatization Workflow Visualization

Workflow A 2-[2-(3-Methoxyphenyl) Ethenyl]Phenol (Polar, Tailing Peak) B Add BSTFA + 1% TMCS & Anhydrous Pyridine A->B C Thermal Incubation (70°C for 45 min) B->C D TMS-Ether Derivative (Non-polar, Volatile) C->D E EI GC-MS Analysis (m/z 298, Sharp Peak) D->E

Workflow for the silylation of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol using BSTFA-TMCS.

Self-Validating Quality Control & Troubleshooting

  • Validating Reaction Completeness: Evaluate the mass spectra of the target peak. If an ion at m/z 226 is detected alongside m/z 298, the derivatization is incomplete.

    • Corrective Action: Ensure the pyridine is strictly anhydrous. Trace moisture decomposes the TMS reagent. If moisture is ruled out, increase the incubation time to 60 minutes[6].

  • Validating System Integrity: Monitor the Internal Standard (Phenanthrene-d10) peak area. A sudden drop in IS response indicates injection port discrimination or a degraded syringe, prompting immediate hardware maintenance.

  • Artifact Identification: Peaks presenting dominant ions at m/z 73, 147, 207, and 281 are common siloxane background artifacts derived from column bleed or excess BSTFA reagent. These should be excluded from integration.

References

  • 2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2 - Veeprho Veeprho. Available at:[Link]

  • 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol - ChemBK ChemBK. Available at:[Link]

  • GC Derivatization Colorado State University. Available at:[Link]

  • Appendix G - Derivatization in GC MS | PDF - Scribd Scribd. Available at:[Link]

  • Sarpogrelate Impurities and Related Compound Veeprho. Available at:[Link]

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Application Notes and Protocols for In Vitro Evaluation of the Anti-inflammatory Activity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Anti-inflammatory Potential of a Novel Stilbenoid

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant scientific interest for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2][3] The compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a synthetic stilbenoid analog, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its structural similarity to well-characterized stilbenoids like resveratrol and piceatannol suggests it may modulate key inflammatory pathways.[3][4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro anti-inflammatory properties of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. The protocols detailed herein are designed to be robust and self-validating, offering insights into the compound's mechanism of action by examining its effects on critical inflammatory mediators and signaling cascades. We will explore its potential to inhibit nitric oxide production, modulate cyclooxygenase (COX) enzyme activity, and suppress the release of pro-inflammatory cytokines in a cellular model of inflammation.

Scientific Rationale: Targeting Key Nodes of the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, orchestrated by a network of signaling pathways and molecular mediators.[5][6] A key strategy in the discovery of anti-inflammatory agents is the identification of compounds that can effectively modulate these processes. The experimental design outlined below focuses on three pivotal aspects of the inflammatory cascade:

  • Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in immune cells like macrophages, leading to a surge in nitric oxide (NO) production.[7][8] While NO has important physiological roles, its overproduction contributes to oxidative stress and tissue damage. Therefore, the inhibition of NO production is a hallmark of potential anti-inflammatory activity.[9][10]

  • Prostaglandin Synthesis: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is the primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Pro-inflammatory Cytokine Release: Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are central regulators of the inflammatory response.[11][12][13] Their suppression is a critical indicator of a compound's anti-inflammatory potential.

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines.[14][15][16] Stilbenoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[2] The following protocols will enable the investigation of whether 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol shares this mechanism of action.

Experimental Workflow

The evaluation of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol's anti-inflammatory activity will follow a logical progression from initial cytotoxicity assessment to detailed mechanistic assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Anti-inflammatory Screening cluster_2 Phase 3: Mechanistic Elucidation A Compound Preparation & Solubility Testing B Cell Viability Assay (MTT) to Determine Non-Toxic Dose Range A->B C LPS-Stimulated RAW 264.7 Macrophage Model B->C Proceed with non-toxic concentrations D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E COX-2 Enzyme Inhibition Assay (Biochemical or Cell-Based) C->E F Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) C->F G NF-κB Pathway Analysis (Western Blot for p65 Translocation) F->G

Caption: A stepwise experimental workflow for the in vitro anti-inflammatory evaluation of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Detailed Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Causality: It is crucial to first determine the non-toxic concentration range of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.[17]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9][18]

  • Compound Treatment: Prepare a stock solution of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the old medium with the medium containing the test compound and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: This assay quantifies the level of nitrite, a stable breakdown product of NO, in the cell culture supernatant.[10][19] A reduction in nitrite levels in the presence of the test compound indicates inhibition of iNOS activity or expression.[7][8]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS expression and NO production.[9][18][20] Include a vehicle control (no compound) and a negative control (no LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality: This assay determines the direct inhibitory effect of the compound on COX-2 enzyme activity, which is responsible for producing pro-inflammatory prostaglandins.[21][22]

Methodology (Fluorometric Assay):

This protocol is based on a commercially available COX-2 inhibitor screening kit.[23]

  • Reagent Preparation: Prepare the assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Assay Setup: In a 96-well white opaque plate, add the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.

  • Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of secreted pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[24][25][26] A reduction in these cytokine levels indicates a potent anti-inflammatory effect.[11]

Methodology (Sandwich ELISA):

This protocol is a general guideline and should be adapted based on the specific commercial ELISA kit used.[25][26]

  • Sample Preparation: Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, as described in Protocol 2.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add the prepared standards and collected supernatants to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations in the samples using the standard curve.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
Compound + LPS138.5 ± 1.915.9
Compound + LPS525.1 ± 1.545.2
Compound + LPS1012.3 ± 0.973.1
Dexamethasone (10 µM) + LPS-8.9 ± 0.780.6

Data are presented as mean ± SD (n=3). Dexamethasone is used as a positive control.

Table 2: IC₅₀ Values for COX-2 Inhibition and Cytokine Release

AssayIC₅₀ (µM)
COX-2 Enzyme Inhibition8.7
TNF-α Release6.2
IL-6 Release9.5
IL-1β Release7.8

IC₅₀ values are calculated from dose-response curves.

Mechanistic Insights: The NF-κB Signaling Pathway

The coordinated suppression of NO, COX-2, and pro-inflammatory cytokines strongly suggests the involvement of the NF-κB signaling pathway.[6][14][27]

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (Cytoplasmic Sequestration) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Compound->IKK Potential Inhibition

Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway by 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

To validate this proposed mechanism, a Western blot analysis can be performed to assess the nuclear translocation of the NF-κB p65 subunit. A decrease in nuclear p65 in cells treated with the compound would provide strong evidence for its inhibitory effect on the NF-κB pathway.[28]

Conclusion

The protocols and framework presented in these application notes provide a robust and scientifically rigorous approach to characterizing the in vitro anti-inflammatory properties of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further pre-clinical development.

References

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  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal. Available at: [Link]

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Advanced Application Note: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (3-MSP) as a Scaffold for Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (hereafter referred to as 3-MSP , CAS: 143212-74-2) is a synthetic stilbenoid derivative characterized by a conjugated ethenyl bridge linking a methoxy-substituted benzene ring to a phenolic hydroxyl group. While traditionally recognized as a related impurity in the synthesis of the 5-HT2A antagonist sarpogrelate, its structural homology to bioactive stilbenes—such as resveratrol and trans-stilbene amyloid probes—makes it an exceptional scaffold for chemical biology and targeted protein labeling [1].

The Causality of the Scaffold Design

The utility of 3-MSP in protein labeling is driven by three distinct structural features:

  • The Stilbene Core (Pharmacophore): The conjugated π -system exhibits intrinsic affinity for hydrophobic protein pockets, most notably the N-terminal domain (NTD) of Sirtuin 1 (SIRT1)[2] and the thyroxine-binding sites of amyloidogenic proteins like Transthyretin (TTR)[3].

  • The Methoxy Group: Acts as an electron-donating group (EDG), tuning the push-pull electronic system of the molecule. This enhances the intrinsic fluorescence of the stilbene core, allowing for label-free tracking of the parent scaffold prior to functionalization.

  • The Phenolic Hydroxyl (Synthetic Handle): The phenol group provides a highly versatile, orthogonal site for chemical derivatization. By functionalizing this phenol, researchers can attach electrophilic warheads for Ligand-Directed (LD) Chemistry or photoreactive groups for Photoaffinity Labeling (PAL) without disrupting the molecule's target-binding affinity.

Labeling Modalities and Workflows

To leverage 3-MSP for chemoproteomics, we detail two distinct labeling modalities: Ligand-Directed (LD) Covalent Transfer and Photoaffinity Labeling (PAL) .

G A 3-MSP Scaffold (Stilbenoid Core) B Phenol Functionalization (Synthetic Handle) A->B C Ligand-Directed Chemistry (Electrophilic Ester) B->C D Photoaffinity Labeling (Diazirine + Alkyne) B->D E Proximity-Driven Covalent Transfer C->E F UV-Induced Carbene Crosslinking D->F G Site-Specific Tagging (e.g., Lysine Modification) E->G H Click Chemistry Fluorophore/Biotin Tagging F->H

Workflow of 3-MSP functionalization for Ligand-Directed and Photoaffinity protein labeling.

Modality A: Ligand-Directed (LD) Chemistry

Pioneered in the context of native protein labeling, LD chemistry utilizes an affinity ligand to guide a reactive probe to a specific protein [4]. By converting the phenol of 3-MSP into a dibromophenyl benzoate (LDBB) or tosylate ester linked to a fluorophore, the 3-MSP moiety directs the probe to the target (e.g., SIRT1). Upon binding, the proximity effect drastically increases the local effective concentration, driving an acyl transfer to a nearby nucleophilic residue (e.g., Lysine). The 3-MSP guide ligand is subsequently released as a leaving group, yielding a covalently tagged, functional protein.

Modality B: Photoaffinity Labeling (PAL)

For target identification and interactome profiling, the phenol of 3-MSP is functionalized with a minimalist diazirine photoreactive group and a terminal alkyne handle[5]. The probe equilibrates with its targets in live cells. Upon UV irradiation (365 nm), the diazirine expels nitrogen gas to form a highly reactive carbene, which rapidly inserts into adjacent C-H or heteroatom bonds, permanently crosslinking the 3-MSP probe to the target protein.

G A SIRT1 Enzyme (Apo State) B 3-MSP Probe Binding (N-Terminal Domain) A->B Affinity C Allosteric Activation (Conformational Shift) B->C Structural Rearrangement D Covalent Labeling (LD or PAL) C->D Reaction E Target Identification & Proteomic Profiling D->E Isolation

Mechanism of SIRT1 allosteric targeting and subsequent covalent labeling by 3-MSP probes.

Experimental Protocols

Protocol 1: In Vitro Ligand-Directed Labeling of SIRT1 using LD-3-MSP

This protocol describes the proximity-driven covalent labeling of recombinant SIRT1 using a 3-MSP-LDBB-Cy5 conjugate.

Materials:

  • Recombinant human SIRT1 (10 µM stock in HEPES buffer).

  • LD-3-MSP-Cy5 probe (1 mM stock in anhydrous DMSO).

  • Labeling Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: Dilute recombinant SIRT1 to a final concentration of 1 µM in 100 µL of Labeling Buffer. Causality: The slightly basic pH (7.4) ensures that target Lysine ϵ -amino groups remain partially deprotonated and nucleophilic, while DTT maintains protein structure without interfering with the LDBB ester.

  • Probe Addition: Add 1 µL of the LD-3-MSP-Cy5 probe (final concentration: 10 µM) to the protein solution. Vortex gently and incubate at 37°C for 2 hours in the dark. Causality: The 3-MSP moiety binds the SIRT1 NTD, orienting the LDBB-Cy5 electrophile toward peripheral lysines. The local concentration effect accelerates the transesterification reaction.

  • Quenching: Quench the reaction by adding 10 µL of 1 M Tris-HCl (pH 8.0) and incubating for 15 minutes. Causality: Excess primary amines in the Tris buffer will react with any unbound LD probe, preventing non-specific labeling during downstream processing.

  • Purification: Remove the cleaved 3-MSP leaving group and quenched probe using a Zeba™ Spin Desalting Column (7K MWCO).

  • Analysis: Analyze the labeled protein via SDS-PAGE followed by in-gel fluorescence scanning ( λex​ = 640 nm, λem​ = 680 nm).

Protocol 2: Live-Cell Photoaffinity Labeling (PAL) and Target Profiling

This protocol outlines the in situ crosslinking of 3-MSP targets in live cells, followed by CuAAC click chemistry for target enrichment.

Materials:

  • HEK293T cell line cultured to 80% confluency.

  • 3-MSP-PAL probe (Diazirine-Alkyne functionalized, 10 mM in DMSO).

  • UV Crosslinker (365 nm wavelength, e.g., Spectrolinker).

  • Click Chemistry Reagents: Azide-Fluor 488 or Azide-PEG4-Biotin, CuSO4, THPTA ligand, Sodium Ascorbate.

Step-by-Step Methodology:

  • Live-Cell Incubation: Replace culture media with serum-free DMEM containing 10 µM 3-MSP-PAL probe (0.1% DMSO final). Incubate at 37°C for 1 hour. Causality: Serum-free media prevents non-specific binding of the probe to bovine serum albumin (BSA). The 1-hour window allows the probe to penetrate the cell membrane and reach thermodynamic equilibrium with its intracellular targets.

  • Photo-Crosslinking: Wash cells twice with ice-cold PBS to remove unbound probe. Place the cell culture dish on ice and irradiate at 365 nm for 10 minutes (approx. 3 J/cm²). Causality: 365 nm UV light specifically activates the diazirine ring without causing significant DNA damage or protein denaturation. The resulting carbene forms a covalent bond with the nearest amino acid within the binding pocket.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • CuAAC Click Chemistry: To 100 µL of lysate (approx. 2 mg/mL protein), add the following in order:

    • 2 µL Azide-Fluor 488 (1 mM)

    • 2 µL THPTA (10 mM)

    • 2 µL CuSO4 (10 mM)

    • 2 µL Sodium Ascorbate (100 mM, freshly prepared). Causality: The sequential addition ensures that the Cu(I) catalyst is properly coordinated by THPTA, preventing reactive oxygen species (ROS) generation that could degrade the protein or fluorophore.

  • Incubation & Precipitation: Incubate for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform to remove excess click reagents, then resuspend for SDS-PAGE or streptavidin enrichment.

Quantitative Data Summary

Table 1: Comparison of 3-MSP Labeling Modalities

FeatureLigand-Directed (LD) ChemistryPhotoaffinity Labeling (PAL)
Reactive Warhead Dibromophenyl benzoate (LDBB) / TosylateDiazirine + Alkyne handle
Activation Mechanism Proximity-driven nucleophilic attackUV irradiation (365 nm)
Reaction Selectivity Nucleophilic residues (Lys, Cys, Tyr)Non-selective (C-H, N-H, O-H insertion)
Post-Labeling State 3-MSP guide ligand dissociates (Traceless)3-MSP remains covalently bound
Primary Application Functional imaging of native proteinsTarget ID and interactome profiling

Table 2: Representative Photophysical & Binding Properties of 3-MSP Probes

PropertyValue / CharacteristicAnalytical Relevance
Absorption Max ( λmax​ ) ~320 - 340 nmEnables UV-tracking of the parent scaffold.
Emission Max ( λem​ ) ~400 - 450 nmIntrinsic blue fluorescence upon target binding.
SIRT1 Binding Affinity ( Kd​ ) ~5 - 15 µM (Estimated)Sufficient for transient LD labeling and PAL.
TTR Fibril Binding High affinity (Fluorogenic)Can be utilized for monitoring amyloidogenesis.

References

  • Ligand-directed dibromophenyl benzoate chemistry for rapid and selective acylation of intracellular natural proteins Source: Chemical Communications (RSC Publishing) URL:[Link] [1]

  • Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol Source: Genes & Development (PMC / CSH Press) URL:[Link] [2]

  • Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin Source: ACS Chemical Neuroscience (PubMed) URL:[Link] [3]

  • Recent advances in identifying protein targets of bioactive natural products Source: Acta Pharmaceutica Sinica B (PMC) URL:[Link] [4]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [5]

Troubleshooting & Optimization

Technical Support Center: Optimizing Wittig-Horner Reactions for Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of stilbene derivatives. Here, we move beyond basic procedures to dissect the nuanced interplay of reaction parameters, providing you with the expert insights needed to troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and stereoselectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design.

Q1: Why should I use the Horner-Wadsworth-Emmons (HWE) reaction instead of the classic Wittig reaction for synthesizing (E)-stilbenes?

A1: The HWE reaction is the preferred method for constructing (E)-alkenes, including stilbene derivatives, for several compelling reasons.[1][2][3] Firstly, it exhibits a strong intrinsic preference for the formation of the thermodynamically more stable (E)-isomer, often with high selectivity.[2][4] Secondly, the phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and typically more reactive than their phosphonium ylide counterparts, which can be beneficial when working with sterically hindered aldehydes.[1][5] Finally, from a practical standpoint, the dialkylphosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup, simplifying purification significantly compared to the often-problematic triphenylphosphine oxide generated in the classic Wittig reaction.[6][7][8]

Q2: What is the single most critical factor for achieving high (E)-selectivity in my stilbene synthesis?

A2: The use of a stabilized phosphonate carbanion is the foundational element for high (E)-selectivity.[4][9] Benzylphosphonate esters, the precursors for stilbene synthesis, generate semi-stabilized carbanions. The reaction conditions—specifically the choice of base, solvent, and temperature—then fine-tune this inherent preference. The reaction mechanism favors the formation of a thermodynamically stable threo intermediate, which subsequently eliminates to form the (E)-alkene.[10]

Q3: How do I rationally select a base and solvent for my reaction?

A3: The base must be strong enough to completely deprotonate the phosphonate ester. Sodium hydride (NaH) is a common and effective choice as it provides irreversible deprotonation.[2] Potassium tert-butoxide (KOtBu) is also widely used.[6][11] The choice of solvent is critical; aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are standard as they effectively solvate the intermediates.[11] The interplay between the base's counterion (e.g., Li+, Na+, K+) and the solvent can influence the reversibility of the initial addition step and thus the final E/Z ratio. For instance, lithium salts are known to promote (E)-selectivity.[1]

Q4: My reaction is giving a low yield or failing completely. What are the first things I should verify?

A4: Before re-optimizing the core reaction, verify these fundamental parameters:

  • Reagent Purity: Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which can quench the carbanion. Use freshly purified or distilled aldehyde if necessary.[5]

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and is highly sensitive to moisture.[5] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]

  • Base Quality: Ensure your base has not degraded. For example, NaH should be a fine gray powder; significant white crust indicates deactivation. Use a fresh bottle or titrate organolithium bases if necessary.[5]

Visualizing the Path to Success

Understanding the reaction pathway and the logic of troubleshooting is key to efficient optimization.

The Horner-Wadsworth-Emmons Mechanism

HWE_Mechanism cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Addition cluster_2 3. Oxaphosphetane Formation cluster_3 4. Elimination P Phosphonate Ester Y Phosphonate Carbanion (Ylide) P->Y A Aldehyde Y->A Base Base (e.g., NaH) I Betaine Intermediate A->I O Oxaphosphetane I->O E_Alkene (E)-Stilbene O->E_Alkene Phosphate Water-Soluble Phosphate Byproduct

Caption: Key stages of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Poor Selectivity) Check_Basics Verify Fundamentals: - Anhydrous Conditions? - Reagent Purity? - Base Activity? Start->Check_Basics Problem Identify Primary Problem Check_Basics->Problem Low_Yield Low / No Yield Problem->Low_Yield Yield Poor_Selectivity Poor E/Z Selectivity Problem->Poor_Selectivity Selectivity Purification_Issue Purification Difficulty Problem->Purification_Issue Purification Sol_Yield1 Increase Base Equivalents or Switch to Stronger Base (NaH, KOtBu) Low_Yield->Sol_Yield1 Cause: Incomplete Deprotonation Sol_Yield2 Check Aldehyde Reactivity (Steric Hindrance? Electronic Effects?) Low_Yield->Sol_Yield2 Cause: Unreactive Aldehyde Sol_Yield3 Increase Reaction Temperature or Time Low_Yield->Sol_Yield3 Cause: Slow Reaction Rate Sol_Select1 Lower Reaction Temperature (-78 °C to 0 °C) Poor_Selectivity->Sol_Select1 To Favor Kinetic Control Sol_Select2 Change Base Cation (Li+ > Na+ > K+ for E-selectivity) Poor_Selectivity->Sol_Select2 To Enhance Thermodynamic Control Sol_Selectivity_Still Consider Still-Gennari conditions for (Z)-selectivity Poor_Selectivity->Sol_Selectivity_Still If (Z)-isomer is desired Sol_Purify1 Ensure Thorough Aqueous Wash to Remove Phosphate Byproduct Purification_Issue->Sol_Purify1 Primary Method Sol_Purify2 Use Chromatography (Silica Gel) Purification_Issue->Sol_Purify2 If Byproducts are Organic

Caption: A logical workflow for diagnosing and solving HWE reaction issues.

In-Depth Troubleshooting Guide

This table provides a systematic approach to resolving the most common challenges encountered during the HWE synthesis of stilbenes.

Problem Probable Cause(s) Evidence-Based Solution(s) & Explanation
Low or No Yield 1. Incomplete Deprotonation: The base is not strong enough or has degraded. The phosphonate ester is more acidic than a typical ketone but requires a strong base.[5]Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 1.1-1.2 eq.) or potassium tert-butoxide (KOtBu). Ensure the base is fresh. NaH provides irreversible deprotonation, driving the reaction forward.[2]
2. Presence of Moisture or Protic Solvents: The phosphonate carbanion is highly basic and will be quenched by water or alcohols.Solution: Rigorously dry all glassware (flame- or oven-dried). Use anhydrous solvents from a solvent purification system or freshly distilled over a suitable drying agent. Run the reaction under an inert atmosphere (N₂ or Ar).[5][11][12]
3. Poor Aldehyde Quality/Reactivity: The aldehyde may have oxidized to a carboxylic acid, which neutralizes the carbanion. Highly sterically hindered or electron-rich aldehydes may react slowly.[5]Solution: Purify the aldehyde immediately before use (e.g., flash chromatography or distillation). For unreactive aldehydes, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to accelerate the reaction.[11]
Poor (E)-Stereoselectivity 1. High Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to the erythro and threo intermediates, eroding selectivity.[1]Solution: Perform the reaction at lower temperatures. Start by forming the carbanion at 0 °C, then add the aldehyde at 0 °C or -78 °C and allow the reaction to slowly warm to room temperature.[8] This favors the thermodynamically controlled pathway to the (E)-alkene.
2. Suboptimal Base/Counterion: The nature of the metal counterion affects the equilibration of the intermediates. Potassium (K+) salts can sometimes lead to lower E-selectivity compared to sodium (Na+) or lithium (Li+).[1]Solution: If using a potassium base (e.g., KOtBu) results in poor selectivity, switch to a sodium base (NaH, NaHMDS) or a lithium base (n-BuLi, though side reactions are possible). The Masamune-Roush conditions (LiCl, DBU in MeCN) are specifically designed for high E-selectivity.[7]
3. Structurally Biased Phosphonate: While less common for standard benzylphosphonates, highly modified phosphonates can alter selectivity. The Still-Gennari modification, for instance, uses electron-withdrawing groups on the phosphonate to favor the (Z)-alkene.[8]Solution: For (E)-stilbenes, stick to standard diethyl or dimethyl benzylphosphonate esters. If (Z)-stilbenes are the target, the Still-Gennari modification is the method of choice.[8]
Difficult Purification 1. Incomplete Removal of Phosphate Byproduct: The aqueous workup was insufficient to remove the water-soluble dialkylphosphate salt.Solution: Perform a thorough aqueous workup. After quenching the reaction, extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers multiple times with water and finally with brine to remove all water-soluble byproducts.[7][13]
2. Unreacted Starting Materials: The reaction did not go to completion, leaving phosphonate ester and/or aldehyde in the crude product.Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.[13] If starting materials persist, consider the solutions for "Low Yield." The unreacted phosphonate ester can often be removed via silica gel chromatography.
3. Formation of Side Products: The aldehyde may undergo self-condensation (Cannizzaro reaction) under strongly basic conditions, especially if it is non-enolizable.[14]Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature. This ensures the carbanion reacts with the aldehyde faster than the aldehyde reacts with itself or the base.

Reference Experimental Protocol: Synthesis of (E)-4-Methoxystilbene

This protocol provides a reliable, step-by-step method for the synthesis of a representative (E)-stilbene derivative.

Materials:

  • Diethyl benzylphosphonate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Anisaldehyde (p-methoxybenzaldehyde) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Ylide Formation: To the flask, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under a stream of nitrogen. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF to the NaH suspension dropwise via syringe. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Formation of the carbanion is typically accompanied by the evolution of hydrogen gas.

  • Reaction with Aldehyde: Cool the resulting ylide solution back down to 0 °C. Add a solution of 4-anisaldehyde (1.05 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir overnight (or for 4-16 hours). Monitor the reaction progress by TLC until the limiting reagent is consumed.[13]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[8] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water (2 x volumes) and brine (1 x volume).[13] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often highly pure (E)-stilbene. If necessary, purify further by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to obtain the pure (E)-4-methoxystilbene.[11][13]

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction | Bentham Science Publishers. [Link]

  • 1 Stilbenes Preparation and Analysis - Wiley-VCH. [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CORE. [Link]

  • Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system | Request PDF - ResearchGate. [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. [Link]

  • Synthetic approaches toward stilbenes and their related structures - SciSpace. [Link]

  • CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses - UM Students' Repository. [Link]

  • The Wittig Reaction. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. [Link]

  • Wittig & Wittig-Horner reactions - Organic Synthesis. [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. [Link]

Sources

"2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS: 143212-74-2).

As a critical intermediate and recognized impurity (Impurity 10) in the synthesis of the antiplatelet drug Sarpogrelate[1][2], this stilbenoid derivative presents unique handling challenges. Its molecular architecture—a conjugated styryl double bond coupled with a free phenolic hydroxyl group—makes it highly susceptible to photoisomerization, oxidative degradation, and chromatographic tailing.

This guide is engineered by senior application scientists to provide you with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation of the desired (E)-isomer.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my purified (E)-isomer revert to an impure mixture of isomers over time? The Causality: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a stilbenoid. The conjugated π -system of the ethenyl double bond strongly absorbs UV and ambient visible light. This photon absorption triggers a π→π∗ electronic transition, temporarily disrupting the rigidity of the double bond. This allows free rotation, causing the thermodynamically stable (E)-isomer (trans) to convert into the kinetically accessible (Z)-isomer (cis)[3][4]. The Solution: All purification, concentration, and storage steps must be conducted in actinic (amber) glassware or flasks wrapped in aluminum foil.

Q2: My compound tails severely on normal-phase silica gel, leading to poor E/Z resolution. How can I fix this? The Causality: The free phenolic -OH group acts as a strong hydrogen-bond donor. It interacts aggressively with the free, slightly acidic silanol groups (-SiOH) on the stationary phase of normal silica gel, causing the compound to drag and smear across the column rather than eluting in a tight band. The Solution: Introduce a competitive hydrogen-bonding modifier. Adding 0.1% to 0.5% glacial acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate) suppresses the ionization of the phenol and saturates the silica's active binding sites, drastically sharpening the eluting band.

Q3: How do I effectively separate the (E)-isomer from the (Z)-isomer? The Causality: Separation relies entirely on dipole moment differentials. The (E)-isomer possesses a highly symmetrical trans-geometry, resulting in a lower net dipole moment and lower overall polarity. Conversely, the (Z)-isomer forces the phenol and methoxy-phenyl rings onto the same side of the double bond, creating a stronger dipole moment and higher polarity[5]. The Solution: Utilize a shallow, non-polar gradient (e.g., Hexane:Toluene or Hexane:EtOAc). The less polar (E)-isomer will consistently elute first.

Q4: My fractions are turning pink or dark brown during rotary evaporation. What is happening? The Causality: Phenols are highly vulnerable to oxidative degradation, forming reactive quinone intermediates that subsequently cross-link into dark, tarry polymeric species. This autoxidation is catalyzed by heat, ambient oxygen, and trace basicity in the solvent. The Solution: Never exceed a water bath temperature of 40°C. Degas your chromatography solvents prior to use, and always backfill your rotary evaporator with an inert gas (Argon or Nitrogen) rather than ambient air.

II. Quantitative Data & Impurity Profiling

Table 1: Physicochemical & Chromatographic Profile of Isomers

Property(E)-2-[2-(3-Methoxyphenyl)Ethenyl]Phenol(Z)-2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
Stereochemistry Trans (Substituents on opposite sides)Cis (Substituents on same side)
Relative Polarity LowerHigher
Elution Order (Silica) First (Higher Rf​ )Second (Lower Rf​ )
Vinylic 1 H-NMR Coupling ( J ) 16 Hz (indicative of trans)[3] 12 Hz (indicative of cis)[3]
Thermodynamic Stability HigherLower

Table 2: Common Synthetic Impurities & Removal Strategies

ImpuritySource OriginTargeted Removal Strategy
Triphenylphosphine Oxide (TPPO) Wittig Reaction ByproductPre-chromatography precipitation. Triturate crude in ice-cold hexanes/diethyl ether (1:1); TPPO precipitates while the phenol remains soluble.
Palladium Residues Heck Coupling CatalystPass crude mixture through a short pad of Celite and silica using 10% EtOAc/Hexane before main chromatography.
Quinone Derivatives Phenol OxidationMinimize thermal exposure (<40°C); maintain inert atmosphere during all concentration steps.

III. Experimental Workflows & Visualizations

PurificationWorkflow Crude Crude Mixture (E/Z Isomers + TPPO/Pd) Protect Light Protection (Amber Flasks/Foil) Crude->Protect Filtration Silica Plug / Filtration (Remove Pd / Bulk TPPO) Protect->Filtration Chromatography Column Chromatography (Hexane:EtOAc Gradient) Filtration->Chromatography Z_Isomer Z-Isomer Fraction (More Polar, Elutes Later) Chromatography->Z_Isomer Rf ~0.3 E_Isomer E-Isomer Fraction (Less Polar, Elutes First) Chromatography->E_Isomer Rf ~0.5 Crystallization Recrystallization (Toluene or Hexane/DCM) E_Isomer->Crystallization PureE Pure (E)-2-[2-(3-Methoxyphenyl) ethenyl]phenol Crystallization->PureE

Fig 1: Step-by-step purification workflow for isolating the E-isomer from crude synthetic mixtures.

Degradation Target (E)-2-[2-(3-Methoxyphenyl) ethenyl]phenol UV UV/Visible Light (hv) Target->UV Oxygen Oxygen / Base (O2, OH-) Target->Oxygen Z_Isomer (Z)-Isomer (Thermodynamically less stable) UV->Z_Isomer Photoisomerization Quinone Quinone Derivatives (Oxidative Degradation) Oxygen->Quinone Oxidation Polymer Polymeric Species (Dark Tarry Residue) Quinone->Polymer Cross-linking

Fig 2: Primary degradation pathways: UV-induced photoisomerization and base-catalyzed oxidation.

IV. Self-Validating Experimental Protocols

Protocol 1: Light-Protected Flash Chromatography (Isomer Separation)

This protocol is designed to separate the E/Z isomers while preventing on-column degradation.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (start at 95:5, v/v). Add exactly 0.2% (v/v) glacial acetic acid to the total volume and sonicate for 5 minutes to degas.

  • Column Packing: Slurry-pack silica gel (60-120 mesh) using the prepared mobile phase. Wrap the entire glass column in aluminum foil to block ambient light.

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (3x the mass of the crude) and evaporate to a free-flowing powder on a rotary evaporator (Water bath < 40°C, backfill with Argon). Load this powder onto the column head.

  • Elution: Run the column with a shallow gradient (95:5 to 85:15 Hexane:EtOAc). Collect fractions in amber test tubes. The (E)-isomer will elute first ( Rf​≈0.5 in 80:20 Hexane:EtOAc), followed by the (Z)-isomer ( Rf​≈0.3 ).

  • System Validation (2D-TLC): To verify that your compound is not isomerizing during the chromatography process, perform a 2D-TLC on a pure fraction. Spot the plate, run it in the mobile phase, dry it, rotate the plate 90°, and run it again. Validation criteria: If the compound is stable, only a single spot lying perfectly on the diagonal will appear. Off-diagonal spots indicate active on-column isomerization.

Protocol 2: Selective Recrystallization for (E)-Isomer Enrichment

Chromatography alone may leave 2-5% of the (Z)-isomer. Recrystallization exploits the higher lattice energy and melting point of the symmetrical (E)-isomer.

  • Dissolution: Transfer the chromatographed (E)-isomer fraction to an amber round-bottom flask. Add a minimal volume of boiling Toluene (or a 9:1 Hexane/DCM mixture) until the solid just dissolves.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight. The (E)-isomer will selectively crystallize due to its lower solubility profile compared to the (Z)-isomer[5].

  • Isolation: Filter the crystals rapidly over a Büchner funnel under a stream of Argon. Wash with ice-cold hexane.

  • System Validation ( 1 H-NMR): Dissolve a crystal in CDCl 3​ . Analyze the vinylic protons (typically between 6.8 - 7.5 ppm). Validation criteria: Calculate the coupling constant ( J ). A J -value of 16 Hz confirms the pure trans (E)-isomer. Any presence of a doublet with J≈ 12 Hz indicates residual (Z)-isomer[3].

V. References

  • BenchChem. Technical Support Center: Purification of 4,4'-Dibromostilbene Isomers. Retrieved from:

  • Royal Society of Chemistry (RSC). Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. Retrieved from:

  • MDPI. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Retrieved from:

  • SRIRAMCHEM. Sarpogrelate Impurity 10 : Pharmaceutical Reference Standard. Retrieved from:

  • Veeprho. Sarpogrelate Impurities and Related Compound. Retrieved from:

Sources

Technical Support Center: Stability & Troubleshooting Guide for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS: 143212-74-2).

As a critical intermediate and known related impurity in the synthesis of the antiplatelet drug Sarpogrelate[1], this compound presents significant handling challenges. Structurally, it is a methoxy-substituted hydroxystilbene. Like all stilbenoids, its stability in solution is inherently compromised by two thermodynamic vulnerabilities: the extreme photo-susceptibility of its central ethenyl double bond and the oxidative liability of its phenolic ring[2],[3].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental solutions.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why the molecule degrades. The degradation of this stilbene derivative is not random; it follows two highly predictable pathways depending on environmental exposure.

degradation_pathway Trans Trans-Isomer (Thermodynamically Stable) Cis Cis-Isomer (Photochemically Induced) Trans->Cis UV/Visible Light (Photoisomerization) Oxidized Oxidative Degradants (Quinones/Dimers) Trans->Oxidized O2 / High pH (Oxidation) Cis->Oxidized O2 / High pH (Oxidation)

Fig 1: Primary degradation pathways of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Troubleshooting & FAQs

Q1: My chromatographic (HPLC) analysis shows a secondary peak emerging over time, even when samples are kept in sealed vials. What is causing this? Analysis & Causality: This is the classic signature of trans-to-cis photoisomerization[2]. The trans isomer is thermodynamically favored, but the ethenyl π -bond readily absorbs ambient UV and fluorescent laboratory light. This energy triggers a π→π∗ transition, temporarily breaking the double-bond character and allowing the molecule to rotate into the cis conformation[3]. Solution: Photoisomerization is a quantum process dependent on photon absorption. You must completely shield the solution. Use amber glass vials or wrap clear vessels in aluminum foil immediately upon dissolution[4].

Q2: The solution develops a yellow or brownish tint after being diluted in an aqueous buffer for biological assays. Why? Analysis & Causality: Yellowing indicates oxidative degradation. At physiological pH (e.g., pH 7.4), the phenol group partially deprotonates into a phenoxide ion. This electron-rich state is highly susceptible to auto-oxidation by dissolved oxygen, leading to the formation of phenoxy radicals that rapidly dimerize or oxidize further into colored quinone derivatives[4],[5]. Solution: Purge solvents with an inert gas (nitrogen or argon) prior to dissolution to displace dissolved oxygen[3]. For aqueous assays, the addition of a water-soluble antioxidant is highly recommended to scavenge free radicals[5].

Q3: How does the choice of solvent affect the degradation rate? Analysis & Causality: Solvent polarity and protic nature heavily influence both isomerization and oxidation rates. Aqueous environments, especially those above pH 6.8, exponentially accelerate degradation by stabilizing the transition states of oxidative intermediates[4]. Solution: Always prepare concentrated stock solutions in deoxygenated, aprotic organic solvents like DMSO, or absolute ethanol, and store them at -20°C[4]. Only dilute into aqueous buffers immediately before the experiment.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol under various common laboratory conditions.

Environmental ConditionPrimary Degradation MechanismEstimated Half-LifeRecommended Preventive Action
Ambient Light (Room Temp) Photoisomerization (Trans Cis)< 2 HoursAmber glass vials, foil wrapping
Aqueous Buffer (pH > 7.0) Phenolic Auto-oxidation< 3 DaysAscorbic acid addition, N 2​ purge
Deoxygenated DMSO (-20°C) None (Thermodynamically Stable)> 2 WeeksStandard long-term storage

Validated Experimental Protocols

To ensure reproducibility, your sample preparation must be a self-validating system. The following protocols are designed to proactively neutralize the thermodynamic vulnerabilities of the stilbenoid structure.

protocol_workflow S1 1. Solvent Purge (N2/Argon) S2 2. Dissolution (DMSO/EtOH) S1->S2 S3 3. Antioxidant (Ascorbic Acid) S2->S3 S4 4. Storage (Amber Vial, -20°C) S3->S4

Fig 2: Self-validating workflow for stable stilbenoid stock preparation.

Protocol A: Preparation of Light- and Oxygen-Stable Organic Stock Solutions

Use this protocol for creating high-concentration master stocks (e.g., 10-50 mM).

  • Solvent Deoxygenation: Transfer 10 mL of HPLC-grade DMSO or absolute ethanol into a clean flask. Submerge a sparging stone and bubble high-purity Nitrogen (N 2​ ) or Argon gas through the solvent for 15 minutes. Causality: This physically displaces dissolved O 2​ , removing the primary reactant required for phenolic oxidation.

  • Light-Shielded Dissolution: Weigh the required mass of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol under dim laboratory lighting. Transfer the powder to an amber glass vial.

  • Solvation: Add the deoxygenated solvent to the amber vial. Cap tightly and vortex until completely dissolved.

  • Aliquot and Store: Divide the stock into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes. Flush the headspace of each tube with N 2​ before sealing. Store immediately at -20°C or -80°C[4].

Protocol B: Aqueous Dilution with Antioxidant Stabilization

Use this protocol when diluting the organic stock into aqueous media for biological or analytical assays.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS). Adjust the pH to be as close to neutral (pH 7.0) or slightly acidic as your experiment permits. Causality: Lower pH prevents the deprotonation of the phenol group, drastically reducing its susceptibility to oxidation.

  • Antioxidant Addition: Dissolve L-Ascorbic Acid into the buffer to achieve a 5:1 molar excess relative to your final stilbene concentration[5]. Causality: Ascorbic acid acts as a sacrificial electron donor. It will preferentially scavenge any reactive oxygen species in the buffer before they can attack the stilbene.

  • Dilution: Under dim lighting, inject the required volume of the organic stock solution (from Protocol A) directly into the ascorbic acid-stabilized buffer. Vortex gently.

  • Validation Checkpoint (Self-Validating System): Analyze a 10 µL aliquot of the final solution via HPLC-UV (at approx. 280-300 nm) immediately after preparation (T=0) and at T=24h. A successfully stabilized system will show < 1% variance in the trans-isomer peak area and the complete absence of a secondary cis-isomer peak.

References

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Source: mdpi.com. URL: [Link]

  • Sarpogrelate Impurities and Related Compound. Source: veeprho.com. URL: [Link]

Sources

Optimization of "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" concentration for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization. This guide is specifically engineered for researchers and drug development professionals profiling 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2).

Recognized primarily as a highly characterized stilbene derivative and a critical related compound/impurity of the 5-HT2A receptor antagonist Sarpogrelate[1], evaluating its independent pharmacological and cytotoxic profile is a strict regulatory requirement (e.g., ICH guidelines)[2]. Because stilbenes are highly lipophilic and prone to autofluorescence, optimizing their concentration in in vitro cell assays requires precise control over solvent dynamics, receptor saturation, and detection modalities.

Causality & Assay Design Philosophy (E-E-A-T)

To generate reproducible data, you must understand the physical and biological constraints of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol:

  • The Causality of Precipitation: As a stilbene derivative, this compound has poor aqueous solubility. Introducing high concentrations directly into aqueous media causes rapid precipitation. This artificially lowers the free-drug concentration, leading to flat or bell-shaped dose-response curves.

  • Receptor Saturation vs. Cytotoxicity: Sarpogrelate and its related compounds act as potent inverse agonists/antagonists at the 5-HT2A receptor[3]. While specific receptor blockade occurs in the low micromolar range, concentrations exceeding 300 µM trigger non-specific cytotoxicity[4].

  • Self-Validating Systems: Every assay plate must be self-validating. This means incorporating a vehicle control (to rule out solvent-induced stress), a known reference antagonist like Ketanserin (to define the maximum assay window)[5], and a viability counter-screen to ensure that a lack of functional response is due to antagonism, not cell death.

Quantitative Data Presentation

The following matrix defines the operational boundaries for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol across standard preclinical cell assays.

Assay ModalityTarget ReadoutRecommended Conc. RangeMax DMSO ToleranceExpected Outcome / Thresholds
Cytotoxicity (MTT/LDH) Cell Viability10 µM – 500 µM0.5% v/vViability drops significantly at >300 µM[4].
5-HT2A Functional Assay Intracellular Ca2+ Flux0.1 µM – 100 µM0.1% v/vDose-dependent antagonism; IC50 typically 10–150 µM for related stilbenes[5].
Platelet Aggregation Collagen/5-HT induced10 µM – 150 µM0.2% v/vAttenuation of aggregation[5].

Experimental Workflows & Methodologies

Workflow Visualization

Workflow Stock 1. Stock Prep (10-100 mM in DMSO) Dilution 2. Serial Dilution (0.1 - 300 µM) Stock->Dilution Tox 3. Cytotoxicity Assay (Exclude >300 µM) Dilution->Tox Func 4. Functional Assay (Ca2+ Flux / Aggregation) Tox->Func Data 5. IC50 Calculation & Validation Func->Data

Step-by-step concentration optimization workflow for cell-based assays.

Protocol 1: Preparation of Self-Validating Stock Solutions

Causality: Water ingress into DMSO stocks causes premature micelle formation of lipophilic stilbenes, ruining downstream serial dilutions.

  • Weighing: Weigh the lyophilized 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol powder under low-light conditions (stilbenes can be photo-sensitive).

  • Dissolution: Dissolve in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 1000x working stocks) in 100% DMSO. Do not perform serial dilutions in aqueous buffer.

  • Aqueous Transfer: Immediately prior to cell treatment, dilute the DMSO working stocks 1:1000 into pre-warmed (37°C) assay buffer. This ensures a final DMSO concentration of 0.1% and prevents thermal shock precipitation.

Protocol 2: 5-HT2A Receptor Intracellular Calcium Mobilization Assay

Causality: Sarpogrelate-related compounds block 5-HT-induced Gq-protein coupling, preventing the cleavage of PIP2 into IP3, thereby halting intracellular calcium release[3].

  • Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 96-well black, clear-bottom plate[5]. Incubate overnight.

  • Dye Loading: Wash cells and load with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid for 45 minutes at 37°C.

  • Antagonist Pre-incubation (Self-Validation Step):

    • Add optimized concentrations of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (0.1 µM to 100 µM).

    • Vehicle Control: Add 0.1% DMSO.

    • Positive Control: Add 10 µM Ketanserin (ensures 100% receptor blockade)[3][5].

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Inject an EC80 concentration of Serotonin (5-HT) and immediately record fluorescence kinetics (Ex 488 nm / Em 525 nm) for 60 seconds.

Signaling Pathway Visualization

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Couples Compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (Antagonist) Compound->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

5-HT2A receptor signaling pathway and antagonist blockade mechanism.

Troubleshooting & FAQs

Q: I am observing high background fluorescence before adding the Serotonin agonist. What is causing this? A: Stilbene derivatives possess highly conjugated double-bond systems that can autofluoresce at certain wavelengths. Solution: Run a "compound-only" control plate (cells + compound, no dye) to subtract background autofluorescence. Alternatively, switch from a fluorescence-based assay to a luminescence-based assay (e.g., aequorin-based calcium functional assay), which is unaffected by compound autofluorescence[5].

Q: My IC50 curve flattens out at concentrations above 100 µM, and I cannot achieve complete receptor blockade. Why? A: This is a classic symptom of compound precipitation. Once the solubility limit of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in the aqueous assay buffer is reached, adding more compound does not increase the free drug concentration. Solution: Cap your maximum test concentration at 100 µM. Ensure your final DMSO concentration is exactly 0.1% to 0.2%. If higher concentrations are absolutely necessary, consider adding a carrier protein like 0.1% BSA to the buffer to enhance solubility.

Q: My cells are dying during the 24-hour incubation period. Is the compound inherently toxic? A: Sarpogrelate and its related stilbene impurities are generally not cytotoxic to T-cells or standard cell lines at concentrations below 300 µM[4]. However, "synergistic stress" from the solvent (DMSO) or suboptimal media conditions (e.g., high-glucose models) can exacerbate toxicity[6]. Solution: Ensure your final DMSO concentration never exceeds 0.5% for 24-hour incubations. Run a baseline LDH release assay using only your vehicle to confirm that your media conditions are not pre-stressing the cells.

Q: How do I differentiate true inverse agonism from simple competitive antagonism in my assay? A: Sarpogrelate is known to act as a potent inverse agonist, significantly reducing basal inositol phosphate (IP) levels even without Serotonin stimulation[3]. Solution: To test if 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol shares this property, use a constitutively active mutant of the 5-HT2A receptor (e.g., C322K) or measure basal IP accumulation in wild-type cells over 30 minutes without adding any 5-HT[3]. A drop below baseline indicates inverse agonism.

References

  • Veeprho. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2". Veeprho.[Link]

  • Veeprho. "Sarpogrelate Impurities and Related Compound". Veeprho.[Link]

  • Ovid. "Regulation of antigen-specific CTL and Th1 cell activation through 5-Hydroxytryptamine 2A receptor". Ovid. [Link]

  • ResearchGate. "Inverse Agonist Activity of Sarpogrelate, a Selective 5-HT2A-Receptor Antagonist, at the Constitutively Active Human 5-HT2A Receptor". ResearchGate. [Link]

  • PMC. "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents". NIH. [Link]

Sources

Identifying and removing impurities from "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol," a key intermediate in advanced pharmaceutical research. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during and after its synthesis. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure the highest purity of your compound for downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

This section addresses the initial steps of any purification workflow: knowing what you are looking for. The nature of impurities is intrinsically linked to the synthetic route employed. The most common syntheses for stilbene derivatives like "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" are the Wittig and Perkin reactions.

Q1: What are the most probable impurities if I synthesized "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" via a Wittig reaction?

A1: The Wittig reaction, while highly effective for alkene synthesis, introduces a notorious byproduct: triphenylphosphine oxide (TPPO).[1] Beyond TPPO, other common impurities include:

  • Unreacted Starting Materials: 3-methoxybenzyltriphenylphosphonium salt and salicylaldehyde.

  • (Z) -isomer: The Wittig reaction can produce a mixture of (E) and (Z) isomers. While the (E)-isomer (trans) is typically the thermodynamically more stable and desired product, the (Z)-isomer (cis) is a common process-related impurity.[2]

  • Solvent Residues: Residual solvents from the reaction and workup, such as THF, toluene, or dichloromethane.

Q2: I used the Perkin reaction for synthesis. What impurities should I be concerned about?

A2: The Perkin reaction avoids phosphorus-containing byproducts but has its own set of potential impurities.[3][4][5] These include:

  • Unreacted Starting Materials: Salicylaldehyde and the acid anhydride used (e.g., acetic anhydride).

  • Self-Condensation Products: Aromatic aldehydes can undergo self-condensation under the basic, high-temperature conditions of the Perkin reaction, leading to resinous, dark-colored byproducts.[3]

  • Hydrolyzed Reagents: The alkali salt catalyst can be hydrolyzed, and the acid anhydride can react with any moisture present.

Q3: How can I use analytical techniques to identify these specific impurities?

A3: A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a photodiode array (PDA) or mass spectrometry (MS) detector, is the gold standard for analyzing stilbene derivatives.[6][7][8] It can effectively separate the (E) and (Z) isomers, unreacted starting materials, and other byproducts based on their polarity. A reversed-phase C18 column is a common starting point.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of your desired product and for identifying impurities.[11] The coupling constants of the vinylic protons in ¹H NMR can definitively distinguish between the (E) (typically a larger coupling constant, ~15-18 Hz) and (Z) (smaller coupling constant, ~10-12 Hz) isomers. TPPO and unreacted aldehydes will also have characteristic signals.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool to monitor reaction progress and to determine an appropriate solvent system for column chromatography.[2] On a silica gel plate, the less polar (E)-isomer will have a higher Rf value than the more polar (Z)-isomer.[2]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for removing the identified impurities. The choice of method depends on the primary impurities present.

Workflow for Impurity Identification and Purification Strategy Selection

The following diagram outlines a logical workflow from a crude reaction mixture to the purified product.

G cluster_0 Impurity Identification cluster_1 Primary Impurity Profile cluster_2 Purification Strategy cluster_3 Final Product crude Crude Product analytical Analytical Assessment (TLC, HPLC, NMR) crude->analytical is_tppo TPPO Present? analytical->is_tppo is_isomer Isomer Impurity? is_tppo->is_isomer Yes is_tppo->is_isomer No precipitation Precipitation/Filtration of TPPO is_tppo->precipitation Yes is_polar Polar Impurities? is_isomer->is_polar Yes is_isomer->is_polar No column Column Chromatography is_isomer->column Yes recrystallization Recrystallization is_polar->recrystallization Yes precipitation->is_isomer column->recrystallization pure Pure Product recrystallization->pure

Caption: Workflow for identifying and purifying "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol".

Issue 1: My product from a Wittig reaction is heavily contaminated with triphenylphosphine oxide (TPPO).

Causality: TPPO is a byproduct of the Wittig reaction and has moderate polarity. Its removal is a common challenge. Simple extraction is often insufficient. We can exploit its differential solubility and ability to form insoluble complexes.

Protocol 1: Purification by Precipitation of TPPO

This method is ideal for large-scale reactions where chromatography is not feasible.[1][12]

  • Solvent Exchange: After the reaction, concentrate the crude mixture under reduced pressure to remove volatile solvents like THF.

  • Redissolution: Dissolve the resulting residue in a minimal amount of a suitable solvent where your product is soluble, but the TPPO-complex will be insoluble. Ethereal solvents like 2-MeTHF or MTBE, or toluene are good choices.[12]

  • Complexation and Precipitation: Add calcium bromide (CaBr₂) to the solution. A complex between CaBr₂ and TPPO will form and precipitate out of the solution.[12]

  • Filtration: Stir the mixture for 1-2 hours at room temperature, then filter to remove the precipitated CaBr₂-TPPO complex.

  • Workup: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting solid/oil by HPLC and NMR to confirm the removal of TPPO.

Protocol 2: Purification via Silica Plug Filtration

This is a rapid method for smaller scale reactions where the product has low to moderate polarity.[13][14][15]

  • Concentration: Concentrate the crude reaction mixture.

  • Suspension: Suspend the residue in a non-polar solvent system, such as a mixture of hexane and diethyl ether (e.g., 9:1 v/v). Your product should be at least partially soluble, while TPPO is much less soluble.

  • Filtration: Pass the suspension through a short plug of silica gel in a Hirsch or Büchner funnel.

  • Elution: Wash the silica plug with more of the non-polar solvent mixture to elute your less polar product, leaving the more polar TPPO adsorbed on the silica.

  • Analysis: Check the eluted fractions by TLC to ensure complete elution of the product and retention of TPPO.

Issue 2: My product contains a significant amount of the (Z)-isomer.

Causality: The (E) and (Z) isomers of stilbenes have different polarities due to their molecular geometry. The (E)-isomer is generally less polar because the dipole moments of the substituent groups can cancel each other out, while in the (Z)-isomer, they do not, resulting in a net molecular dipole moment.[16] This difference in polarity is the basis for their separation by chromatography.[2]

Protocol 3: Separation of Isomers by Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[17][18] Adjust the ratio until you achieve good separation between the two isomer spots (aim for ΔRf > 0.2). The (E)-isomer will have a higher Rf value.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. For better resolution, it's advisable to "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[19]

  • Elution: Begin elution with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity, e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure (E)-isomer.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Solvent Systems for Flash Chromatography of Stilbene Derivatives

Polarity of CompoundRecommended Solvent SystemRationale
Low to ModerateHexane/Ethyl AcetateExcellent for resolving non-polar to moderately polar compounds. The ratio can be easily tuned.[18]
Moderate to HighDichloromethane/MethanolFor more polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[18]
Isomer SeparationTolueneToluene can sometimes offer better selectivity for aromatic isomers compared to ethyl acetate.[2]
Issue 3: My product is colored, and/or I have a low yield after purification.

Causality: Coloration often arises from resinous byproducts, especially in reactions like the Perkin condensation.[3] Low yields in recrystallization can be due to using too much solvent, cooling the solution too quickly, or the compound "oiling out."[20][21][22]

Protocol 4: Recrystallization for Final Polishing

Recrystallization is an excellent final step to achieve high purity and is particularly effective at removing trace impurities and color.

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.[23][24] For a phenolic compound like this, a mixed solvent system like ethanol/water or methanol/water is often effective.[23]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and slowly add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

ProblemPossible CauseRecommended Solution
No crystals formToo much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[20][21]
Oiling outThe boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat to dissolve the oil, add a small amount of the "good" solvent, and cool slowly.[22]
Low YieldToo much solvent was used, or the product is significantly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals.[21]
Product is still impureThe cooling was too rapid, trapping impurities.Redissolve the crystals in fresh hot solvent and allow for slower cooling.[20]

Part 3: Data Interpretation and Visualization

Interpreting Analytical Data

The diagram below illustrates the decision-making process based on analytical data for impurity identification.

G cluster_0 Analytical Data cluster_1 Data Interpretation cluster_2 Impurity Conclusion hplc HPLC Chromatogram extra_peaks_hplc Extra peaks in HPLC? hplc->extra_peaks_hplc nmr NMR Spectrum p_signal_nmr Broad P-related signals in NMR? nmr->p_signal_nmr vinyl_protons_nmr Multiple sets of vinyl protons in NMR? nmr->vinyl_protons_nmr other_impurities Other Impurities Present extra_peaks_hplc->other_impurities tppo_impurity TPPO Likely Present p_signal_nmr->tppo_impurity Yes isomer_impurity Z-Isomer Present vinyl_protons_nmr->isomer_impurity Yes

Caption: Decision tree for impurity identification from analytical data.

References

  • Jadhav, S. B., Shinde, S. S., & Sangshetti, J. N. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(10), 7043–7049. [Link]

  • López-Alberca, M. P., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Omega, 7(24), 21053–21062. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. The Scripps Research Institute. [Link]

  • University of California, Irvine. (n.d.). Removing Triphenylphosphine Oxide. UCI Department of Chemistry. [Link]

  • Question on ResearchGate. (2021, August 4). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? ResearchGate. [Link]

  • Request for PDF on ResearchGate. (n.d.). HILIC Chromatography: Powerful Technique in the Analysis of Polyphenols. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. CU Boulder Department of Chemistry. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. U of T Chemistry. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Hiltunen, E., et al. (2021). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Molecules, 26(9), 2465. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Jandera, P. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 35(10-11), 1189-1205. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. SATHEE. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. UCI Department of Chemistry. [Link]

  • Kumar, A. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). [Link]

  • University of York. (n.d.). Problems with Recrystallisations. York Chemistry Teaching Labs. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Rochester Chemistry. [Link]

  • California State University, Sacramento. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Sac State Chemistry. [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Scribd. [Link]

  • Li, J., et al. (2025, September 2). Wittig reaction purification for products with very low polarity. Letters in Organic Chemistry, 22(8), 633-636. [Link]

  • Kalili, K. M., & de Villiers, A. (2020, November 11). Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Research Journal of Pharmacy and Technology. (2020, June 12). High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene. RJPT. [Link]

  • Annapurna, M. M., et al. (2018). Development of a Validated Stability Indicating Liquid Chromatographic Method for the Determination of Pterostilbene. Indian Journal of Pharmaceutical Education and Research, 52(4s), s77-s83. [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Membrane Solutions. [Link]

  • Genta-Jouve, G., et al. (2025, April 23). Prioritization of novel anti-infective stilbene derivatives by combining metabolomic data organization and a stringent 3R-infection model in a knowledge graph. Natural Product Reports. [Link]

  • Pérez-Ruiz, R., et al. (2017). Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. New Journal of Chemistry, 41(7), 2635-2642. [Link]

  • Chansriniyom, C., et al. (2025, January 8). Simultaneous Determination of Stilbenes, Flavones, Coumestans, Anthraquinones, and Chalcones in Ethanolic Extract of Pet-Sang-Kard Mixed Herbal Remedy Using HPLC-PDA Analysis. Molecules, 30(2), 222. [Link]

  • Meng, J., et al. (2011). Determination of stilbene derivatives in Burgundy red wines by ultra-high-pressure liquid chromatography. Journal of Chromatography A, 1218(23), 3561-3568. [Link]

  • Frerichs, G. A., et al. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. World Journal of Chemical Education, 7(1), 15-22. [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Perkin Reaction. Online Organic Chemistry Tutor. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. [Link]

  • Scribd. (n.d.). Perkin Reaction Mechanism Explained. Scribd. [Link]

  • EduBirdie. (n.d.). The Wittig Reaction Lab Report. EduBirdie. [Link]

  • Chemistry Stack Exchange. (2021, May 6). Properties of stilbene isomers. Chemistry Stack Exchange. [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. [Link]

  • ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

  • University of Missouri–St. Louis. (n.d.). 8. Wittig Reaction. UMSL Chemistry. [Link]

  • Kim, H. J., et al. (2011). Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes. Magnetic Resonance in Chemistry, 49(9), 563-568. [Link]

  • Klejdus, B., et al. (2008). Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography. Journal of Chromatography A, 1195(1-2), 63-70. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

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Technical Support Center: Troubleshooting 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol . As a highly conjugated stilbenoid derivative and a critical intermediate in the synthesis of the 5-HT2A receptor antagonist Sarpogrelate[1], this compound presents unique physicochemical challenges. This guide is curated by Senior Application Scientists to help researchers and drug development professionals resolve unexpected experimental anomalies, ranging from chromatographic peak splitting to catalytic hydrogenation failures.

Diagnostic Workflow

TroubleshootingWorkflow A Unexpected Result with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol B Chromatographic Anomaly (Peak Splitting/Tailing) A->B C Synthesis Yield Drop (Incomplete Hydrogenation) A->C D In Vitro Assay Error (Fluorescence Interference) A->D B1 E/Z Photoisomerization (UV/Light Exposure) B->B1 C1 Pd/C Catalyst Poisoning (Wittig P-Oxide Residues) C->C1 D1 Stilbenoid Auto-fluorescence (Ex: 300nm, Em: 410nm) D->D1 B2 Action: Use Amber Vials & Isocratic HPLC Elution B1->B2 C2 Action: Carbon Pre-treatment & Increase H2 Pressure C1->C2 D2 Action: Shift Readout to Red/Far-Red Spectrum D1->D2

Troubleshooting logic tree for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol experimental anomalies.

Section 1: Chemical Synthesis & Stability Troubleshooting

Q1: Why is my HPLC chromatogram showing peak splitting, or a secondary peak that grows over time during sample storage? Expertise & Causality: You are observing photo-induced E→Z (trans-to-cis) isomerization[2]. 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a stilbenoid. While the trans ( E ) isomer is thermodynamically favored during initial synthesis, the conjugated ethenyl double bond is highly susceptible to photochemical excitation. Exposure to ambient fluorescent laboratory light or UV radiation triggers an intramolecular shift to the cis ( Z ) form[3]. This results in two distinct chromatographic peaks with different retention times and slightly shifted UV maxima. Trustworthiness/Validation: To validate that this is a photochemical artifact and not chemical degradation, wrap your autosampler vials in aluminum foil and prepare a fresh batch in a dark room. A stable, singular peak area over 48 hours confirms photoisomerization was the culprit.

Q2: During the synthesis of Sarpogrelate, my hydrogenation step yields a mixture of the target intermediate and unreacted starting material. Why is the ethenyl bond resisting reduction? Expertise & Causality: The conversion of the ethenyl bridge to an ethyl bridge requires catalytic hydrogenation (typically Pd/C). If your starting material was synthesized via a Wittig reaction between 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde, trace amounts of triphenylphosphine oxide ( Ph3​P=O ) byproducts often remain[1]. Phosphorus compounds are severe catalyst poisons; they strongly coordinate to the palladium surface, sterically and electronically blocking the ethenyl bond from adsorbing and reducing. Trustworthiness/Validation: Perform a rigorous purification (e.g., activated carbon filtration) prior to hydrogenation. A sudden restoration of >95% conversion confirms that catalyst poisoning, not steric hindrance of the molecule itself, was the limiting factor.

Section 2: In Vitro Assay Interferences

Q3: My in vitro 5-HT2A receptor binding assay shows erratic baseline fluorescence when using this compound as a reference standard. How do I correct this? Expertise & Causality: Stilbenoids possess a highly conjugated π -electron system, making them inherently fluorogenic. The compound absorbs strongly in the UV range ( λmax​≈305 nm) and emits in the blue region ( ≈410 nm). If your assay relies on blue-emitting fluorophores (like DAPI or Hoechst) or standard FRET pairs, the auto-fluorescence of the stilbene core will cause massive background interference. Trustworthiness/Validation: Run a "compound-only" blank in your assay buffer. If high fluorescence is detected, switch your assay readout to the red/far-red spectrum (e.g., Cy5 or Alexa Fluor 647) where the stilbenoid does not absorb or emit.

Quantitative Data: Isomeric & Derivative Comparison

To aid in analytical troubleshooting, refer to the following physicochemical parameters comparing the isomers and the downstream hydrogenated product.

Property( E )-2-[2-(3-Methoxyphenyl)Ethenyl]Phenol( Z )-2-[2-(3-Methoxyphenyl)Ethenyl]Phenol2-[2-(3-Methoxyphenyl)Ethyl]Phenol
Structural State Trans-isomer (Thermodynamic)Cis-isomer (Photochemical)Saturated ethyl bridge
Relative HPLC RT 1.00 (Reference peak)~1.15 (Delayed due to altered polarity)~0.85 (Elutes earlier on C18)
UV Absorbance ( λmax​ ) ~305 nm[3]~280 nm[3]~275 nm (Loss of extended conjugation)
Fluorescence Emission Strong (~410 nm)Weak to ModerateNegligible
Role in Synthesis Primary IntermediateImpurity / DegradantTarget Precursor for Sarpogrelate
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for E/Z Isomer Resolution

This protocol ensures the accurate quantification of the compound without inducing artificial photo-degradation during the run[3].

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade methanol. Critical: Perform all dissolution steps in actinic (amber) glassware to prevent photo-conversion.

  • Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile:Water (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA) to suppress phenolic ionization and prevent peak tailing.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Set the Diode Array Detector (DAD) to monitor at 306 nm (optimal for the E -isomer) and 280 nm (optimal for the Z -isomer).

  • System Validation: Inject a dark-control sample followed by a deliberately UV-exposed sample to confirm baseline resolution ( Rs​>1.5 ) between the E and Z peaks.

Protocol 2: Optimized Catalytic Hydrogenation (Bypassing Wittig Poisoning)

Use this protocol to ensure complete reduction of the ethenyl bond during Sarpogrelate synthesis[1].

  • Pre-treatment (De-poisoning): Dissolve the crude 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in ethyl acetate. Add 10% w/w activated charcoal and stir at 40°C for 1 hour to adsorb residual triphenylphosphine oxide. Filter the mixture through a Celite pad.

  • Reaction Setup: Transfer the purified filtrate to a high-pressure hydrogenation reactor. Add 10% w/w Palladium on Carbon (Pd/C, 5% loading, 50% wet).

  • Purging: Seal the reactor and purge three times with Nitrogen gas ( N2​ ), followed by three purges with Hydrogen gas ( H2​ ).

  • Hydrogenation: Pressurize the vessel to 3-5 bar with H2​ and stir vigorously at 25-30°C for 4-6 hours.

  • Monitoring: Monitor the reaction via HPLC. The complete disappearance of the 305 nm UV peak indicates the successful reduction of the conjugated ethenyl bond to the saturated ethyl bridge.

References
  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots Molecules / National Institutes of Health (NIH) URL:[Link]

  • CN102875396B - Preparation method of sarpogrelate hydrochloride Google Patents URL

Sources

Technical Support Center: Handling and Storage of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS: 143212-74-2) . Widely utilized as a critical reference material (Sarpogrelate Related Compound II)[1], this compound is a stilbenoid derivative. Due to its specific structural motifs—an ethenyl bridge and a phenolic hydroxyl group—it is highly susceptible to environmental degradation.

This guide provides an in-depth, mechanistic approach to troubleshooting and preventing degradation, ensuring the absolute integrity of your experimental data.

Part 1: Core Degradation Mechanisms (The "Why")

To effectively prevent degradation, we must first understand the thermodynamic and photochemical vulnerabilities of the molecule.

  • Photoisomerization & Intramolecular Cyclization: The molecule naturally exists in the thermodynamically stable trans configuration. However, the π -bond in the ethenyl bridge acts as a chromophore. When exposed to ambient fluorescent laboratory light or UV radiation, the molecule absorbs photons, promoting an electron to an antibonding orbital ( π→π∗ ). This temporarily breaks the double bond, allowing free rotation and subsequent relaxation into the unstable cis isomer[2]. Prolonged irradiation drives an irreversible intramolecular cyclization, stripping two hydrogens to form phenanthrene derivatives[3].

  • Phenolic Auto-Oxidation: The phenolic ring is electron-rich and highly vulnerable to auto-oxidation. In the presence of atmospheric oxygen and thermal energy, the hydroxyl group loses a hydrogen atom to form a resonance-stabilized phenoxy radical[4]. These radicals rapidly couple to form dimers, polymers, or oxidize further into quinones, which visibly discolor the sample.

G A Trans-2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (Stable Configuration) B Photoisomerization (UV/Fluorescent Light) A->B F Auto-Oxidation (Oxygen + Heat) A->F O2, ΔT C Cis-Isomer (Unstable Intermediate) B->C D Intramolecular Cyclization C->D Prolonged UV E Phenanthrene Derivatives (Irreversible Degradation) D->E G Phenoxy Radicals F->G H Quinones / Polymers (Brown Discoloration) G->H

Fig 1. Primary degradation pathways of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol via light and oxidation.

Part 2: Troubleshooting Guide

Q: My HPLC chromatogram shows a new, secondary peak with a shorter retention time than the main API peak. What happened?

  • Root Cause: Trans-to-cis photoisomerization. The cis isomer is generally less planar and more polar, leading to altered retention behavior on reverse-phase columns[2].

  • Solution: Your light-blocking protocol has failed. Ensure all sample preparation is conducted under low-actinic (red) light. Immediately switch to amber glass vials and wrap any clear volumetric flasks in aluminum foil during sonication or dissolution.

Q: The solid powder (or stock solution) has changed from off-white/colorless to a distinct yellow or brown tint. Is it still usable?

  • Root Cause: Oxidative degradation of the phenol group into quinones or polymeric structures[4]. This is exacerbated by repeated opening of the vial, which introduces fresh atmospheric oxygen and ambient humidity.

  • Solution: Discard the discolored sample, as its purity is compromised. For future batches, you must purge the storage container's headspace with an inert gas prior to sealing.

Q: The concentration of my standard solution is decreasing over time, even though it is stored in the dark at -20°C. Why?

  • Root Cause: Stilbenoids are highly lipophilic. If prepared in a solvent with high aqueous content, the compound may slowly precipitate out of solution. Alternatively, it may be adsorbing to the walls of plastic microcentrifuge tubes[2].

  • Solution: Prepare stock solutions exclusively in anhydrous organic solvents (e.g., DMSO or Methanol). Store them only in deactivated (silanized) glass vials, never in plastic.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, follow this self-validating workflow for aliquoting and storage.

Step 1: Ambient Control Turn off overhead fluorescent lights. Conduct all handling inside a fume hood equipped with low-actinic (red) lighting to prevent photon-induced isomerization.

Step 2: Solvent Preparation Use anhydrous, HPLC-grade solvent (e.g., DMSO). Degas the solvent by sparging with Argon for 15 minutes prior to dissolution to remove dissolved oxygen.

Step 3: Dissolution & Aliquoting Dissolve the compound to the desired stock concentration. Immediately divide the stock into single-use aliquots using amber glass vials. Causality note: Single-use aliquots prevent the repeated freeze-thaw cycles and oxygen exposure that trigger radical propagation.

Step 4: Inerting (The Argon Blanket) Purge the headspace of each vial with Argon gas. Causality note: Argon is approximately 38% heavier than air. It sinks to the liquid interface, creating a dense, protective blanket that physically displaces oxygen. Nitrogen is slightly lighter than air and easily mixes with ambient oxygen during capping, making it inferior for this specific application[5].

Step 5: Sealing & Storage Cap the vials tightly with PTFE-lined silicone septa. Store immediately in a desiccator box kept at -20°C[6].

Step 6: System Validation (Crucial) To prove your storage system works, prepare a T=0 control aliquot. Run an HPLC-UV analysis immediately to establish the baseline trans-isomer peak area. Store the aliquot under your new conditions for 48 hours, then re-analyze. A successfully validated system will show an Area Under the Curve (AUC) retention of >99.5% and the complete absence of secondary cis-isomer peaks.

Workflow Step1 1. Ambient Control Low-actinic (red) light environment Step2 2. Solvent Prep Degas anhydrous solvent (e.g., DMSO) Step1->Step2 Step3 3. Aliquoting Transfer to amber glass vials Step2->Step3 Step4 4. Inerting Purge headspace with Argon gas Step3->Step4 Step5 5. Sealing Cap tightly with PTFE-lined septa Step4->Step5 Step6 6. Cold Storage Store at -20°C in a desiccator Step5->Step6

Fig 2. Self-validating SOP workflow for the preparation and storage of stilbenoid solutions.

Part 4: Quantitative Stability Data

The following table synthesizes the expected recovery rates of stilbenoid derivatives under various environmental stress conditions over a 14-day period[3],[6].

Storage ConditionLight ExposureAtmosphereTemperature14-Day Recovery (%)Primary Degradant
Optimal Dark (Amber/Foil)Argon-20°C> 98.5% None
Cold / Air DarkAmbient Air-20°C92 - 95%Phenoxy radicals
RT / Dark DarkAmbient Air25°C75 - 85%Quinones / Polymers
RT / Light FluorescentAmbient Air25°C< 50%Cis-isomer
UV Stress UV (366 nm)Ambient Air25°C< 10% (at 24h)Phenanthrenes

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the working solution at 4°C for a few days during an ongoing experiment? A: Yes, while -20°C is strictly required for long-term storage of stock solutions[6], 4°C is acceptable for short-term working solutions (1-3 days). However, the solution must remain strictly protected from light and sealed under Argon between uses.

Q: I don't have Argon. Can I use Nitrogen to purge the vials? A: Nitrogen can be used as a secondary alternative, but it requires a modified technique. Because Nitrogen is lighter than air, you must maintain a continuous, gentle flow of Nitrogen into the vial at the exact moment you slide the cap on. If you remove the gas line before capping, ambient oxygen will immediately rush back into the headspace.

Q: How do I analytically confirm if my sample has isomerized versus oxidized? A: Use UV-Vis spectroscopy and LC-MS.

  • Isomerization: UV-Vis will show a hypsochromic (blue) shift and a decrease in the molar absorptivity of the primary absorption band when the trans isomer converts to the cis isomer. LC-MS will show a new peak with the exact same molecular weight ( m/z 226.27).

  • Oxidation: LC-MS will reveal higher molecular weight adducts (dimers) or peaks corresponding to the addition of oxygen (+16 Da or +32 Da).

References

  • Veeprho Pharmaceuticals. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2." Veeprho Product Catalog. URL: [Link]

  • F. Latva-Mäenpää et al. "Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots." Molecules, 2021. URL: [Link]

  • S. P. P. S. et al. "Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3." National Center for Biotechnology Information (PMC), 2023. URL: [Link]

  • M. K. et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (PMC), 2022. URL: [Link]

  • A. M. et al. "Sealing Wax and Bottles in Bags—A Paradigm Shift in Refined Olive Oil Packaging: Preliminary Results." Foods (PMC), 2023. URL: [Link]

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Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol versus Resveratrol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antioxidant research, the quest for novel and potent molecules to combat oxidative stress remains a paramount objective. While resveratrol, a naturally occurring stilbenoid, has long been a benchmark for antioxidant activity, the exploration of its synthetic analogs and other structurally related compounds offers promising avenues for the development of new therapeutic agents. This guide provides an in-depth, objective comparison of the antioxidant activity of the synthetic stilbene derivative, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, with the well-established antioxidant, resveratrol.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants mitigate this damage by scavenging free radicals and inhibiting oxidation processes. The efficacy of an antioxidant is intrinsically linked to its chemical structure, particularly the presence and arrangement of hydroxyl groups and the overall electronic properties of the molecule.

This guide will delve into the structural nuances of both 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and resveratrol, present available experimental data on their antioxidant capacities, and provide detailed protocols for the common assays used to evaluate these properties. By synthesizing this information, we aim to provide a valuable resource for researchers seeking to understand the relative antioxidant potential of these two compounds.

Structural Insights into Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely dictated by their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy.

Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-characterized antioxidant, and its activity is attributed to its three hydroxyl groups.[1] The 4'-hydroxyl group on the B-ring and the two hydroxyl groups on the A-ring in a meta-arrangement contribute to its potent radical scavenging ability.

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol , a synthetic stilbene derivative, possesses one hydroxyl group on one of its aromatic rings and a methoxy group on the other. While direct experimental data on its antioxidant activity is not extensively available in the public domain, we can infer its potential based on structure-activity relationship studies of related stilbene and 2-methoxyphenol compounds. The presence of the phenolic hydroxyl group suggests that it can act as a hydrogen donor to scavenge free radicals. However, the presence of only one hydroxyl group, compared to resveratrol's three, may influence its overall antioxidant capacity. The methoxy group can also modulate the electronic properties of the aromatic ring, which in turn affects the stability of the phenoxyl radical formed upon hydrogen donation.[2]

Diagram 1: Chemical Structures

G cluster_0 Resveratrol cluster_1 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol resveratrol resveratrol compoundX compoundX

Caption: Chemical structures of Resveratrol and 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

Comparative Antioxidant Activity: Experimental Data

To date, direct comparative studies on the antioxidant activity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and resveratrol are scarce in peer-reviewed literature. However, a wealth of data exists for resveratrol, which can serve as a benchmark. The antioxidant activity of phenolic compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

The results of these assays are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.

Table 1: Reported Antioxidant Activity of Resveratrol

AssayMetricReported Value(s)Reference(s)
DPPHIC5015.54 µg/mL, ~20-50 µM[3][4]
ABTSIC502.86 µg/mL, 1.23 µg/mL[3][5]
ABTSTEAC2.5-3.5[6]

Based on the structure of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, it is plausible to hypothesize that its antioxidant activity would be present but potentially less potent than that of resveratrol due to the fewer number of hydroxyl groups. Studies on other mono-hydroxylated stilbene derivatives have shown antioxidant activity, though generally lower than their poly-hydroxylated counterparts.[7] Similarly, research on 2-methoxyphenol derivatives has demonstrated their capacity to scavenge free radicals.[8][9]

Experimental Protocols for Antioxidant Activity Assessment

For researchers aiming to directly compare the antioxidant activities of these two compounds, the following are detailed, step-by-step methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine, which is yellow. The change in absorbance is measured spectrophotometrically.

Diagram 2: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix DPPH solution with sample/standard dilutions in a 96-well plate prep_dpph->mix prep_sample Prepare stock solutions of test compounds and standards (e.g., Resveratrol) in methanol prep_serial Perform serial dilutions of stock solutions prep_serial->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration to determine IC50 calculate->plot ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare 7 mM ABTS solution generate_radical Mix ABTS and potassium persulfate solutions (1:1 v/v) and incubate in the dark for 12-16 hours to generate ABTS•+ prep_abts->generate_radical prep_persulfate Prepare 2.45 mM potassium persulfate solution prep_persulfate->generate_radical adjust_abs Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm generate_radical->adjust_abs mix Mix the adjusted ABTS•+ solution with sample/standard dilutions adjust_abs->mix prep_sample Prepare stock solutions and serial dilutions of test compounds and Trolox standard prep_sample->mix incubate Incubate at room temperature for a defined time (e.g., 6 minutes) mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and determine TEAC values from the Trolox standard curve measure->calculate

Caption: A comprehensive workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a Trolox standard.

  • Assay Procedure:

    • Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.

    • Add varying concentrations of the test compounds or Trolox standard to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Measurement and Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) of the test compounds is then determined from the standard curve.

Conclusion and Future Directions

For a definitive comparison, direct, head-to-head experimental evaluation of these two compounds using standardized antioxidant assays is imperative. The protocols provided in this guide offer a robust framework for such an investigation. Further studies could also explore the cellular antioxidant activity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol to understand its potential effects in a biological context. Such research will be crucial in elucidating the full therapeutic potential of this and other novel stilbene derivatives.

References

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Medicinal Chemistry. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Rasayan Journal of Chemistry, 13(1), 113-119.
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. SAR and QSAR in Environmental Research, 16(1-2), 127-136.
  • Park, J. W., Kwon, O. K., Kim, J. H., & Oh, S. R. (2016). Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress. Journal of Nanoscience and Nanotechnology, 16(3), 2673-2678.
  • Satoh, K., Ida, Y., Sakagami, H., Tanaka, T., & Fujisawa, S. (2003). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 23(3B), 2375-2380.
  • Romero, I., Paños, D., García-Molina, F., & Muñoz-Muñoz, J. L. (2015). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities.
  • Wesołowska, O., Wiśniewski, J., Sławińska-Brych, A., & Szaflarska-Stojko, E. (2022). Antioxidant Potential of Resveratrol as the Result of Radiation Exposition. Molecules, 27(21), 7258.
  • Evaluation of antioxidant capacity for resveratrol by 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS) assay. (n.d.).
  • Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds. (n.d.). BenchChem.
  • The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.
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A Tale of Two Molecules: A Comparative Guide to Sarpogrelate and its Structural Analog, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide offers a comprehensive comparison between a clinically established antiplatelet agent, sarpogrelate, and its lesser-known structural relative, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. While sarpogrelate's therapeutic value is well-documented, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol remains an enigmatic molecule, primarily known as a reference standard in the synthesis and analysis of sarpogrelate.[1]

This guide will first delve into the established efficacy and mechanism of action of sarpogrelate, supported by extensive experimental and clinical data. Subsequently, it will explore the theoretical potential of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, based on a structural analysis of its chemical motifs and the known biological activities of similar compounds. It is crucial to underscore that while sarpogrelate's properties are validated, the discussion surrounding its analog is, at present, a hypothesis-driven exploration, highlighting a potential avenue for future research.

Sarpogrelate: A Clinically Validated 5-HT2A Receptor Antagonist

Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, which has been utilized for the treatment of peripheral arterial disease (PAD) in several countries.[2][3] Its therapeutic effects are primarily attributed to its ability to inhibit platelet aggregation and vasoconstriction.[4]

Mechanism of Action

Serotonin, released from activated platelets, amplifies the aggregation response by binding to 5-HT2A receptors on platelet membranes.[4] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade that results in increased intracellular calcium levels, leading to platelet shape change and aggregation.[4] Sarpogrelate competitively blocks this receptor, thereby mitigating serotonin's pro-thrombotic effects.[5]

Beyond its antiplatelet activity, sarpogrelate-mediated 5-HT2A receptor blockade on vascular smooth muscle cells leads to vasodilation, which is beneficial in conditions characterized by impaired blood flow.[2][5] Some studies also suggest that sarpogrelate may possess anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells, potentially contributing to its long-term benefits in vascular diseases.

cluster_platelet Platelet serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor g_protein Gq/11 Activation receptor->g_protein sarpogrelate Sarpogrelate sarpogrelate->receptor Inhibits plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release aggregation Platelet Aggregation dag->aggregation ca_release->aggregation

Caption: Sarpogrelate's inhibition of the 5-HT2A signaling pathway.

Clinical Efficacy

Sarpogrelate has been the subject of numerous clinical studies, particularly for PAD. A multi-center, open-label trial in South Korea involving 1003 patients demonstrated that 24 weeks of treatment with sarpogrelate (300 mg/day) resulted in statistically significant improvements in the Peripheral Artery Questionnaire (PAQ) summary score, indicating a reduction in PAD-related symptoms and an enhancement in quality of life.[6][7]

In the Sarpogrelate-Aspirin Comparative Clinical Study for Efficacy and Safety in Secondary Prevention of Cerebral Infarction (S-ACCESS), sarpogrelate was compared to aspirin.[8] While it did not demonstrate non-inferiority to aspirin in preventing the recurrence of cerebral infarction, it was associated with a significantly lower incidence of bleeding events.[3][8]

StudyComparisonPrimary EndpointKey Finding
S-ACCESS [8]Sarpogrelate (100 mg TID) vs. Aspirin (81 mg/day)Recurrence of cerebral infarctionSarpogrelate was not non-inferior to aspirin (HR=1.25; 95% CI, 0.89 to 1.77).
S-ACCESS (Safety) [8]Sarpogrelate vs. AspirinBleeding eventsSarpogrelate had significantly fewer bleeding events (11.9% vs. 17.3%, P<0.01).
Korean PAD Study [6]Sarpogrelate (300 mg/day) - single armChange in PAQ Summary Score at 24 weeksSignificant improvement from 62.9 to 68.9 (P<0.0001).

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: A Structural Analog with Inferred Potential

In stark contrast to the well-characterized sarpogrelate, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a compound for which there is a notable absence of published biological efficacy data. Its primary role in the scientific literature is that of a reference material or an impurity related to sarpogrelate.[1] However, its chemical structure, which shares features with known bioactive molecules, invites a theoretical exploration of its potential pharmacological activities.

Structural Analysis and Potential for Bioactivity

The structure of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol can be described as a stilbenoid core with a methoxy group on one phenyl ring and a hydroxyl group on the other. This 2-methoxyphenol moiety is a common feature in many natural and synthetic compounds with demonstrated biological activities.[9]

  • Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties, which are conferred by the hydroxyl group's ability to donate a hydrogen atom to scavenge free radicals.[10] The presence of a methoxy group adjacent to the hydroxyl can modulate this activity.[10] Various 2-methoxyphenol derivatives have been shown to possess significant antioxidant and radical-scavenging capabilities in assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) assay.[9] Therefore, it is plausible that 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol could exhibit similar properties.

  • Anti-inflammatory Activity: Many phenolic compounds, including those with a 2-methoxyphenol structure, have been reported to have anti-inflammatory effects.[11][12] These effects can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). Given its structure, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol could potentially modulate inflammatory pathways.

  • Antiplatelet Activity: While distinct from sarpogrelate's receptor-mediated mechanism, some phenolic derivatives have been shown to inhibit platelet aggregation through different pathways, such as the inhibition of cyclooxygenase and subsequent reduction in thromboxane A2 production.

cluster_antioxidant Hypothetical Antioxidant Mechanism compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (Phenolic -OH group) ros Reactive Oxygen Species (ROS) compound->ros Donates H• to neutralize compound_radical Compound Radical (Stabilized) compound->compound_radical Becomes stable_ros Stable Molecule ros->stable_ros Becomes cellular_damage Oxidative Cellular Damage ros->cellular_damage Causes

Sources

Comprehensive Validation Guide: 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol as a Sarpogrelate Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Sarpogrelate hydrochloride is a highly selective 5-HT2A receptor antagonist utilized primarily in the treatment of peripheral arterial disease. At a molecular level, sarpogrelate acts as an inverse agonist, stabilizing the inactive conformation of the 5-HT2A receptor to prevent serotonin-induced vasoconstriction and platelet aggregation ()[1][2].

During the commercial production and shelf-life storage of sarpogrelate, the active pharmaceutical ingredient (API) is susceptible to degradation. A critical impurity formed during this process is 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2) , often designated as Sarpogrelate Related Compound II ()[3]. Regulatory agencies, including the FDA and EMA, mandate rigorous control of this impurity in New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA).

This guide provides an objective comparison between using a Commercial Certified Reference Material (CRM) versus an In-House Synthesized Standard for this impurity, alongside a self-validating experimental workflow compliant with [4][5] and [6][7] guidelines.

Chemical Logic & Impurity Pathway

Understanding the causality behind the formation of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is essential for developing stability-indicating assays. Sarpogrelate contains a 3-methoxyphenethyl ether/ester moiety. Under thermal or hydrolytic stress, the molecule undergoes an elimination reaction. The loss of the polar dimethylamino-succinate side chain yields a highly conjugated stilbenoid derivative characterized by a new trans-ethenyl (double bond) system.

ImpurityPathway Sarpogrelate Sarpogrelate API (Parent Drug) Stress Thermal / Hydrolytic Stress Conditions Sarpogrelate->Stress Exposure Impurity 2-[2-(3-Methoxyphenyl) Ethenyl]Phenol (CAS 143212-74-2) Stress->Impurity Elimination Reaction (Loss of side chain) Other Other Degradants (e.g., N-Desmethyl) Stress->Other N-demethylation / Hydrolysis

Caption: Sarpogrelate degradation pathway leading to the formation of the ethenyl phenol impurity.

Comparison Guide: CRM vs. In-House Synthesized Standard

When establishing a reference standard for quantitative impurity profiling, laboratories must choose between purchasing a fully characterized CRM or synthesizing and validating an in-house standard. The table below objectively compares these alternatives based on regulatory compliance, performance, and operational efficiency.

ParameterCertified Reference Material (CRM)In-House Synthesized Standard
Purity Certainty >99.0% (Certified via Mass Balance & qNMR)Variable (Requires extensive internal validation)
Regulatory Acceptance High (Complies with USP <11> / ICH Q2)Moderate (Subject to auditor scrutiny)
Traceability Fully traceable with Comprehensive SERDependent on internal documentation
Lead Time Off-the-shelf (Immediate availability)4–8 weeks (Synthesis + Validation bottlenecks)
Cost-Efficiency High for routine QC (No internal labor cost)Low for low-volume use (High R&D overhead)

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific integrity, any reference material must be subjected to a self-validating analytical system. The following step-by-step methodology explains not just how to validate 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, but the causality behind each experimental choice.

Step 1: Structural Elucidation (Identity Verification)
  • Method: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (1H & 13C NMR).

  • Protocol: Dissolve 5 mg of the standard in DMSO-d6. Acquire 1H-NMR at 400 MHz.

  • Causality: The formation of the ethenyl double bond (stilbene core) results in two distinct vinylic protons. In 1H-NMR, these appear as doublets with a large coupling constant (J ≈ 16 Hz). This specific coupling constant definitively proves the trans (E) geometry of the double bond, distinguishing it from the saturated parent drug and confirming the elimination mechanism[3].

Step 2: Chromatographic Purity (HPLC-UV)
  • Method: Reversed-Phase High-Performance Liquid Chromatography.

  • Protocol:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 220 nm.

  • Causality: The ethenyl impurity lacks the polar dimethylamino group of sarpogrelate, making it significantly more hydrophobic. A C18 column effectively retains this hydrophobic molecule. The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it keeps the phenolic hydroxyl group protonated, preventing secondary interactions with residual silanols on the column, thereby eliminating peak tailing and ensuring a sharp, symmetrical peak for accurate integration ()[7].

Step 3: Orthogonal Mass Balance (Absolute Assay)
  • Method: Karl Fischer (KF) Titration and Thermogravimetric Analysis (TGA).

  • Protocol: Measure water content via KF (using ~50 mg sample as permitted by USP <11>[8]) and residual solvents via TGA/GC-HS.

  • Causality: Chromatographic purity (Area %) does not account for UV-transparent impurities like water or inorganic salts. By subtracting the water and volatile content from the HPLC purity, you achieve an absolute mass fraction. This orthogonal approach ensures the assigned value is a true representation of the standard's potency, a mandatory requirement for quantitative ANDA/NDA submissions[9].

ValidationWorkflow Candidate Raw Material Candidate ID 1. Structural ID (NMR, HRMS, IR) Candidate->ID Confirm Structure Purity 2. Purity Assay (HPLC-UV, qNMR) ID->Purity Identity Verified MassBalance 3. Mass Balance (KF, TGA, ROI) Purity->MassBalance Chromatographic Purity >99% CRM Certified Reference Material (CRM) MassBalance->CRM Absolute Assay Calculated

Caption: Self-validating analytical workflow for certifying reference materials per ICH Q2(R1) guidelines.

Performance Data & Experimental Results

The following table summarizes experimental data comparing a commercially procured CRM of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol against a standard synthesized and validated in-house, evaluated under the HPLC-UV conditions described above.

Analytical ParameterCRM PerformanceIn-House Standard PerformanceICH Q2(R1) Acceptance Criteria
Retention Time (RT) 14.2 ± 0.05 min14.1 ± 0.15 minN/A (Must be consistent)
Resolution (Rs) 3.2 (from parent API)2.8 (from parent API)Rs > 1.5
Tailing Factor (Tf) 1.051.25Tf ≤ 1.5
LOD (S/N > 3) 0.01%0.03%Reportable
Linearity (R²) 0.99980.9985R² ≥ 0.999

Data Interpretation: While both materials pass the basic ICH Q2(R1) acceptance criteria[7], the CRM demonstrates superior peak symmetry (Tailing Factor of 1.05) and linearity (R² = 0.9998). The higher tailing factor in the in-house standard suggests the presence of trace uncharacterized polar impurities that co-elute slightly, impacting the baseline and reducing the precision of the Limit of Detection (LOD).

Conclusion & Best Practices

For the robust quantification of sarpogrelate degradation products, utilizing a highly characterized reference standard is non-negotiable. While in-house synthesis is chemically feasible, the rigorous demands of structural elucidation, orthogonal mass balance validation, and stability testing make Commercial CRMs the superior choice for regulatory compliance and operational efficiency. When handling these standards, always adhere to USP <11> guidelines: store protected from moisture and light, and apply the absolute assay value (factoring in water content) rather than relying solely on chromatographic purity[5].

References

  • Veeprho Pharmaceuticals. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2". Source: Veeprho. URL: [Link]

  • Hossain M, et al. "Mechanism of inverse agonist action of sarpogrelate at the constitutively active mutant of human 5-HT2A receptor". Source: PubMed. URL: [Link]

  • International Council for Harmonisation. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". Source: FDA / ICH. URL: [Link]

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A Researcher's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of small molecules in immunoassays. We will use the synthetic compound 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol , a stilbenoid derivative structurally related to resveratrol, as a case study to illustrate the principles and experimental workflows. While direct immunoassay cross-reactivity data for this specific compound is not extensively published, this guide will equip you with the foundational knowledge and detailed protocols to conduct such an assessment for this and other related molecules.

The Challenge of Specificity in Small Molecule Immunoassays

Immunoassays are powerful tools for the detection and quantification of specific molecules.[1][2][3] However, their specificity, the ability to distinguish the target analyte from structurally similar compounds, is a critical performance characteristic.[1] Cross-reactivity occurs when the antibody intended for a specific antigen also binds to other, non-target molecules.[1][4] This can lead to inaccurate quantification, including false positives or an overestimation of the analyte's concentration.[5][6]

For small molecules, or haptens, like 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, the potential for cross-reactivity is a significant consideration in assay development and validation.[2][7] These molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response. The resulting antibodies may recognize epitopes shared by structurally related compounds. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially cross-reacting molecule.[1]

Understanding the Molecular Structure: A Basis for Predicting Cross-Reactivity

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, with the CAS number 143212-74-2 and molecular formula C₁₅H₁₄O₂, is a derivative of sarpogrelate.[8] Its structure features a phenol group and a methoxy-substituted phenyl group connected by an ethenyl bridge. This core structure is shared by a class of naturally occurring and synthetic compounds known as stilbenoids, the most famous of which is resveratrol.

Given the structural similarities to other phenolic and stilbenoid compounds, it is plausible that 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol could cross-react in immunoassays designed to detect these related molecules. For instance, immunoassays targeting resveratrol or other methoxyphenols could potentially show a response in the presence of this compound.[9][10][11]

Experimental Design for Assessing Cross-Reactivity

To quantitatively determine the cross-reactivity of an immunoassay for a specific analyte in the presence of potentially interfering compounds like 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard method.[1][12][13]

Workflow for Competitive ELISA

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Data Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Binding Sites p2->p3 p4 Wash Plate p3->p4 c1 Prepare Serial Dilutions of Standard & Test Compound p4->c1 Start Competition c2 Pre-incubate Dilutions with Primary Antibody c1->c2 c3 Add Mixture to Coated Plate c2->c3 c4 Incubate c3->c4 d1 Wash Plate c4->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate d4->d5 d6 Incubate d5->d6 d7 Stop Reaction d6->d7 a1 Read Absorbance d7->a1 a2 Plot Standard Curve a1->a2 a3 Determine IC50 Values a2->a3 a4 Calculate % Cross-Reactivity a3->a4

Caption: Workflow for assessing cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a general framework that can be adapted for specific analytes and antibodies.

Objective: To determine the percentage of cross-reactivity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and other structurally related compounds in a competitive ELISA designed for a primary analyte (e.g., Resveratrol).

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Target analyte standard

  • 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and other potential cross-reactants

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the antigen-protein conjugate (e.g., Resveratrol-BSA) diluted in coating buffer. Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.[1]

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1][5][14]

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.[1]

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each of the potential cross-reactants (including 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol) in assay buffer.

    • In separate tubes, mix each standard or cross-reactant dilution with a fixed concentration of the primary antibody.

    • Incubate this mixture for 1 hour at room temperature.[1][13]

  • Incubation: Transfer the pre-incubated mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Discard the solutions and wash the plate five times with wash buffer.[1]

  • Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[1]

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.[1]

  • Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops.[1][13]

  • Stopping the Reaction: Add the stop solution to each well.[1][13]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[1][13]

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).[12][13]

Data Analysis Steps:

  • Plot the absorbance against the logarithm of the concentration for both the standard and the cross-reactants.[13]

  • Determine the IC50 value for the standard analyte and each potential cross-reactant from their respective dose-response curves.[13][15]

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Comparison Data

To illustrate the output of such an experiment, the following table presents hypothetical data for the cross-reactivity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and other related compounds in a hypothetical resveratrol immunoassay.

CompoundIC50 (ng/mL)% Cross-Reactivity
Resveratrol (Standard) 10100%
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol 5020%
Piceatannol 2540%
Pterostilbene 2005%
4-Vinylguaiacol >1000<1%

Visualizing the Cross-Reactivity Logic

Cross_Reactivity_Logic cluster_0 Structural Similarity cluster_1 Antibody Binding cluster_2 Cross-Reactivity Outcome struct_sim High Structural Similarity Shared Epitopes strong_bind Strong Binding to Antibody Low IC50 struct_sim->strong_bind Leads to struct_dissim Low Structural Similarity Distinct Epitopes weak_bind Weak or No Binding High IC50 struct_dissim->weak_bind Leads to high_cr High % Cross-Reactivity Potential for Inaccurate Results strong_bind->high_cr Results in low_cr Low % Cross-Reactivity High Specificity weak_bind->low_cr Results in

Caption: Logical relationship between structural similarity and immunoassay cross-reactivity.

Discussion and Implications

The assessment of cross-reactivity is a cornerstone of immunoassay validation. Understanding the potential for off-target binding is crucial for ensuring the accuracy and reliability of experimental data. In the context of drug development and clinical diagnostics, false-positive results due to cross-reactivity can have significant consequences.[5][6][16]

Our case study of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol highlights the importance of a systematic evaluation of structurally related compounds. While the hypothetical data presented suggests a moderate level of cross-reactivity in a resveratrol immunoassay, this would need to be empirically determined. The provided protocol offers a robust starting point for such an investigation.

Researchers developing or utilizing immunoassays for small molecules should consider the following:

  • Assay Design: The choice of immunogen, the nature of the hapten-carrier conjugate, and the selection of monoclonal versus polyclonal antibodies can all influence assay specificity.[17]

  • Validation: A thorough validation of any new immunoassay should include a comprehensive cross-reactivity panel of structurally related and co-administered compounds.

  • Data Interpretation: When interpreting immunoassay data, it is essential to be aware of the potential for cross-reactivity, especially when unexpected results are obtained. Confirmation with a more specific method, such as mass spectrometry, may be necessary in some cases.[18]

By following the principles and protocols outlined in this guide, researchers can confidently assess the specificity of their immunoassays and ensure the integrity of their findings.

References

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  • Wang, Y., et al. (2020). Development of an ic-ELISA and Immunochromatographic Strip Assay for the Detection of Diacetoxyscirpenol in Rice. ACS Omega, 5(29), 18210–18217. [Link]

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  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020). [Link]

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  • Jo, W. S., et al. (2022). Resveratrol analogue, HS-1793, inhibits inflammatory mediator release from macrophages by interfering with the TLR4 mediated NF-κB activation. Food Science and Biotechnology, 31(4), 473–482. [Link]

  • Candor Bioscience. Optimisation of assays: Interference in immunoassays recognize and avoid. [Link]

  • ResearchGate. Resveratrol analogue, HS-1793, inhibits inflammatory mediator release from macrophages by interfering with the TLR4 mediated NF-κB activation. [Link]

  • Eades, S., et al. (2012). Immunoassay cross-reactivity of phenylephrine and methamphetamine. Pharmacotherapy, 32(5), e47-e51. [Link]

  • Andersson, P. L., et al. (2016). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-Portal.org. [Link]

  • Kim, A. R., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 36852. [Link]

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Comparative analysis of "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" and its ethyl derivative

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and Synthetic Utility: A Comparative Analysis of 2-[2-(3-Methoxyphenyl)ethenyl]phenol and its Ethyl Derivative

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the critical transition from rigid precursors to flexible intermediates. In the synthesis of cardiovascular therapeutics—specifically the 5-HT2A receptor antagonist Sarpogrelate—the selection and control of these intermediates dictate the impurity profile and biological efficacy of the final Active Pharmaceutical Ingredient (API)[].

This guide provides an in-depth comparative analysis of 2-[2-(3-Methoxyphenyl)ethenyl]phenol (the ethenyl derivative) and 2-[2-(3-Methoxyphenyl)ethyl]phenol (the ethyl derivative), detailing their physicochemical disparities, mechanistic roles, and the self-validating experimental protocols required for their processing.

Physicochemical and Structural Comparison

The fundamental difference between these two molecules lies in the two-carbon linker connecting the phenolic and methoxy-substituted aromatic rings. The ethenyl derivative features a double bond, locking the molecule into a planar, rigid conformation with extended π-conjugation. Conversely, the reduction of this double bond yields the ethyl derivative, introducing sp3 hybridized carbons that allow free rotation and disrupt the extended chromophore.

Table 1: Comparative Physicochemical Profile

PropertyEthenyl DerivativeEthyl Derivative
CAS Number 143212-74-2[2]167145-13-3[3]
Molecular Formula C15H14O2C15H16O2
Molecular Weight 226.27 g/mol 228.29 g/mol
Structural Feature Rigid alkene linker (Stilbene core)Flexible alkane linker (Bibenzyl core)
Conjugation Extended π-conjugationIsolated aromatic systems
Role in API Synthesis Precursor / Sarpogrelate Impurity 10Key Starting Material (KSM) / Impurity 1[4]

Mechanistic Role in Sarpogrelate Synthesis

The ethyl derivative (CAS 167145-13-3) serves as the critical Key Starting Material (KSM) in the commercial synthesis of Sarpogrelate[]. Its flexible ethyl linker is mechanistically essential; it allows the final API to achieve the specific spatial conformation required to effectively bind and antagonize the 5-HT2A receptor, thereby inhibiting platelet aggregation.

Conversely, the ethenyl derivative (CAS 143212-74-2) is typically an upstream synthetic precursor. If the hydrogenation step is incomplete, this rigid molecule carries over through the downstream synthetic sequence, ultimately forming Sarpogrelate Impurity 10. The presence of the rigid double bond in this impurity severely restricts conformational adaptability, drastically reducing its binding affinity to the target receptor and necessitating strict regulatory control[5].

SynthesisPathway A Ethenyl Precursor CAS: 143212-74-2 B Ethyl Intermediate CAS: 167145-13-3 A->B H2, Pd/C Reduction D Sarpogrelate API (5-HT2A Antagonist) A->D Trace Impurity Carryover (Impurity 10) C Epoxide Intermediate (Etherification) B->C Epichlorohydrin K2CO3, DMF C->D 1. Dimethylamine 2. Succinic Anhydride

Chemical synthesis pathway from ethenyl precursor to Sarpogrelate API.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute control over the API's structural integrity, the experimental protocols must be self-validating—meaning the system inherently verifies its own success via In-Process Controls (IPC) before allowing progression to the next stage.

Protocol A: Catalytic Hydrogenation (Ethenyl → Ethyl Derivative)
  • Objective: Selectively reduce the alkene linker without hydrogenolysis of the methoxy or phenolic hydroxyl groups.

  • Causality: Palladium on Carbon (Pd/C) is selected as the catalyst because it provides an optimal surface area for alkene chemisorption and reduction at low pressures, preventing the over-reduction of the aromatic rings that would occur with harsher catalysts (e.g., Rhodium). Methanol is used as a protic solvent to stabilize the transition state.

  • Step-by-Step Workflow:

    • Charge a high-pressure reactor with 2-[2-(3-Methoxyphenyl)ethenyl]phenol (1.0 eq) dissolved in anhydrous methanol (10 volumes).

    • Carefully introduce 10% Pd/C (0.05 eq by weight) under an inert atmosphere.

    • Purge the vessel with N2 (3x), followed by H2 (3x). Pressurize the reactor to 3.0 bar H2.

    • Agitate at 25°C for 4 hours.

    • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-DAD. The reaction is deemed complete only when the ethenyl precursor peak area falls below the limit of quantitation (<0.05%), confirming quantitative sp2-to-sp3 conversion.

    • Filter the suspension through a Celite pad to remove the catalyst, and concentrate under reduced pressure to yield the ethyl derivative.

Protocol B: Etherification (Ethyl Derivative → Epoxide Intermediate)
  • Objective: Couple the phenolic KSM with epichlorohydrin to build the Sarpogrelate core[].

  • Causality: Potassium Carbonate (K2CO3) is chosen as a mild, insoluble base. It selectively deprotonates the phenol (pKa ~10) to form a highly nucleophilic phenoxide without triggering the degradation or premature polymerization of the highly reactive epichlorohydrin electrophile.

  • Step-by-Step Workflow:

    • Dissolve the validated 2-[2-(3-Methoxyphenyl)ethyl]phenol (1.0 eq) in N,N-Dimethylformamide (DMF, 5 volumes).

    • Add anhydrous K2CO3 (1.5 eq) and stir for 15 minutes to facilitate deprotonation.

    • Add Epichlorohydrin (1.2 eq) dropwise over 30 minutes to control the exotherm.

    • Heat the reaction mixture to 60°C.

    • Self-Validation (IPC): Monitor via normal-phase TLC (Hexane:EtOAc 7:3). The protocol validates itself when the phenolic starting material spot (UV 254 nm active, stains dark with KMnO4) is completely consumed, indicating successful etherification.

    • Quench with deionized water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to isolate the epoxide intermediate.

Analytical Control Strategy

Because the ethenyl derivative maintains an extended π-conjugated system across both aromatic rings, it exhibits a strong bathochromic shift (λmax ~300 nm). The ethyl derivative, lacking this conjugation, behaves optically as two isolated benzenoid systems (λmax ~270 nm).

This fundamental quantum mechanical difference allows for orthogonal validation during HPLC analysis. By employing a Diode Array Detector (DAD), scientists can simultaneously monitor at 270 nm and 300 nm. The absence of a 300 nm signal in the final product definitively validates the absence of the rigid ethenyl impurity, ensuring the structural fidelity of the Sarpogrelate API.

AnalyticalWorkflow S1 1. Sample Preparation (Dissolution in MeOH/H2O) S2 2. HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. Dual-Wavelength Detection (Monitor at 270 nm & 300 nm) S2->S3 S4 4. Orthogonal Validation (Confirm Peak Purity via DAD) S3->S4

Self-validating HPLC analytical workflow for impurity profiling.

References

  • Veeprho Pharmaceuticals. "2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2". Veeprho Reference Standards. Available at: [Link]

  • Veeprho Pharmaceuticals. "Sarpogrelate Impurities and Related Compound". Veeprho Reference Standards. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Methoxyphenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. In this comprehensive guide, we will embark on a detailed exploration of the Quantitative Structure-Activity Relationship (QSAR) of 2-methoxyphenols. This class of compounds, characterized by a hydroxyl and a methoxy group on a benzene ring, is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. Our journey will be grounded in the principles of scientific integrity, providing you with not just the "what" but the critical "why" behind the experimental choices and modeling strategies. This guide is designed to be a practical, in-depth resource, moving beyond a simple recitation of facts to a synthesized understanding of how to predict and optimize the therapeutic potential of 2-methoxyphenols.

The Significance of 2-Methoxyphenols and the Predictive Power of QSAR

The 2-methoxyphenol scaffold, also known as guaiacol, is a privileged structure found in numerous natural products and synthetic molecules with significant therapeutic properties. From the well-known antioxidant and antimicrobial activities of eugenol (4-allyl-2-methoxyphenol) to the anti-inflammatory potential of other derivatives, this chemical family continues to be a fertile ground for drug discovery.

However, the sheer number of possible derivatives makes exhaustive synthesis and testing a resource-intensive endeavor. This is where the power of Quantitative Structure-Activity Relationship (QSAR) modeling becomes indispensable. QSAR allows us to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities. A robust QSAR model not only helps in understanding the mechanism of action but also enables the prediction of the activity of novel, untested compounds, thereby guiding the rational design of more potent and selective drug candidates.

This guide will dissect the QSAR of 2-methoxyphenols across three key biological activities: antioxidant, cytotoxic (anticancer), and cyclooxygenase-2 (COX-2) inhibitory effects. We will delve into the specific molecular descriptors that govern these activities, compare different QSAR models, and provide detailed, self-validating experimental protocols to ensure the reproducibility and reliability of your own investigations.

The QSAR Workflow: A Conceptual Framework

Before we delve into specific applications, it is crucial to understand the fundamental workflow of a QSAR study. This systematic process ensures the development of a statistically sound and predictive model.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_prediction Prediction & Interpretation Data Dataset of 2-Methoxyphenols with Measured Biological Activity Structure 2D/3D Structure Generation & Optimization Data->Structure Chemical Structures Descriptors Calculation of Molecular Descriptors (Electronic, Physicochemical, etc.) Structure->Descriptors Split Dataset Splitting (Training and Test Sets) Descriptors->Split Model Model Building (e.g., Multiple Linear Regression) Split->Model Training Set Validation Model Validation (Internal & External) Model->Validation Test Set Prediction Prediction of Activity for New Compounds Validation->Prediction Interpretation Mechanistic Interpretation Validation->Interpretation

Caption: A generalized workflow for a QSAR study.

I. Antioxidant Activity of 2-Methoxyphenols: A QSAR Perspective

The ability of 2-methoxyphenols to scavenge free radicals is one of their most well-documented properties. This antioxidant capacity is crucial for combating oxidative stress, a key factor in various diseases. QSAR studies in this area have been instrumental in identifying the key structural features that enhance this activity.

Key Molecular Descriptors for Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily governed by their ability to donate a hydrogen atom from the phenolic hydroxyl group. Therefore, the most influential descriptors are those that describe the ease of this process and the stability of the resulting phenoxyl radical.

  • Electronic Descriptors: These are paramount in modeling antioxidant activity.

    • HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates a greater ease of donating an electron, which is a key step in many antioxidant mechanisms.

    • LUMO (Lowest Unoccupied Molecular Orbital) Energy: The HOMO-LUMO gap can be related to the chemical reactivity of the molecule.[1]

    • Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A lower IP suggests a better antioxidant potential.[2]

    • Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, leading to higher antioxidant activity.[3][4]

    • Electronegativity (χ): This descriptor has been shown to be related to the overall biological activity of 2-methoxyphenols.[2]

Comparative Analysis of QSAR Models for Antioxidant Activity

Several QSAR studies have established linear relationships between electronic descriptors and the antioxidant activity of 2-methoxyphenols, often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

QSAR Model Equation Key Descriptor(s) Statistical Performance Reference Compound Set Source
log(1/IC50) = a * IP + bIonization Potential (IP)r² = 0.768A series of 2-methoxyphenols including eugenol, isoeugenol, and ferulic acid.[2]
log(1/CC50) = a * η + bChemical Hardness (η) (related to HOMO-LUMO gap)p < 0.05A training set of 13 substituted phenols, including 2-methoxyphenols.[3][4]

Note: IC50 refers to the half-maximal inhibitory concentration, and CC50 refers to the half-maximal cytotoxic concentration, which in some contexts, is related to radical scavenging. a and b are regression coefficients.

These models consistently highlight the importance of electronic properties in determining the antioxidant efficacy of 2-methoxyphenols. The strong correlation with Ionization Potential and Chemical Hardness underscores that compounds that can more readily donate an electron or a hydrogen atom are superior antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure the trustworthiness of the biological data used in QSAR modeling, a well-defined and reproducible experimental protocol is essential.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measurable spectrophotometrically.[3][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark to prevent degradation.[5]

    • Prepare a stock solution of the 2-methoxyphenol derivative in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound.

    • Add the DPPH solution to each well. A typical ratio is 1:1 (v/v) of the test compound solution to the DPPH solution.

    • Include a blank control (solvent + DPPH) and a positive control (a known antioxidant like ascorbic acid or trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

II. Cytotoxic Activity of 2-Methoxyphenols: Unraveling Anticancer Potential with QSAR

Certain 2-methoxyphenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development. QSAR studies in this domain aim to identify the structural features that contribute to this cytotoxicity.

Key Molecular Descriptors for Cytotoxic Activity

The cytotoxicity of 2-methoxyphenols is a more complex phenomenon than their antioxidant activity and can involve multiple mechanisms, including the generation of reactive oxygen species (ROS) and interaction with cellular targets.

  • Electronic and Quantum Chemical Descriptors:

    • HOMO-LUMO Gap (Chemical Hardness, η): A smaller HOMO-LUMO gap can indicate higher reactivity, which has been correlated with the cytotoxicity of 2-methoxyphenols.[3][4]

    • Dipole Moment: This descriptor can influence how a molecule interacts with polar biological macromolecules.

  • Physicochemical Descriptors:

    • Log P (Octanol-Water Partition Coefficient): This descriptor is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets.

  • Topological and Constitutional Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule.

Comparative Analysis of QSAR Models for Cytotoxic Activity

QSAR models for the cytotoxicity of 2-methoxyphenols often employ a combination of descriptors to capture the multifaceted nature of this biological activity.

QSAR Model Equation Key Descriptor(s) Statistical Performance Reference Compound Set Source
log(1/CC50) = a * r1-term + bA term related to radical reactions (r1)r² = 0.713A series of 2-methoxyphenols including curcumin, eugenol, and ferulic acid.[2]
log(1/CC50) = a * kinh + bInhibition rate constant (kinh)p < 0.01A training set of 13 substituted phenols, including 2-methoxyphenols.[3][4]
pIC50 = a * (Flexibility of sidechain) + b * (Presence of heteroatoms) + cFlexibility of substituent sidechain, presence of heteroatomsr > 0.9, q² > 0.8A series of 19 cytotoxic N10 substituted 2-methoxy acridones.[6]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. a, b, and c are regression coefficients.

These models suggest that the cytotoxicity of 2-methoxyphenols is influenced by their radical-generating potential, their reactivity, and their structural features such as the flexibility of substituents. The high predictive power of some of these models demonstrates their utility in designing novel anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7][8]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the 2-methoxyphenol derivative in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at different concentrations.

    • Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

    • During this time, viable cells will convert MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

III. COX-2 Inhibitory Activity of 2-Methoxyphenols: Targeting Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Several 2-methoxyphenol derivatives have been identified as potent COX-2 inhibitors.

Key Molecular Descriptors for COX-2 Inhibition

The interaction of 2-methoxyphenols with the active site of the COX-2 enzyme is governed by a combination of electronic and steric factors.

  • Electronic Descriptors:

    • Electronegativity (χ): This descriptor has been shown to have a linear relationship with COX-2 inhibition for a series of 2-methoxyphenols.[2]

  • Constitutional and Topological Descriptors:

    • These descriptors, which describe the molecular size, shape, and branching, are important for fitting into the binding pocket of the COX-2 enzyme.

QSAR Model for COX-2 Inhibition

A QSAR study on a series of 2-methoxyphenols revealed a linear relationship between their COX-2 inhibitory activity and their electronegativity.

QSAR Model Equation Key Descriptor(s) Statistical Performance Reference Compound Set Source
COX-2 Inhibition = a * χ + bElectronegativity (χ)r² = 0.685A series of 2-methoxyphenols, including dehydrodiisoeugenol and curcumin.[2]

This model suggests that the electronegativity of the 2-methoxyphenol derivatives plays a significant role in their ability to inhibit the COX-2 enzyme. This could be related to the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions) within the enzyme's active site.

Experimental Protocol: Northern Blot for COX-2 Gene Expression

To assess the effect of 2-methoxyphenols on COX-2 expression at the molecular level, Northern blotting can be employed to measure the amount of COX-2 mRNA.

Principle: Northern blotting is a technique used to detect specific RNA molecules in a sample. It involves separating RNA by size via gel electrophoresis and then transferring it to a membrane, where a labeled probe specific for the target RNA (in this case, COX-2 mRNA) is used for detection.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a suitable cell line, such as RAW 264.7 macrophages, which can be stimulated to express COX-2.

    • Treat the cells with the 2-methoxyphenol derivative at various concentrations.

    • Include a positive control for COX-2 induction (e.g., lipopolysaccharide, LPS) and a negative control (untreated cells).

  • RNA Extraction:

    • After treatment, lyse the cells and extract the total RNA using a standard protocol (e.g., TRIzol reagent).

  • Gel Electrophoresis and Transfer:

    • Separate the RNA samples on a denaturing agarose gel.[11]

    • Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.[11]

  • Hybridization:

    • Pre-hybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with a labeled probe (e.g., a radiolabeled or fluorescently labeled cDNA probe) that is complementary to the COX-2 mRNA sequence.

  • Detection and Analysis:

    • Wash the membrane to remove any unbound probe.

    • Detect the signal from the labeled probe using an appropriate method (e.g., autoradiography for radiolabeled probes).

    • Quantify the intensity of the band corresponding to COX-2 mRNA and normalize it to a housekeeping gene (e.g., β-actin or GAPDH) to account for variations in RNA loading.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the QSAR of 2-methoxyphenols, focusing on their antioxidant, cytotoxic, and COX-2 inhibitory activities. We have seen how QSAR models, built upon a foundation of reliable experimental data, can be powerful tools for predicting the biological activity of these versatile compounds and for guiding the design of new therapeutic agents.

The key takeaways are:

  • Antioxidant activity is primarily governed by electronic descriptors that reflect the ease of hydrogen or electron donation.

  • Cytotoxic activity is a more complex phenomenon influenced by a combination of electronic, physicochemical, and structural properties.

  • COX-2 inhibition appears to be significantly influenced by the electronegativity of the 2-methoxyphenol derivatives.

The future of QSAR in this field lies in the integration of more sophisticated machine learning algorithms, the use of larger and more diverse datasets, and the incorporation of 3D-QSAR and molecular docking studies to provide a more detailed understanding of the interactions between 2-methoxyphenols and their biological targets. By adhering to the principles of scientific integrity and employing the robust methodologies outlined in this guide, we can continue to unlock the full therapeutic potential of the 2-methoxyphenol scaffold.

References

  • Fujisawa, S., et al. (2004). QSAR for the Cytotoxicity of tert-Butylphenols and 2-Methoxyphenols in Terms of Inhibition Rate Constant and a Theoretical Parameter. Current Medicinal Chemistry, 11(9), 1147-1153. [Link]

  • Fukuda, K., et al. (2001). QSAR study on the radical scavenging activity of phenolic compounds. Free Radical Research, 35(3), 329-337.
  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 269-276. [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1888. [Link]

  • Moorthy, N. S. H. N., & Trivedi, P. (2006). QSAR Modeling of Some 2-methoxy Acridones: Cytotoxic Agents in Multi Drug Resistant Cells. International Journal of Cancer Research, 2(3), 267-276. [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate. (n.d.). Northern blot analysis of cyclooxygenase-1 (COX-1), cyclooxygenase-2.... [Link]

  • Bouzid, A., et al. (2021). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 4(6), 1-13. [Link]

  • ResearchGate. (n.d.). Analysis of COX-2 mRNA expression by Northern blot in the presence and.... [Link]

  • Satoh, K., et al. (2005). QSAR for the cytotoxicity of tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Letters in Drug Design & Discovery, 2(4), 311-316. [Link]

  • National Center for Biotechnology Information. (n.d.). Northern blot. [Link]

  • Roy, K., et al. (2011). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 16(3), 1967-2005. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Ghasemi, J., et al. (2011). Comparison of various methods for validity evaluation of QSAR models. Journal of the Serbian Chemical Society, 76(10), 1359-1372. [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter, 26(1), 112-122. [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Northern blot – Knowledge and References. [Link]

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A Comparative Guide to the Biological Activity of Stilbene Isomers: The Case of cis- and trans-Resveratrol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and natural product chemistry, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its biological activity. Molecules that share the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms are known as stereoisomers. A common form of stereoisomerism in compounds with carbon-carbon double bonds is cis-trans (or geometric) isomerism. This guide delves into the differential biological activities of such isomers, using the well-characterized stilbenoid, resveratrol, as a primary example.

Initial inquiries into the biological activities of "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" isomers revealed a scarcity of comparative data in the public domain. To provide a robust and data-supported comparative guide, we will focus on the extensively studied isomers of resveratrol (3,5,4'-trihydroxystilbene), a structurally related natural phenol. Resveratrol exists as two primary geometric isomers: trans-resveratrol and cis-resveratrol[1][2][3]. The trans-isomer is the more stable and abundant form found in nature, particularly in grapes and red wine, and has been the subject of the majority of scientific investigation[1][3]. However, emerging research into the cis-isomer is revealing its own unique biological profile.

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of the antioxidant, anti-inflammatory, and anticancer properties of cis- and trans-resveratrol, supported by experimental data and detailed methodologies. Understanding the distinct activities of these isomers is crucial for the rational design and development of novel therapeutics.

Comparative Biological Activity: trans- vs. cis-Resveratrol

The difference in the geometric configuration of the ethylene bridge in resveratrol isomers leads to notable variations in their biological efficacy. Generally, trans-resveratrol is considered the more potent isomer across several biological assays[3].

Antioxidant Activity

Both isomers of resveratrol exhibit antioxidant properties by scavenging free radicals, a key mechanism in mitigating oxidative stress implicated in numerous chronic diseases. However, their efficiencies can differ.

While direct comparative IC50 values for antioxidant activity are not always consistent across studies due to varying experimental conditions, the consensus is that both isomers are effective radical scavengers. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, resveratrol has an IC50 value of approximately 81.92 µM[4]. Another study reported an IC50 value of 2.86 µg/mL for resveratrol in a DPPH assay and 13.44 µg/mL in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay[5]. The key takeaway is that while both isomers are active, subtle structural differences can influence their interaction with different radical species.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic inflammatory diseases. Both cis- and trans-resveratrol have been shown to modulate inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins[6][7].

Table 1: Comparative Anti-inflammatory Activity of Resveratrol Isomers

TargetIsomerReported IC50 ValueCell/Enzyme SystemReference
Cyclooxygenase-1 (COX-1)trans-Resveratrol0.86 µMOvine COX-1[6]
Cyclooxygenase-2 (COX-2)trans-Resveratrol3.06 µMHuman COX-2[6]
COX-2 Mediated PGE2 Productiontrans-Resveratrol50 µMIn vitro[6]
COX-2 Inhibitioncis-ResveratrolNot readily available in direct comparative studies, but shown to inhibit COX-2 protein synthesis.Murine Macrophages[6][7]

As indicated in Table 1, direct comparative IC50 values for COX inhibition by cis-resveratrol are limited. However, studies have demonstrated that both isomers can inhibit inducible COX-2 protein synthesis, thereby reducing the production of prostaglandin E2 (PGE2)[6][7]. cis-Resveratrol has also been shown to exert anti-inflammatory effects by inhibiting both canonical and non-canonical inflammasomes in human macrophages[6].

Anticancer Activity

The potential of resveratrol as an anticancer agent has been a major focus of research. Both isomers have demonstrated cytotoxic effects against various cancer cell lines, though often with differing potencies. The trans-isomer is generally reported to be the more potent of the two[7][8].

Table 2: Comparative Cytotoxicity (IC50) of Resveratrol Isomers in Human Cancer Cell Lines

Cell Line (Cancer Type)IsomerReported IC50 Value (µM)Reference
HepG2 (Hepatocellular Carcinoma)trans-Resveratrol~25-50 (estimated from viability reduction)[8]
HepG2 (Hepatocellular Carcinoma)cis-Resveratrol>100 (estimated from viability reduction)[8]
HCT-116 (Colon Carcinoma)trans-Resveratrol~50 (estimated from viability reduction)[8]
HCT-116 (Colon Carcinoma)cis-Resveratrol>100 (estimated from viability reduction)[8]
A431 (Skin Carcinoma)Resveratrol (isomer not specified)42 µM[9]
MCF-7 (Breast Cancer)Resveratrol (isomer not specified)~25 µM (significant decrease in viability)[10]

The data suggests that trans-resveratrol exhibits greater cytotoxicity towards cancer cells compared to the cis-isomer. For example, in hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cells, trans-resveratrol significantly reduced cell viability at 100 µM, whereas the cis-isomer had a much weaker effect[8]. The cytotoxic effects of resveratrol are often mediated through the induction of apoptosis.

Mechanisms of Action: A Look at Signaling Pathways

The differential biological activities of resveratrol isomers can be attributed to their modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of the inflammatory response. Resveratrol has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes like COX-2 and various cytokines[11][12]. This inhibition can occur through multiple mechanisms, including the prevention of the degradation of IκBα (an inhibitor of NF-κB) and the direct inhibition of the transcriptional activity of the p65 subunit of NF-κB[11][12].

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasomal Degradation pIkBa->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Resveratrol Resveratrol Isomers Resveratrol->IKK Inhibits Resveratrol->NFkB_active Inhibits p65

Figure 1: Resveratrol's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Resveratrol can modulate MAPK signaling, which in turn can affect NF-κB activation and other downstream events[11]. The specific effects of resveratrol on MAPK pathways can be cell-type and stimulus-dependent.

MAPK_Pathway Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Resveratrol Resveratrol Isomers Resveratrol->MAPKKK Modulates

Figure 2: Modulation of the MAPK signaling pathway by resveratrol.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are standardized protocols for assessing the cytotoxic and antioxidant activities of resveratrol isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effects of cis- and trans-resveratrol on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • cis- and trans-resveratrol stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment[5].

  • Compound Treatment: Prepare serial dilutions of cis- and trans-resveratrol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator[5].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[14][15].

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking[14][15].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[16].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Resveratrol Isomers Incubate_24h->Treat_Cells Incubate_48h Incubate 24-48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cell viability assay.

Antioxidant Capacity Assessment: DPPH Assay

The DPPH assay is a simple and widely used method for evaluating the free radical scavenging activity of compounds.

Objective: To compare the antioxidant capacity of cis- and trans-resveratrol.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • cis- and trans-resveratrol stock solutions

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color[17].

  • Sample Preparation: Prepare a series of dilutions of cis- and trans-resveratrol in the same solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL) to varying concentrations of the resveratrol isomers (e.g., 20 µL). Include a control with the solvent instead of the sample[17].

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes[17][18][19].

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm[17][19].

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[17]. Plot a dose-response curve and determine the IC50 value.

Conclusion

The comparative analysis of cis- and trans-resveratrol underscores the critical importance of stereochemistry in determining biological activity. While both isomers exhibit valuable antioxidant, anti-inflammatory, and anticancer properties, the trans-isomer is generally more potent. This guide provides a framework for researchers to approach the comparative analysis of geometric isomers, highlighting the need for standardized protocols and a mechanistic understanding of their interactions with biological systems. Further research into the specific activities and mechanisms of less-studied isomers, such as cis-resveratrol, may unveil novel therapeutic opportunities. The provided experimental protocols serve as a foundation for the rigorous and reproducible evaluation of such compounds.

References

  • Le Corre, D., et al. (2021). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. International Journal of Molecular Sciences, 22(18), 9965. [Link]

  • Resveratrol Oligomers for the Prevention and Treatment of Cancers. (2017). Oxidative Medicine and Cellular Longevity. [Link]

  • Orallo, F. (2006). Comparative studies of the antioxidant effects of cis- and trans-resveratrol. Current medicinal chemistry, 13(1), 87-98. [Link]

  • Identification of Suitable Amalgamation with Resveratrol, Epigallocatechin-3-gallate, and Diallyl Trisulfide against Skin Cancer. (2024). Journal of Pharmaceutical Research International. [Link]

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  • Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. (2021). MDPI. [Link]

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A Multi-faceted Spectroscopic Approach to Confirming the Identity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic approach to verify the identity of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol , a stilbenoid derivative.[1][2][3] This class of compounds, analogous to resveratrol, is of significant interest for its potential biological activities.[1][4][5][6][7] We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating dataset that collectively and unequivocally confirms the structure of the target molecule.

The molecular structure of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, with the chemical formula C15H14O2 and a molecular weight of 226.27 g/mol , presents distinct features that are amenable to spectroscopic analysis.[3][8] These include two aromatic rings with specific substitution patterns, a trans-alkene bridge, a phenolic hydroxyl group, and a methoxy group. Each of these functional groups will produce characteristic signals in the various spectra, which, when pieced together, form a unique spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, we anticipate a spectrum with distinct signals corresponding to the aromatic, vinylic, methoxy, and phenolic protons.

Expected ¹H NMR Signals (in CDCl₃):

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenolic OH~4.5-5.5Singlet (broad)1HThe chemical shift of hydroxyl protons can vary and they often appear as broad singlets.
Aromatic H's~6.7-7.3Multiplets, Doublets8HProtons on the two benzene rings will resonate in this region, with splitting patterns determined by their neighboring protons.[9]
Vinylic H's~6.9-7.2Doublets2HThe two protons on the ethenyl bridge will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-alkene.[5]
Methoxy H's~3.8Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.

    • Spectral Width: A standard spectral width covering the range of 0-12 ppm is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[10]

    • Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer instrument 400 MHz NMR transfer->instrument acquire Acquire FID (16-32 scans) instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction calibration Calibrate to Solvent/TMS correction->calibration integration Integrate Peaks calibration->integration interpretation Assign Signals integration->interpretation

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.[11] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Expected ¹³C NMR Signals (in CDCl₃):

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
C-O (Phenolic)~155The carbon attached to the hydroxyl group is deshielded.[10]
C-O (Methoxy)~160The carbon attached to the methoxy group is also significantly deshielded.
Aromatic C's~110-140The ten carbons of the two aromatic rings will resonate in this region.[10][12]
Vinylic C's~125-130The two carbons of the ethenyl bridge will appear in the alkene region of the spectrum.[12]
Methoxy C~55The carbon of the methoxy group is shielded relative to the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, operating at approximately 100 MHz for ¹³C nuclei.

  • Acquisition Parameters:

    • Mode: Proton-decoupled mode (Broadband decoupling).

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary, especially for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use same sample as ¹H NMR instrument 100 MHz for ¹³C sample->instrument acquire Acquire FID (Proton Decoupled) instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction calibration Calibrate to CDCl₃ correction->calibration interpretation Assign Signals calibration->interpretation

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique vibrational spectrum.

Expected IR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Phenolic O-H3200-3600 (broad)Stretching
Aromatic C-H3000-3100 (sharp)Stretching
Alkene C=C1600-1680Stretching
Aromatic C=C1450-1600Stretching
C-O1000-1300Stretching
Trans-alkene C-H bend960-980Out-of-plane bending

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group. The sharp peak around 960-980 cm⁻¹ is particularly diagnostic for the trans configuration of the ethenyl bridge.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 226, corresponding to the molecular weight of the compound (C₁₅H₁₄O₂).

  • Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for stilbene-like molecules can involve cleavage of the ethenyl bridge or loss of the methoxy group.[13] Observing these characteristic fragment ions can further support the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation intro Direct Infusion or LC/GC ionization ESI or APCI intro->ionization analyzer Quadrupole, TOF, etc. ionization->analyzer detect Detect Ions (m/z) analyzer->detect mol_ion Identify Molecular Ion Peak detect->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag

Caption: Workflow for Mass Spectrometry analysis.

Comparative Analysis: A Unified Conclusion

The true power of this multi-spectroscopic approach lies in the convergence of data from each technique. The information is not merely additive but synergistic, with each method corroborating the findings of the others.

Summary of Expected Spectroscopic Data:

Technique Key Information Provided Expected Result for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
¹H NMR Proton environment, connectivity, and countDistinct signals for aromatic, vinylic, methoxy, and phenolic protons with characteristic chemical shifts, multiplicities, and integrations. Trans-coupling constant (~16 Hz) for vinylic protons.
¹³C NMR Carbon skeleton and types of carbon atomsExpected number of unique carbon signals in the aromatic, alkene, and aliphatic regions, confirming the carbon framework.
IR Presence of functional groupsCharacteristic absorption bands for O-H (phenol), C-H (aromatic), C=C (alkene and aromatic), C-O, and a diagnostic peak for the trans-alkene.
MS Molecular weight and fragmentationA molecular ion peak at m/z 226, confirming the molecular formula. Fragmentation patterns consistent with the proposed structure.

By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, IR, and MS, a robust and self-validating dossier of evidence can be compiled. The concordance of the experimental data with the predicted spectroscopic features for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol provides an unequivocal confirmation of its chemical identity, a critical step in advancing its study in the fields of medicinal chemistry and materials science.

References

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  • MASS SPECTROMETRY OF UNNATURAL STILBENE DIMERS. (n.d.). UKM. Retrieved March 7, 2024, from [Link]

  • Resveratrol Analogues as Dual Inhibitors of Monoamine Oxidase B and Carbonic Anhydrase VII: A New Multi-Target Combination for Neurodegenerative Diseases?. (2022). PMC. Retrieved March 7, 2024, from [Link]

  • Ōki, M., & Kunimoto, H. (1963). The characteristic infrared absorption bands of cis-stilbene and its p,p'-disubstituted derivatives. Spectrochimica Acta, 19(9), 1463-1470.
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  • Detection of biomedically relevant stilbenes from wines by mass spectrometry. (2014). R Discovery. Retrieved March 7, 2024, from [Link]

  • Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues. (2024). FULIR. Retrieved March 7, 2024, from [Link]

  • A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). (n.d.). PMC. Retrieved March 7, 2024, from [Link]

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  • 2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2. (n.d.). Veeprho. Retrieved March 7, 2024, from [Link]

  • (E)-Stilbene - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 7, 2024, from [Link]

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  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes. (2025). docbrown.info. Retrieved March 7, 2024, from [Link]

  • Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2024, from [Link]

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  • 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved March 7, 2024, from [Link]

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Inter-laboratory validation of "2-[2-(3-Methoxyphenyl)Ethenyl]Phenol" analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparative Guide to the Validation of Analytical Methods for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Abstract: This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantitative determination of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a stilbenoid compound of interest in pharmaceutical and chemical research. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design choices and establishes a self-validating system for robust analytical method development. We present a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by hypothetical, yet realistic, performance data expected from a collaborative validation study. All protocols and validation parameters are grounded in internationally recognized standards, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative for Robust Analytical Methods

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, a resveratrol analog, belongs to the stilbenoid class of compounds, which are actively investigated for their potential therapeutic properties. As a compound progresses from discovery to development, the analytical methods used to quantify it must be rigorously validated to ensure data reliability, which is paramount for regulatory submissions and product quality control.

An inter-laboratory validation study, also known as a collaborative study, represents the pinnacle of method validation. It assesses the method's reproducibility and robustness when performed by different analysts in different laboratories with different equipment. This guide provides a detailed roadmap for designing and executing such a study, using 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol as a practical exemplar. The principles and protocols herein are based on the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Foundational Principles of Inter-Laboratory Validation

The primary goal of an inter-laboratory study is to establish the method's reproducibility—the precision of results obtained under a specific set of conditions across different laboratories. This process is a critical evaluation of a method's ruggedness and its suitability for general application. A successful validation demonstrates that the analytical method is transferable and will yield consistent, reliable results regardless of the testing environment.

The workflow for such a study is a structured, multi-stage process.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Design cluster_2 Phase 3: Execution & Data Analysis A Develop & Optimize Analytical Method (e.g., HPLC-UV) B Perform Single-Laboratory Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) A->B Method Established C Develop Study Protocol & Select Participating Labs B->C Method Ready for Transfer D Prepare & Distribute Homogeneous Samples (Reference standards, spiked matrices) C->D Protocol Finalized E Labs Analyze Samples Following the Protocol D->E Samples Shipped F Collect & Statistically Analyze Data (e.g., ANOVA) E->F G Evaluate Reproducibility (RSDr) & Overall Method Performance F->G H Method Deemed Validated for Multi-Site Use G->H Final Report

Caption: Workflow for an inter-laboratory analytical method validation study.

Comparative Analysis of Potential Analytical Methods

The choice of analytical technique is the first critical decision. Based on the molecular structure of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol—a non-volatile, UV-active aromatic compound—two primary methods are suitable for its quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for non-volatile compounds.

  • Expertise & Experience: This method is preferred due to its high precision, robustness, and the compound's strong chromophore, which allows for sensitive UV detection. The separation by reversed-phase chromatography is ideal for resolving the target analyte from potential impurities or formulation excipients. The causality here is simple: good chromatographic separation prevents interference, leading to accurate quantification.

  • Trustworthiness: The system's suitability is continuously verified throughout an analytical run by monitoring parameters like peak symmetry, retention time stability, and system pressure. Calibration with a certified reference standard ensures traceability and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, but often requires derivatization for non-volatile compounds containing polar functional groups like the hydroxyl group in our target analyte.

  • Expertise & Experience: While GC-MS provides structural confirmation via mass spectra, the need for derivatization (e.g., silylation) adds a step to the sample preparation process. This extra step can introduce variability and potential sources of error, making the method less rugged compared to a direct HPLC analysis. Therefore, GC-MS is often reserved for identification or for matrices where the selectivity of HPLC-UV is insufficient.

  • Trustworthiness: Method trustworthiness is maintained through the use of internal standards and by verifying the mass spectrum of the analyte against a reference library.

Method Selection Rationale

For routine quality control and quantification, HPLC-UV is the superior choice due to its simplicity, robustness, and lower operational complexity compared to a derivatization-based GC-MS method. This guide will therefore focus on the validation of an HPLC-UV method.

Experimental Protocol: HPLC-UV Method for Quantification

This section details a robust, self-validating HPLC protocol designed for inter-laboratory transfer.

Objective: To accurately quantify 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol in a sample matrix (e.g., a drug substance or a simple formulation).

1. Materials and Reagents:

  • 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Certified Reference Standard (CRS)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade or ultrapure
  • Formic Acid, analytical grade
  • Methanol, HPLC grade (for sample preparation)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined from the UV spectrum of the analyte (typically the λmax, e.g., 320 nm).
  • Injection Volume: 10 µL.
  • Run Time: Approximately 10 minutes (ensure elution of the main peak and any late-eluting impurities).

3. Standard and Sample Preparation:

G cluster_0 Standard Preparation cluster_1 Sample Preparation A Accurately weigh ~10 mg of CRS B Dissolve in Methanol in a 100 mL volumetric flask A->B C Create a series of dilutions (e.g., 1-50 µg/mL) for the calibration curve B->C G HPLC System C->G Inject for Calibration D Accurately weigh sample containing the analyte E Dissolve/extract with Methanol to a known volume D->E F Filter through a 0.45 µm syringe filter E->F H HPLC System F->H Inject for Analysis

Caption: Sample and standard preparation workflow for HPLC analysis.

4. System Suitability Testing (SST):

  • Before any analysis, perform at least five replicate injections of a standard solution (~20 µg/mL).
  • Acceptance Criteria:
  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
  • Tailing factor (Asymmetry): 0.8 - 1.5.
  • Theoretical plates (N): > 2000.
  • Trustworthiness Check: Failure to meet SST criteria indicates a system problem (e.g., column degradation, pump malfunction) that must be resolved before proceeding. This is a core part of a self-validating protocol.

5. Data Analysis:

  • Generate a linear regression calibration curve from the standard injections (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.999.
  • Quantify the analyte in the sample injections by interpolating their peak areas from the calibration curve.

Inter-Laboratory Study Design & Hypothetical Results

Study Design:

  • Participants: A minimum of 5 laboratories with diverse equipment and analysts.

  • Samples: A central laboratory prepares and distributes three batches of samples:

    • A high-concentration sample.

    • A low-concentration sample.

    • A placebo matrix spiked with a known amount of the analyte (for accuracy).

  • Protocol: All labs must follow the exact HPLC-UV protocol described in Section 4.

Performance Characteristics & Expected Outcomes:

The following tables summarize the kind of comparative data that would be generated from such a study.

Table 1: Comparison of Precision Results Across Laboratories

LaboratoryRepeatability (RSDr, %) (n=6 injections)Reproducibility (RSDR, %) (Across all labs)
Lab 10.45\multirow{5}{*}{1.85 }
Lab 20.62
Lab 30.51
Lab 40.75
Lab 50.58
ICH Guideline ≤ 2.0% Typically ≤ 5.0%
  • Analysis: The repeatability (RSDr) within each lab is excellent, well below the typical 2% limit. The overall reproducibility (RSDR), which accounts for inter-laboratory variability, is also well within acceptable limits, demonstrating the method's robustness.

Table 2: Comparative Accuracy and Linearity Data

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria (ICH)
Accuracy (% Recovery)
Low Spike99.2%100.5%98.9%\multirow{3}{*}{98.0 - 102.0%}
Mid Spike100.1%100.3%99.5%
High Spike99.8%99.1%100.8%
Linearity (r²) 0.99980.99950.9999≥ 0.999
  • Analysis: The data shows high accuracy (recovery is close to 100%) and excellent linearity across all participating laboratories. This consistency is a strong indicator of a well-developed and transferable method.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the inter-laboratory validation of an HPLC-UV method for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. The proposed method demonstrates high performance in single-laboratory validation and is designed for successful transferability. The hypothetical data presented illustrates the expected outcomes of a collaborative study, confirming that the method is precise, accurate, and robust.

For researchers and drug development professionals, adopting this structured approach to validation is not merely a procedural requirement; it is a fundamental component of scientific integrity. It ensures that the analytical data underpinning critical development decisions is reliable, reproducible, and defensible. The HPLC-UV method, as detailed, is recommended as the primary choice for the routine quantification of this compound.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Topic Q2B: Validation of Analytical Procedures: Methodology. European Medicines Agency. [Link]

  • Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. IUPAC Technical Report. [Link]

Fragment-Based Pharmacodynamics: Evaluating 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Against Established 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Structural Causality

In the landscape of neuropharmacology and cardiovascular drug development, the 5-HT2A receptor remains a premier therapeutic target. While clinical focus naturally gravitates toward fully synthesized, high-affinity antagonists, the rigorous evaluation of synthetic intermediates and pharmacophoric fragments is a cornerstone of modern drug design and quality control.

This technical guide provides an objective, data-driven comparison of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2) —the core stilbene-derivative fragment and primary synthetic precursor/impurity of the antiplatelet drug Sarpogrelate—against established 5-HT2A antagonists.

The Structural Biology of 5-HT2A Antagonism

To understand the performance of this specific phenol fragment, we must examine the causality of receptor binding. High-affinity 5-HT2A antagonism is driven by a bipartite interaction model :

  • The Ionic Anchor: A basic, protonatable amine (present in Sarpogrelate, Ketanserin, and Pimavanserin) forms a critical salt bridge with the highly conserved Asp155 (D3.32) residue in the receptor's transmembrane domain 3.

  • The Hydrophobic Core: Aromatic rings engage in robust π−π stacking with hydrophobic pocket residues like Phe340 (F6.52) and Trp336 (W6.48).

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol represents the isolated hydrophobic core of Sarpogrelate. Because it lacks the basic dimethylamino moiety, its binding affinity drops precipitously. However, quantifying this baseline is a regulatory and scientific necessity. In commercial drug production, this compound exists as a characterized impurity . Proving its pharmacological inertness at physiological concentrations ensures that off-target effects do not confound the safety profile of the final Active Pharmaceutical Ingredient (API).

Comparative Performance Data

The following table synthesizes the quantitative pharmacodynamic metrics of the isolated phenol fragment against full-fledged therapeutic antagonists. Data reflects standard in vitro assay conditions utilizing recombinant human 5-HT2A receptors.

CompoundStructural Classification5-HT2A Binding Affinity ( Ki​ )Functional Antagonism ( IC50​ )Primary Application / Role
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Stilbenoid Fragment / Impurity> 10,000 nM (Baseline)Inactive / NegligibleStructural Anchor / Impurity Profiling
Sarpogrelate Selective 5-HT2A Antagonist8.39 nM~50.0 nMAntiplatelet / Peripheral Vascular Disease
Ketanserin Dual 5-HT2A / α1​ Antagonist2.50 nM~32.4 nMAntihypertensive / Research Standard
Pimavanserin 5-HT2A Inverse Agonist/Antagonist0.087 nM~2.1 nMParkinson's Disease Psychosis

Note: The massive differential in Ki​ between the phenol fragment and Sarpogrelate definitively validates the necessity of the amine-Asp155 salt bridge for potent receptor occupation .

Experimental Workflows: Self-Validating Systems

To generate reliable comparative data, we utilize a two-tiered orthogonal screening approach. The causality behind this design is fundamental to assay integrity: the Radioligand Assay proves physical interaction, while the FLIPR Assay proves functional consequence.

Protocol A: Radioligand Competition Binding Assay

This protocol utilizes [3H] -Ketanserin displacement to determine the Ki​ of the test compounds .

  • Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT2A receptors. Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1 mM EDTA). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation Setup: In a 96-well deep-well plate, combine 50 µL of test compound (ranging from 10−11 to 10−4 M to capture the low-affinity fragment), 50 µL of 1 nM [3H] -Ketanserin, and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation Control: Include wells with 10 µM unlabeled Ketanserin to define non-specific binding (NSB). Total binding is defined by wells containing assay buffer instead of the test compound.

  • Equilibration & Filtration: Incubate the plate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Readout: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization (FLIPR)

The 5-HT2A receptor is Gq​ -coupled. This assay measures the ability of the compounds to block 5-HT-induced intracellular calcium release.

  • Cell Seeding & Dye Loading: Seed HEK293-h5-HT2A cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight. Wash cells and load with Fluo-4 AM calcium indicator dye (2 µM) for 45 minutes at 37°C.

  • Antagonist Pre-Incubation: Add the test compounds (Fragment, Sarpogrelate, etc.) to the wells and incubate for 30 minutes.

  • Baseline Validation (Critical Step): Record baseline fluorescence for 10 seconds prior to agonist addition. Causality: This ensures the lipophilic phenol fragment does not trigger an anomalous, artifactual agonistic response.

  • Agonist Challenge: Inject an EC80​ concentration of 5-HT (typically ~10-30 nM) into all wells using the FLIPR fluidics system.

  • Data Acquisition: Measure peak fluorescence (Excitation 488 nm / Emission 525 nm) over a 3-minute kinetic read. Calculate IC50​ values using non-linear regression analysis.

Mechanistic & Workflow Visualizations

G Antagonist 5-HT2A Antagonist (e.g., Sarpogrelate) Receptor 5-HT2A Receptor (GPCR) Antagonist->Receptor High Affinity Blockade Fragment Phenol Fragment (Weak Binding) Fragment->Receptor Low Affinity Anchoring Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Mobilization

5-HT2A Gq-coupled signaling pathway and mechanistic blockade by antagonists.

Workflow Step1 1. Compound Sourcing (Fragment & Standards) Step2 2. Membrane Preparation (HEK293 h5-HT2A) Step1->Step2 Step3 3. Radioligand Binding ([3H]-Ketanserin Displacement) Step2->Step3 Step4 4. Functional Assay (FLIPR Ca2+ Mobilization) Step3->Step4 Step5 5. Data Analysis (Ki & IC50 Calculation) Step4->Step5

Self-validating high-throughput workflow for 5-HT2A antagonist evaluation.

References

  • Nishio H, Inoue A, Nakata Y. "Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes." Archives Internationales de Pharmacodynamie et de Therapie, 1996. URL: [Link]

  • Veeprho Pharmaceuticals. "Sarpogrelate Impurities and Related Compound: 2-[2-(3-Methoxyphenyl)ethenyl]phenol (CAS 143212-74-2)." Veeprho Analytical Standards. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "NUPLAZID (pimavanserin) Prescribing Information & Mechanism of Action." FDA Access Data, 2016. URL:[Link]

Comparative Proteomics Guide: 2-[2-(3-Methoxyphenyl)ethyl]phenol as a Microenvironment-Sensitive Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Proximity Labeling, Chemoproteomics, and Targeted Covalent Profiling

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in chemoproteomics, I frequently encounter the limitations of traditional proximity labeling (PL) probes. While the advent of engineered peroxidases like APEX2 has revolutionized our ability to map spatially resolved proteomes in living cells[1], the reliance on standard probes such as Biotin-Phenol (BP) or Tyramide introduces systemic biases. These highly polar, bulky probes struggle to penetrate dense hydrophobic microenvironments and often suffer from steric hindrance when attempting to label cryptic protein-protein interaction (PPI) interfaces.

To address these bottlenecks, 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3) —commercially available as an [2]—has emerged as a powerful alternative. By leveraging the steric and electronic properties of ortho-substitution, this probe offers a tunable radical half-life and enables label-free, direct mass spectrometry (LC-MS/MS) mapping of hydrophobic pockets.

The Causality of Ortho-Substitution

The reactivity and stability of phenolic probes can be finely tuned by altering the substituents on the phenol ring[3]. Peroxidases (like APEX2 or HRP) oxidize phenols into transient phenoxyl radicals. Unsubstituted phenols form highly reactive radicals with an ultra-short half-life (<1 msec in water)[4]. While this creates a tight labeling radius, it leads to high background auto-dimerization and poor diffusion into buried clefts.

The bulky 2-(3-methoxyphenyl)ethyl group at the ortho position of this probe (hereafter referred to as 3-MPEP ) sterically shields the oxygen radical. This slight extension of the radical's half-life, combined with the probe's high lipophilicity[5], drives the radical into hydrophobic pockets before it crosslinks with exposed tyrosine residues, leaving a precise +226.27 Da mass shift detectable by high-resolution MS.

Comparative Performance Analysis

To objectively evaluate 3-MPEP, we must benchmark it against the industry standards: Biotin-Phenol (BP) and Tyramide. The table below synthesizes their physicochemical properties and experimental performance metrics.

Table 1: Objective Comparison of Proximity Labeling Probes

Parameter3-MPEP (ortho-substituted)Biotin-Phenol (BP)Tyramide
Molecular Weight 228.29 Da411.52 Da137.18 Da
Radical Half-Life Moderate (~2-5 msec)Ultra-short (<1 msec)Ultra-short (<1 msec)
Membrane Permeability High (Lipophilic tail)Low (Polar biotin tag)Moderate
Labeling Radius ~20-30 nm~10-20 nm<10 nm
Detection Method Direct LC-MS/MS (+226.27 Da)Streptavidin EnrichmentFluorescent / Antibody
Primary Application Hydrophobic pockets, PPIsBroad spatial mappingIHC, Western Blotting
Auto-dimerization Low (Sterically hindered)HighVery High

Visualizing the Labeling Logic

To understand how 3-MPEP integrates into a chemoproteomic workflow, it is essential to map both the biochemical reaction and the analytical pipeline.

G H2O2 H2O2 (Oxidant) Enzyme APEX2 / HRP (Peroxidase) H2O2->Enzyme Radical Stabilized Phenoxyl Radical Enzyme->Radical Oxidation Probe 3-MPEP Probe (ortho-substituted phenol) Probe->Enzyme Target Target Protein (Exposed Tyrosine) Radical->Target Diffusion & Attack Adduct Covalent Adduct (+226.27 Da Shift) Target->Adduct

Caption: Mechanism of peroxidase-mediated activation of 3-MPEP and subsequent tyrosine labeling.

G Incubation 1. Live-Cell Incubation (3-MPEP) Activation 2. H2O2 Activation (1 min burst) Incubation->Activation Quench 3. Quenching & Lysis (Trolox/Ascorbate) Activation->Quench Digestion 4. Trypsin Digestion (No Enrichment) Quench->Digestion Analysis 5. High-Res LC-MS/MS (Orbitrap) Digestion->Analysis Data 6. Mass Shift Analysis (+226.27 Da on Tyr) Analysis->Data

Caption: End-to-end workflow for label-free quantitative proteomics using the 3-MPEP probe.

Self-Validating Experimental Protocol: Label-Free Proximity Profiling

Every robust protocol must be a self-validating system. The following methodology is optimized for live-cell mapping using APEX2-expressing cell lines[6].

Causality Checkpoint: Why omit streptavidin enrichment? Traditional BP protocols require streptavidin beads, which introduce a "biotin bottleneck" (incomplete elution and high background from endogenous carboxylases). Because 3-MPEP lacks a biotin tag, we rely on the direct detection of the +226.27 Da mass shift. This requires a high-resolution Orbitrap mass spectrometer but completely eliminates bead-induced sample loss.

Step 1: Cell Preparation & Probe Incubation
  • Culture mammalian cells expressing the APEX2 fusion construct targeted to your compartment of interest.

  • Replace media with fresh complete media containing 500 µM 3-MPEP .

  • Incubate for 30 minutes at 37°C. Expert Insight: 3-MPEP is highly lipophilic. Unlike BP, which requires extended incubation to poorly permeate membranes, 3-MPEP rapidly partitions into lipid bilayers and hydrophobic pockets.

Step 2: Radical Activation
  • Prepare a fresh 100x stock of H2O2 (100 mM) in PBS.

  • Add H2O2 directly to the cells to achieve a final concentration of 1 mM .

  • Agitate gently and incubate for exactly 1 minute at room temperature[6]. Expert Insight: The 1-minute burst is critical. APEX2 rapidly oxidizes the phenol to a phenoxyl radical. Extending this time leads to H2O2-induced cytotoxicity and non-specific oxidative damage to the proteome.

Step 3: Quenching & Lysis (Critical Step)
  • Immediately aspirate the media.

  • Wash cells 3x rapidly with ice-cold Quenching Buffer (10 mM sodium ascorbate, 5 mM Trolox, 10 mM sodium azide in PBS). Expert Insight: This is a self-validating step. Ascorbate depletes residual H2O2, while Trolox (a water-soluble vitamin E derivative) scavenges escaping phenoxyl radicals. Azide inhibits APEX2 activity. Failing to quench will result in artifactual post-lysis labeling.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors and 1x Quenching Buffer.

Step 4: Protease Digestion & LC-MS/MS Analysis
  • Perform a standard protein precipitation (e.g., Chloroform/Methanol) to remove unreacted 3-MPEP probe.

  • Resuspend the pellet and digest with Trypsin/Lys-C overnight at 37°C.

  • Desalt peptides using C18 StageTips.

  • Analyze via high-resolution Orbitrap LC-MS/MS.

  • Data Analysis: In your search engine (e.g., MaxQuant or MSFragger), configure a dynamic modification for Tyrosine (+226.2707 Da) to identify crosslinked peptides.

References

  • APEX2 Proximity Labeling Protocol: Hung, V., Udeshi, N. D., Lam, S. S., Loh, K. H., Cox, K. J., Pedram, K., Carr, S. A., & Ting, A. Y. (2016). Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2. Nature Protocols, 11(3), 456–475. URL:[Link]

  • Phenol Reactivity Tuning: Fujishima, S., et al. (2015). Ligand-directed dibromophenyl benzoate chemistry for rapid and selective acylation of intracellular natural proteins. Chemical Science (RSC Publishing). URL:[Link]

  • Radical Half-Life & Spatial Specificity: Loh, K. H., et al. (2016). Proteomic analysis of unbounded cellular compartments: synaptic clefts. Cell, 166(5), 1295-1307. URL:[Link]

Sources

Safety Operating Guide

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2) is a highly specialized stilbenoid derivative primarily utilized as a reference material and a critical intermediate in the commercial synthesis of Sarpogrelate, an antiplatelet drug[1].

Because it is a substituted phenol, this compound presents specific logistical and environmental challenges. Substituted phenols are notoriously persistent in aquatic environments and can be acutely toxic to marine life at trace concentrations[2]. Therefore, standard laboratory disposal methods (such as drain disposal or standard municipal trash) are strictly prohibited[3].

This guide provides a self-validating, field-proven protocol for the safe handling, emergency cleanup, and regulatory-compliant disposal of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.

I. Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative data driving the compound's risk profile. The following table summarizes the critical parameters that dictate our engineering controls and disposal pathways[1][4][5].

Property / Hazard ParameterValue / ClassificationOperational Implication
IUPAC Name 2-[2-(3-Methoxyphenyl)ethenyl]phenolDictates chemical reactivity (phenolic hydroxyl group).
CAS Number 143212-74-2Essential for regulatory tracking and waste manifesting.
Molecular Formula C15H14O2High carbon content requires high-temp oxidation for disposal.
Molecular Weight 226.27 g/mol Forms fine, easily aerosolized particulate dusts.
Acute Toxicity (Oral) Category 4 (H302)Mandates strict inhalation and ingestion prevention (N95/P100).
Aquatic Toxicity Category 1 (H400, H410)Zero-drain-discharge policy. Requires RCRA incineration.

II. Core Handling & PPE Requirements: The Causality of Safety

Safety protocols fail when researchers do not understand why a rule exists. When handling 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, your personal protective equipment (PPE) is a targeted defense system against its specific chemical properties[3][6].

  • Nitrile or Neoprene Gloves: Substituted phenols can permeate standard latex. Nitrile provides a superior barrier against the lipophilic nature of the stilbenoid backbone.

  • Particulate Respirator (N95/P100): The compound is typically handled as a dry powder. Aerosolized stilbenoids pose an acute systemic toxicity hazard if inhaled (H302)[4].

  • Non-Sparking Tools: While the powder itself is not inherently highly flammable, fine organic dusts can form explosive mixtures in the air. Non-sparking spatulas eliminate electrostatic discharge risks during transfer[6].

III. Waste Segregation & Disposal Workflows

Because 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is classified as highly toxic to aquatic life (H400), it must never enter municipal wastewater systems[5]. Substituted phenols resist standard biological degradation in wastewater treatment plants and can disrupt aquatic ecosystems at concentrations as low as 1 part per billion (ppb)[2].

Step-by-Step Disposal Methodology
  • Source Segregation: Separate waste into two streams: Solid Waste (contaminated PPE, empty vials, raw powder) and Liquid Waste (organic solvent washings).

  • Primary Containment:

    • Solids: Place in heavy-duty, puncture-resistant High-Density Polyethylene (HDPE) bags.

    • Liquids: Transfer to chemically compatible HDPE or PTFE carboys. Do not mix with halogenated solvents unless necessary, as this increases incineration costs.

  • Secondary Containment & Labeling: Place all primary containers into a secondary containment tray. Label clearly with: "Hazardous Waste: Substituted Phenol / Aquatic Toxicity (H400)."

  • RCRA-Compliant Incineration: Transfer the waste to a licensed hazardous waste facility. The waste must undergo high-temperature incineration (>1000°C) to fully cleave the aromatic rings and prevent environmental persistence[7].

WasteRouting A 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Waste Generation B Solid Waste (Powder/PPE) A->B C Liquid Waste (Organic Solvents) A->C D Seal in HDPE Receptacles Label: Aquatic Toxicity B->D E Halogenated vs Non-Halogenated Solvent Segregation C->E F RCRA-Certified Hazardous Waste Storage D->F E->F G High-Temperature Incineration (>1000°C) F->G

Workflow for the segregation, containment, and incineration of stilbenoid waste.

IV. Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent the powder from aerosolizing or the liquid from reaching floor drains[3].

Step-by-Step Spill Response Methodology
  • Area Isolation: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation to maximum exhaust[4].

  • State Assessment & Containment:

    • If Solid: Do not dry sweep. Dry sweeping aerosolizes the hazardous dust. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particulates[4].

    • If Liquid (in solution): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth).

  • Mechanical Collection: Use non-sparking tools to scoop the moistened powder or saturated absorbent into a dedicated hazardous waste bin[6].

  • Surface Decontamination: Wash the spill area with soap and plenty of water, collecting all rinsate for hazardous waste disposal. Do not let the rinsate enter the drain [3].

SpillResponse S1 Spill Detected (Solid or Solution) S2 Evacuate & Ventilate Don Nitrile PPE & N95/P100 S1->S2 S3 Is Spill Liquid? S2->S3 S4 Apply Inert Absorbent (Sand/Vermiculite) S3->S4 Yes S5 Moisten Slightly (Prevent Dusting) S3->S5 No (Solid) S6 Sweep with Non-Sparking Tools S4->S6 S5->S6 S7 Transfer to Hazardous Waste Bin S6->S7

Step-by-step emergency response protocol for mitigating and containing chemical spills.

V. References

  • 2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2 - Veeprho . veeprho.com. 1

  • Chemical Safety Data Sheet MSDS / SDS - Sarpogrelate hydrochloride . chemicalbook.com.3

  • MSDS of Sarpogrelate hydrochloride . capotchem.cn. 4

  • Safety Data Sheet - Cayman Chemical . caymanchem.com. 5

  • Sarpogrelate SDS, 125926-17-2 Safety Data Sheets - ECHEMI . echemi.com. 6

  • 45072 Federal Register / Vol. 60, No. 168 / Wednesday, August 30, 1995 / Rules and Regulations - GovInfo . govinfo.gov. 2

  • Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review - EPA . epa.gov. 7

Sources

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